Ethyl 2-(piperazin-1-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCDMYDZDZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572308 | |
| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180417-98-5 | |
| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Ethyl 2-(piperazin-1-yl)benzoate
Introduction: The Strategic Importance of the Piperazine Moiety
In the landscape of contemporary drug discovery, the piperazine ring stands as a privileged scaffold. Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—confer upon it a remarkable versatility that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The piperazine moiety can act as a rigid linker, a basic center to enhance solubility, and a hub for introducing diverse substituents to probe the chemical space around a biological target. This guide focuses on a particularly valuable building block: Ethyl 2-(piperazin-1-yl)benzoate . Its strategic placement of a piperazine ring ortho to an ethyl benzoate group on a benzene core makes it a powerful synthon for accessing a rich diversity of complex molecular architectures, particularly in the realm of kinase inhibitors and central nervous system (CNS) active agents.
This technical guide will provide an in-depth exploration of Ethyl 2-(piperazin-1-yl)benzoate as a chemical building block, from its fundamental properties and synthesis to its application in the construction of biologically active molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of Ethyl 2-(piperazin-1-yl)benzoate.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Vendor Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General Chemical Knowledge |
| Melting Point | 78-82 °C (typical) | Vendor Data |
| Boiling Point | ~370 °C (predicted) | Vendor Data |
| CAS Number | 111448-67-4 | Chemical Abstracts Service |
Handling and Storage: Ethyl 2-(piperazin-1-yl)benzoate is generally stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Synthesis of Ethyl 2-(piperazin-1-yl)benzoate: A Reliable Protocol
The synthesis of Ethyl 2-(piperazin-1-yl)benzoate can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction. A common and reliable method involves the reaction of ethyl 2-fluorobenzoate with piperazine. The electron-withdrawing nature of the ester group activates the ortho-position to nucleophilic attack by the secondary amine of piperazine.
Experimental Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)benzoate
Materials:
-
Ethyl 2-fluorobenzoate (1 equivalent)
-
Piperazine (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-fluorobenzoate (1 eq), piperazine (2.5 eq), and potassium carbonate (3 eq).
-
Add a sufficient volume of DMSO to dissolve the reactants and form a stirrable slurry.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove any remaining DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(piperazin-1-yl)benzoate as a solid.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine serves two purposes: it drives the reaction to completion by Le Châtelier's principle and also acts as a base to neutralize the hydrofluoric acid (HF) byproduct, although the primary base is potassium carbonate.
-
Potassium Carbonate: This base is crucial for scavenging the HF generated during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. It can dissolve the reactants and salts, and its high boiling point allows for the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.
-
Aqueous Workup and Brine Wash: The aqueous workup is necessary to remove the inorganic salts and excess piperazine. The brine wash helps to break any emulsions and further remove water from the organic layer.
Reaction Mechanism Workflow
Caption: SNAr mechanism for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The true power of Ethyl 2-(piperazin-1-yl)benzoate lies in its ability to serve as a versatile intermediate in the synthesis of complex drug molecules. The secondary amine of the piperazine ring provides a nucleophilic handle for further functionalization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes it an ideal scaffold for constructing molecules that can interact with multiple binding pockets of a biological target, a common strategy in the design of kinase inhibitors.
Illustrative Synthesis of a Fictional Kinase Inhibitor
To demonstrate the utility of Ethyl 2-(piperazin-1-yl)benzoate, we will outline the synthesis of a hypothetical kinase inhibitor, "GeminiKinib," which shares structural motifs with known drugs like Imatinib and Sunitinib.
Synthetic Workflow:
Caption: Synthetic pathway to a hypothetical kinase inhibitor using Ethyl 2-(piperazin-1-yl)benzoate.
Detailed Experimental Protocols for the Synthesis of "GeminiKinib"
Step 1: N-Arylation via Buchwald-Hartwig Coupling
This step introduces the pyridine moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.
-
Protocol:
-
To a flame-dried Schlenk flask, add Ethyl 2-(piperazin-1-yl)benzoate (1 eq), 3-bromopyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask and heat the mixture to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield Intermediate A .
-
Step 2: Ester Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling reaction.
-
Protocol:
-
Dissolve Intermediate A (1 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give Intermediate B , which is often used in the next step without further purification.
-
Step 3: Amide Coupling
The final step involves the formation of an amide bond, a critical interaction in many kinase inhibitors that often hydrogen bonds with the DFG motif of the kinase.
-
Protocol:
-
To a solution of Intermediate B (1 eq) in dimethylformamide (DMF), add 4-(aminomethyl)benzamide (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC or crystallization to obtain the final product, "GeminiKinib" .
-
Conclusion: A Versatile and Indispensable Building Block
Ethyl 2-(piperazin-1-yl)benzoate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed piperazine and ester functionalities, in a specific ortho relationship, provide a reliable and versatile platform for the synthesis of complex and biologically relevant molecules. The synthetic routes and applications detailed in this guide underscore its importance and provide a framework for its effective utilization in drug discovery programs. As the quest for novel therapeutics continues, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, solidifying the central role of Ethyl 2-(piperazin-1-yl)benzoate in the future of medicinal chemistry.
References
-
PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. [Link]
-
Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed Central. [Link]
- Imatinib production process.
- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
"medicinal chemistry applications of Ethyl 2-(piperazin-1-yl)benzoate"
An In-Depth Technical Guide on the Medicinal Chemistry Applications of Ethyl 2-(piperazin-1-yl)benzoate and its Congeners
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Ethyl 2-(piperazin-1-yl)benzoate represents a versatile, yet underexplored, starting material that embodies the potential of this heterocyclic motif. This technical guide moves beyond a singular focus on the title compound to explore the broader applications of the piperazinyl-aryl scaffold in drug discovery. We will dissect the strategic incorporation of this moiety across diverse therapeutic areas, from neurodegenerative diseases and oncology to central nervous system disorders. Through an examination of structure-activity relationships (SAR), synthetic strategies, and mechanisms of action, this guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the piperazine scaffold.
The Piperazine Moiety: A Privileged Scaffold in Drug Design
The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility. Its two nitrogen atoms—one typically acylated or arylated, the other available for substitution—provide a handle for fine-tuning a molecule's properties. Key advantages conferred by the piperazine scaffold include:
-
Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and improving bioavailability.
-
Chemical Versatility: The secondary amine offers a straightforward point for chemical modification, allowing for the exploration of a wide chemical space to optimize target binding and pharmacokinetic profiles.
-
Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring can introduce favorable conformational constraints, reducing the entropic penalty of binding to a biological target.
-
Pharmacokinetic Modulation: The piperazine moiety can act as a "transporter handle," interacting with efflux pumps to improve brain penetration or cellular uptake.
These attributes make scaffolds like Ethyl 2-(piperazin-1-yl)benzoate highly valuable starting points for generating libraries of diverse compounds with drug-like properties.
Synthesis of the Piperazinyl-Aryl Scaffold
The general synthesis of N-arylpiperazines, including Ethyl 2-(piperazin-1-yl)benzoate, typically involves the nucleophilic substitution of an activated aryl halide or sulfonate with piperazine. A common challenge is controlling the selectivity of N-alkylation versus N-arylation and preventing di-substitution.
Representative Synthetic Protocol: Synthesis of Ethyl 4-(benzothiazol-2-yl)piperazine-1-carboxylate
This protocol illustrates a common method for coupling a heterocyclic system to a piperazine carboxylate, a close analogue of the title compound.
Step 1: Nucleophilic Aromatic Substitution
-
Combine 2-chlorobenzothiazole (1.0 eq) and ethyl piperazine-1-carboxylate (3.0 eq).
-
Heat the mixture, typically under neat conditions or in a high-boiling solvent, for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using column chromatography to yield Ethyl 4-(benzothiazol-2-yl)piperazine-1-carboxylate.[2]
Step 2: Deprotection
-
Treat the product from Step 1 with 48% hydrobromic acid (HBr) in water.
-
Heat the mixture at 70°C for 24 hours to cleave the ethyl carboxylate protecting group.
-
Neutralize the reaction mixture and extract the product to yield 2-(piperazin-1-yl)benzothiazole.[2]
DOT Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis and elaboration of N-arylpiperazines.
Applications in Central Nervous System (CNS) Disorders
The piperazine scaffold is particularly prominent in the development of CNS-active agents, where it can be tailored to interact with a variety of receptors and transporters.
Dopamine Receptor Modulators
Derivatives of the phenylpiperazine scaffold are well-known for their interaction with dopamine receptors. By combining pharmacophoric elements of known dopamine agonists and antagonists, novel hybrid molecules with high affinity and selectivity for D2 and D3 receptors have been developed. For example, compounds like 7-([2-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-ethyl]-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol have shown potent agonist properties in functional assays.[3] These efforts are aimed at developing treatments for conditions like Parkinson's disease and schizophrenia.
Neuroprotective Agents for Alzheimer's Disease
Mitochondrial dysfunction is a key pathological feature of Alzheimer's disease (AD). The piperazine moiety has been incorporated into novel small molecules designed to block the amyloid-beta (Aβ)-induced opening of the mitochondrial permeability transition pore (mPTP).
-
Lead Compound: 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (Compound 5x) has been identified as a potent mPTP blocker that protects against Aβ-induced toxicity.[4]
-
Mechanism: This compound is thought to bind to cyclophilin D (CypD), a key component of the mPTP, preventing pore opening and subsequent cell death.[4] It effectively maintained mitochondrial function and cell viability in various assays and showed a promising CNS bioavailability profile in preclinical models.[4]
Another series of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives has demonstrated strong neuroprotective properties against Aβ-induced toxicity, potentially through a mechanism involving the reduction of glutamate-induced neurotoxicity.[5]
Anxiolytic and Antidepressant Agents
The piperazine scaffold is also a key component of multi-target agents for anxiety and depression. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) has shown both anxiolytic-like and antidepressant-like activity in preclinical models.[6] Its mechanism is believed to be modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor, highlighting the scaffold's utility in creating compounds with complex pharmacological profiles.[6]
Applications in Oncology
The versatility of the piperazine scaffold has been harnessed to develop a new generation of targeted cancer therapies.
Kinase Inhibitors
Many successful kinase inhibitors incorporate a piperazine ring to enhance solubility and provide a vector for targeting the solvent-exposed region of the kinase domain.
-
Dasatinib (BMS-354825): A potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The N-(2-hydroxyethyl)piperazine moiety is crucial for its activity and pharmacokinetic profile.[7]
-
MEK Inhibitors: Novel derivatives of dehydroabietic acid incorporating an N-(piperazin-1-yl)ethyl substituent have been developed as potent MEK inhibitors. Compound 6a from this series showed significant cytotoxic activity against various liver cancer cell lines, with potency comparable to doxorubicin.[8]
Histone Deacetylase (HDAC) Inhibitors
HDACs are important epigenetic targets in cancer therapy. A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were developed as selective HDAC6 inhibitors.[2] The piperazine linker connects the zinc-binding hydroxamic acid group with the cap group that interacts with the rim of the enzyme's active site. These compounds displayed selective inhibition of HDAC6 over HDAC1 and preferentially inhibited the growth of lung cancer cells versus normal cells.[2]
c-Myc Inhibitors
The transcription factor c-Myc is a notoriously difficult-to-drug cancer target. Recently, a novel c-Myc inhibitor, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, was discovered.[9] Although this example uses a morpholine and piperidine, the core concept of using a six-membered heterocycle as a linker is demonstrated. This compound disrupts the c-Myc/Max protein-protein interaction, leading to the downregulation of c-Myc and induction of apoptosis, showing promise for the treatment of lung cancer.[9]
Table 1: Summary of Bioactive Piperazine Derivatives
| Compound Class/Example | Therapeutic Area | Biological Target(s) | Key Findings | Reference |
| Phenylpiperazine Hybrids | CNS / Parkinson's | Dopamine D2/D3 Receptors | Potent agonist activity; potential for treating motor symptoms. | [3] |
| Pyridyl-urea Derivatives | CNS / Alzheimer's | Mitochondrial Permeability Transition Pore (mPTP) | Blocks Aβ-induced mitochondrial dysfunction; neuroprotective. | [4] |
| (4-ethyl-piperazin-1-yl)-phenylmethanone | CNS / Alzheimer's | Glutamate Network | Neuroprotective against Aβ toxicity; reverses ATP depletion. | [5] |
| Benzazolyl-piperazin-sulfonyl-hydroxamic acids | Oncology | HDAC6 | Selective HDAC6 inhibition; antiproliferative in lung cancer cells. | [2] |
| Dasatinib | Oncology | Src/Abl Kinases | Potent dual inhibitor for chronic myelogenous leukemia (CML). | [7] |
| GLPG1690 | Fibrosis | Autotaxin | First-in-class inhibitor for idiopathic pulmonary fibrosis. | [10] |
Emerging Therapeutic Areas
The application of the piperazine scaffold continues to expand into new and challenging disease areas.
Anti-fibrotic Agents
Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis. GLPG1690 is a first-in-class autotaxin inhibitor containing a piperazine core that has undergone clinical evaluation for the treatment of idiopathic pulmonary fibrosis.[10] The piperazine moiety was optimized to improve pharmacokinetic properties and reduce off-target effects, leading to a clinical candidate that effectively reduces LPA levels in vivo.[10]
DOT Diagram of Piperazine Scaffold in Multi-Target Drug Design
Caption: The central role of the piperazine scaffold in developing drugs for diverse therapeutic areas.
Future Perspectives and Conclusion
Ethyl 2-(piperazin-1-yl)benzoate and related N-arylpiperazines are not merely chemical intermediates; they are enabling scaffolds for the discovery of novel therapeutics. The inherent properties of the piperazine ring allow medicinal chemists to systematically modulate solubility, basicity, and points of interaction with biological targets. The successful application of this scaffold in developing drugs for CNS disorders, cancer, and fibrosis demonstrates its enduring value.
Future opportunities lie in the application of this scaffold to more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the piperazine can serve as a versatile linker between a target-binding warhead and an E3 ligase ligand. Furthermore, as our understanding of complex diseases deepens, the multi-target potential of piperazine-containing molecules will be invaluable in designing next-generation therapies. This guide underscores the strategic importance of the piperazine scaffold and provides a foundation for its continued and innovative application in the future of drug discovery.
References
-
Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4361-4373. Available from: [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2005). Neuropharmacology, 49(8), 1199-1211. Available from: [Link]
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLoS ONE, 10(12), e0144646. Available from: [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2020). RSC Advances, 10(4), 2133-2144. Available from: [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2019). Molecules, 24(18), 3366. Available from: [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (2017). Journal of Medicinal Chemistry, 60(9), 3580-3590. Available from: [Link]
-
Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction. (2017). European Journal of Medicinal Chemistry, 128, 56-69. Available from: [Link]
- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014). Google Patents. CN103965148A.
-
Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. (2015). Iranian Journal of Pharmaceutical Research, 14(4), 1095-1103. Available from: [Link]
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2020). Egyptian Journal of Chemistry, 63(8), 2821-2834. Available from: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(11), 3165. Available from: [Link]
-
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). Journal of Medicinal Chemistry, 47(25), 6658-6661. Available from: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Frontier: An In-Depth Technical Guide to Ethyl 2-(piperazin-1-yl)benzoate Derivatives
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Within this landscape, the piperazine moiety stands out as a privileged structure, a cornerstone in a multitude of clinically successful drugs owing to its favorable pharmacokinetic properties. When coupled with a benzoate scaffold, specifically as Ethyl 2-(piperazin-1-yl)benzoate derivatives, a unique chemical space is unlocked, ripe for exploration. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, from their synthesis to their potential therapeutic applications, grounded in established scientific principles and methodologies. While direct and extensive research on this specific ortho-substituted class is emerging, this document synthesizes data from structurally related compounds to project a compelling pharmacological narrative and provide a robust framework for future investigation.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of Ethyl 2-(piperazin-1-yl)benzoate derivatives is predicated on the N-arylation of piperazine with a suitable 2-substituted benzoic acid ester. The most direct and industrially scalable approach involves the nucleophilic aromatic substitution of a leaving group at the ortho position of an ethyl benzoate molecule by the secondary amine of piperazine.
A plausible and efficient synthetic route is the copper-catalyzed N-arylation of piperazine with ethyl 2-halobenzoates. This method, a variation of the Ullmann condensation, offers good to excellent yields under relatively mild conditions. The commercial availability of 2-(piperazin-1-yl)benzoic acid suggests the feasibility of its esterification to the ethyl ester as an alternative starting point for further derivatization at the second nitrogen of the piperazine ring[1].
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for various substituted piperazines and ethyl 2-halobenzoates.
Materials:
-
Ethyl 2-iodobenzoate (or ethyl 2-bromobenzoate)
-
Piperazine (or a desired N-substituted piperazine)
-
Copper(I) iodide (CuI)
-
(S)-N-Methylpyrrolidine-2-carboxylate (as ligand)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add the amide (10 mmol), potassium phosphate (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and copper(I) iodide (0.5 mmol) in DMSO (10 mL).
-
Add the aryl iodide (12 mmol) to the mixture at room temperature.
-
Stir the reaction mixture at 110°C for 5 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired Ethyl 2-(piperazin-1-yl)benzoate derivative.
Caption: Proposed workflow for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate derivatives.
Projected Pharmacological Activities
Based on the extensive literature on piperazine-containing compounds, derivatives of Ethyl 2-(piperazin-1-yl)benzoate are hypothesized to exhibit a range of pharmacological activities. The following sections explore these potential applications, providing the scientific rationale and detailed protocols for their investigation.
Anticancer Activity
The piperazine scaffold is a recurring motif in numerous anticancer agents. Its presence can confer favorable properties such as improved solubility and the ability to interact with various biological targets. Derivatives of piperazine have demonstrated potent cytotoxic effects against a wide array of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest[2][3].
Hypothesized Mechanism of Action:
Ethyl 2-(piperazin-1-yl)benzoate derivatives may exert anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway. Furthermore, they could induce apoptosis through the modulation of pro- and anti-apoptotic proteins.
Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Piperazine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Ethyl 2-(piperazin-1-yl)benzoate derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
| Derivative | Substitution on Piperazine N' | Hypothetical GI50 (µM) on MCF-7 | Hypothetical GI50 (µM) on HCT116 |
| EPB-01 | H | 15.2 | 20.5 |
| EPB-02 | Methyl | 10.8 | 14.3 |
| EPB-03 | Benzyl | 5.4 | 8.1 |
| EPB-04 | 4-Fluorobenzyl | 3.1 | 5.9 |
Table 1: Hypothetical Anticancer Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.
Caption: Hypothesized mechanism of anticancer action.
Antimicrobial Activity
Piperazine derivatives have a long-standing history as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi[4][5]. The incorporation of a benzoate moiety could enhance their lipophilicity, potentially improving their ability to penetrate microbial cell membranes.
Hypothesized Mechanism of Action:
These derivatives may disrupt microbial cell wall synthesis, interfere with DNA replication, or inhibit essential enzymes, leading to bacteriostatic or bactericidal effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Piperazine derivatives (test compounds)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Derivative | Substitution on Piperazine N' | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |
| EPB-01 | H | 32 | 64 |
| EPB-02 | Methyl | 16 | 32 |
| EPB-03 | Benzyl | 8 | 16 |
| EPB-04 | 4-Fluorobenzyl | 4 | 8 |
Table 2: Hypothetical Antimicrobial Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.
Cholinesterase Inhibition
The N-arylpiperazine motif is present in several compounds that act as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain.
Hypothesized Mechanism of Action:
Ethyl 2-(piperazin-1-yl)benzoate derivatives may bind to the active site of cholinesterases, preventing the hydrolysis of acetylcholine. The nature of the substitution on the second piperazine nitrogen can influence the potency and selectivity towards AChE or BuChE.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Piperazine derivatives (test compounds)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).
| Derivative | Substitution on Piperazine N' | Hypothetical AChE IC50 (µM) | Hypothetical BuChE IC50 (µM) |
| EPB-01 | H | > 100 | > 100 |
| EPB-02 | Methyl | 55.6 | 78.2 |
| EPB-03 | Benzyl | 12.3 | 25.1 |
| EPB-04 | 4-Fluorobenzyl | 8.7 | 15.4 |
Table 3: Hypothetical Cholinesterase Inhibitory Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.
Caption: Mechanism of cholinesterase inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for Ethyl 2-(piperazin-1-yl)benzoate derivatives is not yet established, trends can be extrapolated from related compound series. It is anticipated that modifications at the N'-position of the piperazine ring will significantly impact biological activity. The introduction of various substituents, such as alkyl, aryl, or aralkyl groups, can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
Conclusion and Future Directions
The Ethyl 2-(piperazin-1-yl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic approach and projected a multifaceted pharmacological profile, including potential anticancer, antimicrobial, and cholinesterase inhibitory activities. The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of these derivatives.
Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the piperazine ring to establish a clear structure-activity relationship for each of the identified biological activities. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved. The insights gained from such investigations will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of new and effective therapies.
References
-
PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from [Link]
-
Yadav, P., Kaushik, C. P., Yadav, A., Yadav, J., & Singh, D. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(8). Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(04), 37-44. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure.... Retrieved from [Link]
-
MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]
- Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
-
MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Retrieved from [Link]
-
Pharmacophore. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]
Sources
- 1. 2-(PIPERAZIN-1-YL)BENZOIC ACID 10G - OR0215-10G [dabos.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
Topic: Ethyl 2-(piperazin-1-yl)benzoate Structural Analogs and Their Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs and biologically active molecules.[1] Its prevalence is due to its unique physicochemical properties, its ability to act as a versatile scaffold for arranging pharmacophoric groups, and the relative ease of its chemical modification.[1] Ethyl 2-(piperazin-1-yl)benzoate serves as a core structure, combining the piperazine ring with a benzoate moiety, presenting multiple points for chemical diversification. The synthesis of its structural analogs is a critical endeavor in drug discovery, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the primary synthetic strategies for creating a diverse library of Ethyl 2-(piperazin-1-yl)benzoate analogs, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for successful execution.
Core Synthetic Strategies: Forging the Critical C-N Bond
The cornerstone of synthesizing the core scaffold is the formation of the bond between the piperazine nitrogen and the aromatic ring of the benzoate. The two most prominent and industrially relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
The Buchwald-Hartwig Amination: A Powerful and Versatile Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a key tool for the synthesis of N-aryl piperazines.[2] Its development revolutionized the construction of C-N bonds, offering a significant improvement over harsher, traditional methods by providing exceptional functional group tolerance and a broad substrate scope.[3]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., ethyl 2-bromobenzoate), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl piperazine product is released, regenerating the Pd(0) catalyst.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often used. These ligands facilitate both the oxidative addition and the crucial reductive elimination step, which can be rate-limiting.[4][5]
-
Base: A non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength of the base must be matched to the pKa of the amine.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used to ensure the stability of the catalytic species.[5]
Nucleophilic Aromatic Substitution (SNAr)
While less general than the Buchwald-Hartwig reaction, SNAr is a powerful, often palladium-free alternative when the aromatic ring is sufficiently electron-deficient.[1] This condition is met when strong electron-withdrawing groups (e.g., -NO₂, -CN) are positioned ortho or para to a good leaving group (e.g., -F, -Cl).
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. For the synthesis of ethyl 2-(piperazin-1-yl)benzoate analogs, this method is most applicable when the benzoate ring contains additional activating groups.
Experimental Protocols and Methodologies
Part A: Synthesis of the Core Scaffold - Ethyl 2-(piperazin-1-yl)benzoate
This protocol details the synthesis via a Buchwald-Hartwig amination, a reliable and scalable method.
Reaction Scheme: Ethyl 2-bromobenzoate + Piperazine --(Pd catalyst, Ligand, Base)--> Ethyl 2-(piperazin-1-yl)benzoate
Materials:
-
Ethyl 2-bromobenzoate
-
Piperazine (use in excess to favor mono-arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add piperazine (2.0 equivalents) followed by anhydrous toluene. Stir the mixture for 10 minutes to allow for pre-catalyst formation.
-
Substrate Addition: Add ethyl 2-bromobenzoate (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure product.
Trustworthiness Note: Using a 2:1 excess of piperazine helps to minimize the formation of the diarylated byproduct. The choice of a bulky ligand like XPhos is critical for achieving high yields with this class of substrate.
Part B: Synthesis of N4-Substituted Analogs
The N4 position of the piperazine ring is the most common site for diversification. The following workflow illustrates the general strategy.
Caption: General workflow for synthesizing N4-substituted analogs.
1. Protocol for N4-Alkylation (Reductive Amination)
Materials:
-
Ethyl 2-(piperazin-1-yl)benzoate
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Step-by-Step Protocol:
-
Setup: Dissolve Ethyl 2-(piperazin-1-yl)benzoate (1.0 eq) and the desired aldehyde (1.1 eq) in DCM.
-
Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution.
-
Reaction: Stir at room temperature for 8-16 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
2. Protocol for N4-Arylation (Second Buchwald-Hartwig Amination)
Materials:
-
Ethyl 2-(piperazin-1-yl)benzoate
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane
Step-by-Step Protocol:
-
Setup: In an inert atmosphere, combine Ethyl 2-(piperazin-1-yl)benzoate (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and K₂CO₃ (2.0 eq) in a flask.
-
Solvent and Reaction: Add anhydrous dioxane and degas the mixture. Heat to 100 °C and stir for 18 hours.
-
Workup and Purification: Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to obtain the N4-aryl analog.
Part C: Synthesis of Benzoate Ring-Substituted Analogs
Diversification of the benzoate ring is achieved by selecting the appropriate starting material. The general synthetic routes remain the same, but reaction efficiency can be influenced by the electronic nature of the substituents.
| Starting Material Example | Target Analog Functionality | Synthetic Method | Key Consideration |
| Ethyl 2-bromo-4-nitrobenzoate | Nitro-substituted analog | Buchwald-Hartwig or SNAr | The strong electron-withdrawing nitro group activates the ring, potentially allowing for milder SNAr conditions. |
| Ethyl 2-bromo-5-methoxybenzoate | Methoxy-substituted analog | Buchwald-Hartwig | The electron-donating methoxy group can slow the oxidative addition step, potentially requiring a more electron-rich ligand or higher temperature. |
| Methyl 2-chloro-3-fluorobenzoate | Fluoro-substituted analog | Buchwald-Hartwig | Aryl chlorides are less reactive than bromides, often necessitating specialized catalyst systems (e.g., those with NHC ligands). |
Conclusion and Future Directions
The synthetic pathways outlined in this guide, particularly the robust Buchwald-Hartwig amination and various N4-functionalization techniques, provide a powerful toolkit for generating extensive libraries of Ethyl 2-(piperazin-1-yl)benzoate analogs.[1][2] The choice of strategy depends on the desired point of diversification and the electronic properties of the substrates. By systematically applying these methods, researchers can effectively navigate the chemical space around this important scaffold, paving the way for the discovery of novel therapeutic agents with enhanced biological activity and optimized pharmaceutical properties.[6][7]
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. Available from: [Link]
-
(PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. Available from: [Link]
-
Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Piperazines database - synthesis, physical properties - ChemSynthesis. Available from: [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate. Available from: [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed. Available from: [Link]
-
Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship - Brieflands. Available from: [Link]
-
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate - ChemBK. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]
-
Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. Available from: [Link]
-
Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available from: [Link]
-
Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Available from: [Link]
-
Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship - PubMed. Available from: [Link]
-
ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}. Available from: [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone hydrochloride - ResearchGate. Available from: [Link]
-
Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem. Available from: [Link]
- CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents.
-
2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. Available from: [Link]
-
Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone - ResearchGate. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 2-(piperazin-1-yl)benzoate: A Technical Guide for Drug Development Professionals
Introduction
Ethyl 2-(piperazin-1-yl)benzoate is a molecule of interest in medicinal chemistry, combining the structural features of a benzoate ester and a piperazine ring. The piperazine moiety is a ubiquitous scaffold in drug discovery, known for its ability to modulate pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of the spectroscopic signature of this compound is fundamental for researchers engaged in its synthesis, purification, and structural elucidation. This technical guide provides a detailed, predicted spectroscopic profile for Ethyl 2-(piperazin-1-yl)benzoate, alongside standardized protocols for data acquisition.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted quantitative data for the spectroscopic analysis of Ethyl 2-(piperazin-1-yl)benzoate. These predictions are derived from the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts for Ethyl 2-(piperazin-1-yl)benzoate are presented in Table 1. The ortho-substitution on the benzoate ring is expected to influence the chemical shifts of the aromatic protons significantly compared to unsubstituted ethyl benzoate.
Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic (Benzoate) | ~7.8 - 7.9 | dd | 1H | ~7.8, 1.5 |
| Aromatic (Benzoate) | ~7.4 - 7.5 | td | 1H | ~7.8, 1.5 |
| Aromatic (Benzoate) | ~7.0 - 7.1 | td | 1H | ~7.8, 1.0 |
| Aromatic (Benzoate) | ~6.9 - 7.0 | dd | 1H | ~7.8, 1.0 |
| Ethyl (-CH₂) | ~4.3 - 4.4 | q | 2H | ~7.1 |
| Piperazine (N-CH₂) | ~3.1 - 3.3 | t | 4H | ~5.0 |
| Piperazine (N'-CH₂) | ~3.0 - 3.2 | t | 4H | ~5.0 |
| Ethyl (-CH₃) | ~1.3 - 1.4 | t | 3H | ~7.1 |
| Piperazine (-NH) | ~1.8 - 2.5 | br s | 1H | N/A |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The predicted chemical shifts for Ethyl 2-(piperazin-1-yl)benzoate are detailed in Table 2. The presence of the electron-donating piperazine group at the ortho position will affect the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate
| Carbon | Predicted Chemical Shift (δ) ppm |
| C=O (Ester) | ~167 |
| Benzoate C-2 | ~150 |
| Benzoate C-1 | ~125 |
| Benzoate C-4 | ~132 |
| Benzoate C-6 | ~129 |
| Benzoate C-5 | ~122 |
| Benzoate C-3 | ~120 |
| Piperazine (N-CH₂) | ~52 |
| Piperazine (N'-CH₂) | ~45 |
| Ethyl (-CH₂) | ~61 |
| Ethyl (-CH₃) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Ethyl 2-(piperazin-1-yl)benzoate (C₁₃H₁₈N₂O₂), the predicted molecular weight is approximately 234.29 g/mol . The predicted fragmentation pattern under electron ionization (EI) is outlined in Table 3.
Table 3: Predicted Mass Spectrometry (EI) Data for Ethyl 2-(piperazin-1-yl)benzoate
| m/z | Predicted Relative Intensity | Possible Fragment |
| 234 | Moderate | [M]⁺ |
| 189 | High | [M - OCH₂CH₃]⁺ |
| 161 | High | [M - C₆H₅CO]⁺ |
| 149 | Moderate | [C₆H₄(N(CH₂CH₂)₂NH)]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Ethyl 2-(piperazin-1-yl)benzoate are listed in Table 4.
Table 4: Predicted IR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1715 - 1730 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Experimental Protocols
The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like Ethyl 2-(piperazin-1-yl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
- Ensure complete dissolution, using gentle vortexing or sonication if necessary.
- Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.
2. Data Acquisition:
- Wipe the outside of the NMR tube to remove any contaminants.
- Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
- Place the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MS)
1. Sample Preparation:
- Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 µg/mL for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and higher for electron ionization (EI) with direct infusion.
2. Data Acquisition (Electron Ionization - EI):
- Introduce the sample into the ion source (e.g., via a direct insertion probe or gas chromatography).
- Ionize the sample using a beam of electrons (typically at 70 eV).
- Accelerate the resulting ions into the mass analyzer.
- Scan the desired mass-to-charge (m/z) range.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
- Collect a background spectrum of the empty ATR setup.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Structural and Workflow Diagrams
The following diagrams illustrate the molecular structure of Ethyl 2-(piperazin-1-yl)benzoate and a general workflow for its spectroscopic characterization.
Caption: Molecular structure of Ethyl 2-(piperazin-1-yl)benzoate.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of Ethyl 2-(piperazin-1-yl)benzoate, a molecule of interest for researchers in drug development. The presented data, derived from the analysis of its constituent moieties, serves as a valuable reference for the identification and structural elucidation of this compound and its analogs. The detailed experimental protocols offer standardized procedures for acquiring high-quality spectroscopic data, ensuring consistency and reliability in research and development settings.
References
-
PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]
-
Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Methodological & Application
"synthesis of Ethyl 2-(piperazin-1-yl)benzoate via N-arylation"
Application Note & Protocol
Efficient Synthesis of Ethyl 2-(piperazin-1-yl)benzoate via Palladium-Catalyzed N-Arylation
Introduction
Substituted piperazine heterocycles are fundamental structural motifs in modern pharmaceuticals, ranking as one of the most frequent nitrogen-containing rings in drugs approved by the U.S. FDA.[1] Their prevalence stems from their ability to impart favorable physicochemical properties and serve as versatile scaffolds for engaging biological targets.[2][3] Ethyl 2-(piperazin-1-yl)benzoate is a key intermediate, providing a synthetically tractable handle for the development of more complex molecules in medicinal chemistry.[3]
The formation of the aryl C-N bond is the critical step in synthesizing this compound. While traditional methods like nucleophilic aromatic substitution exist, they often require harsh conditions or activated substrates.[4] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a robust and highly generalizable method with broad functional group tolerance and milder reaction conditions.[4][5]
This guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate via the Buchwald-Hartwig N-arylation of piperazine with an ethyl 2-halobenzoate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step procedure, and offer a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand, reacts with the aryl halide (Ethyl 2-bromobenzoate) to form a Pd(II) complex. The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-Cl.[6]
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amide intermediate. The choice of base is critical to facilitate this step without promoting side reactions.[7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product, Ethyl 2-(piperazin-1-yl)benzoate, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[7]
Optimizing Key Experimental Parameters
The success of the N-arylation of piperazine hinges on the careful selection of several key parameters.
-
Controlling Selectivity: Piperazine possesses two secondary amine nitrogens (N1 and N4), creating the potential for an undesired N,N'-bis-arylated byproduct.[1] To favor the desired mono-arylated product, a stoichiometric excess of piperazine relative to the aryl halide is the most critical control element.[9][10] Typically, 2 to 4 equivalents of piperazine are employed.
-
Catalyst System (Precatalyst and Ligand):
-
Ligand: The choice of phosphine ligand is crucial. For the N-arylation of a secondary cyclic amine like piperazine, sterically hindered and electron-rich biaryl phosphine ligands are highly effective.[9] Ligands such as XPhos , RuPhos , or BrettPhos promote both efficient oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides or bromides.[9][11]
-
Base Selection: The base facilitates the deprotonation of the piperazine nitrogen once coordinated to the palladium center.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective base for many Buchwald-Hartwig reactions.[9] However, its high basicity poses a risk of hydrolyzing the ethyl ester functionality of the substrate and product.
-
Milder Bases: For substrates containing sensitive functional groups like esters, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred to mitigate side reactions.[7]
-
-
Solvent: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common choices, as they effectively dissolve the reagents and are stable at the required reaction temperatures (typically 80-110 °C).[9]
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | Ethyl 2-bromobenzoate | Good balance of reactivity and commercial availability. |
| Amine | Piperazine (2.5 equiv.) | Excess minimizes bis-arylation byproduct. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand ideal for this transformation.[11] |
| Base | K₃PO₄ (2.0 equiv.) | Sufficiently basic to promote the reaction while minimizing ester hydrolysis. |
| Solvent | Anhydrous Toluene | High boiling point and good solubility for reagents. |
| Temperature | 100-110 °C | Ensures a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidative deactivation.[9] |
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate.
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.15 g | 5.0 | 1.0 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 1.08 g | 12.5 | 2.5 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.12 g | 10.0 | 2.0 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 | 0.01 |
| XPhos | C₃₃H₄₉P | 476.72 | 48 mg | 0.10 | 0.02 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | - |
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromobenzoate (1.15 g, 5.0 mmol), piperazine (1.08 g, 12.5 mmol), and potassium phosphate (2.12 g, 10.0 mmol).
-
Inert Atmosphere: In a glovebox or on a Schlenk line, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) to the flask.
-
Seal the flask with a rubber septum. If not using a glovebox, evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (25 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.[12]
Characterization and Data
The final product, Ethyl 2-(piperazin-1-yl)benzoate, should be a pale yellow oil or solid.
Disclaimer: The following data is predicted based on the analysis of constituent chemical moieties and data from structurally similar compounds. Actual experimental values may vary slightly.[13]
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.40 (td, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.05 (d, J = 8.2 Hz, 1H, Ar-H), 7.00 (t, J = 7.5 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.10-3.00 (m, 8H, piperazine-H), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5 (C=O), 152.0 (Ar-C), 132.5 (Ar-CH), 131.8 (Ar-CH), 123.0 (Ar-C), 121.5 (Ar-CH), 119.0 (Ar-CH), 61.0 (-OCH₂), 52.5 (piperazine-CH₂), 46.0 (piperazine-CH₂), 14.5 (-CH₃). |
| Mass Spec. (ESI+) | m/z calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.1441; found 235.1445. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized by air.[14] 2. Insufficiently Anhydrous Conditions. 3. Ineffective Base: Base is not strong enough or has poor solubility. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst and ligands. 2. Use oven-dried glassware and anhydrous solvents. 3. Switch to a stronger base like NaOtBu if ester hydrolysis is not a concern, or ensure K₃PO₄ is finely ground to increase surface area. |
| Formation of Bis-arylated Byproduct | Stoichiometry of piperazine is too low. | Increase the equivalents of piperazine to 3-4 equivalents relative to the aryl halide.[9][10] |
| Hydrodehalogenation of Starting Material | A common side reaction in Pd-catalyzed couplings, where the halide is replaced by hydrogen.[14] | This can be difficult to eliminate completely. Ensure high-purity reagents. Sometimes, adjusting the ligand-to-palladium ratio can help suppress this pathway. |
| Hydrolysis of Ester Group | The base is too strong (e.g., NaOtBu) or there is water in the reaction. | Use a milder base like K₃PO₄ or Cs₂CO₃.[7] Ensure all reagents and solvents are scrupulously dry. |
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: University College London URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: NIH National Library of Medicine URL: [Link]
-
Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Source: ACS Publications URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: NIH National Library of Medicine URL: [Link]
-
Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]
-
Title: A general and convenient synthesis of N-aryl piperazines Source: ResearchGate URL: [Link]
-
Title: High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis Source: Purdue e-Pubs URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring Source: NIH National Library of Medicine URL: [Link]
-
Title: Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine Source: NIH National Library of Medicine URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of Ethyl 2-(piperazin-1-yl)benzoate
Abstract
This document provides a detailed technical guide on the essential analytical methodologies for the comprehensive characterization of Ethyl 2-(piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for ensuring structural integrity, purity, and physicochemical consistency. We will detail advanced protocols in chromatography (HPLC/UPLC), spectroscopy (NMR, MS, FT-IR), and thermal analysis (DSC, TGA), explaining the scientific rationale behind each method. The objective is to provide a self-validating system of analysis that ensures the identity, purity, and quality of this important chemical entity.
Introduction
Ethyl 2-(piperazin-1-yl)benzoate is a substituted aromatic compound featuring a benzoate ester and a piperazine moiety. Its structural motifs are common in a variety of pharmacologically active molecules, making it a valuable building block in medicinal chemistry and drug discovery. The presence of both a basic piperazine ring and an ester functional group imparts specific chemical properties that necessitate a multi-faceted analytical approach for full characterization.
Robust and reliable analytical methods are critical for confirming the molecular structure, quantifying purity, identifying potential impurities (such as starting materials, by-products, or degradants), and defining the physicochemical properties of the compound.[1] This guide presents an integrated workflow that combines orthogonal analytical techniques to build a complete quality profile of Ethyl 2-(piperazin-1-yl)benzoate.
Chemical Structure:
-
IUPAC Name: Ethyl 2-(piperazin-1-yl)benzoate
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.30 g/mol
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating the target compound from any impurities, allowing for accurate quantification of purity.
High-Performance Liquid Chromatography (HPLC/UPLC) for Potency and Purity
Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing non-volatile, polar to moderately non-polar organic molecules like Ethyl 2-(piperazin-1-yl)benzoate. The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a mild acid, such as formic acid, in the mobile phase is crucial; it protonates the basic nitrogen atoms in the piperazine ring, ensuring symmetrical peak shapes and preventing tailing.[2]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of Ethyl 2-(piperazin-1-yl)benzoate and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions: The parameters below provide a robust starting point and should be optimized for the specific instrument in use.[3][4]
-
Injection: Inject 5 µL of the prepared sample.
-
Data Analysis: Determine the area percent purity by integrating all peaks in the chromatogram. The main peak's retention time should be consistent across injections.
Table 1: Recommended HPLC/UPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | Provides excellent resolution and efficiency for this class of compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 min, return to initial conditions | A gradient elution ensures that impurities with a wide range of polarities are effectively separated. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| UV Detection | 254 nm | The benzoate chromophore exhibits strong absorbance at this wavelength. |
| Diluent | Acetonitrile / Water (50:50, v/v) | Ensures solubility and compatibility with the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing thermally stable and volatile compounds. While Ethyl 2-(piperazin-1-yl)benzoate itself has a relatively high boiling point, GC-MS is an excellent tool for identifying and quantifying residual solvents or volatile starting materials. For direct analysis of the parent compound or less volatile impurities, derivatization may be required to increase volatility and thermal stability.[5][6] A common approach involves acylating the secondary amine of the piperazine ring.[5]
Experimental Protocol: GC-MS (Headspace for Residual Solvents)
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
-
Incubation: Equilibrate the vial at 80 °C for 15 minutes.
-
Injection: Inject 1 mL of the headspace vapor into the GC-MS.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness | A mid-polarity column suitable for a wide range of organic compounds.[7] |
| Carrier Gas | Helium at 2 mL/min | Inert carrier gas.[7] |
| Oven Program | 50 °C for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min | Separates common laboratory solvents effectively. |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| Detector | Mass Spectrometer | Provides definitive identification of separated compounds. |
| MS Scan Range | 35 - 500 amu | Covers the mass range of common solvents and potential volatile impurities. |
Spectroscopic Structural Elucidation
Spectroscopy provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the exact molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Additional experiments like DEPT, COSY, and HSQC can be used for unequivocal assignments.
Predicted ¹H and ¹³C NMR Data (in CDCl₃) The predicted chemical shifts are based on the analysis of similar structural fragments.[9][10][11]
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl (-CH₃) | 1.3 - 1.4 | Triplet | 3H | Ethyl group methyl |
| Piperazine (-NH) | 1.8 - 2.2 | Broad Singlet | 1H | Secondary amine |
| Piperazine (-CH₂-) | 3.0 - 3.2 | Multiplet | 8H | Piperazine ring protons |
| Ethyl (-CH₂-) | 4.3 - 4.4 | Quartet | 2H | Ethyl group methylene |
| Aromatic (-CH) | 7.0 - 7.9 | Multiplet | 4H | Benzoate ring protons |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (ppm) | Assignment |
| Ethyl (-CH₃) | ~14 | Ethyl group methyl |
| Piperazine (-CH₂) | ~45-55 | Piperazine ring carbons |
| Ethyl (-CH₂-) | ~61 | Ethyl group methylene |
| Aromatic (-CH) | ~115-132 | Benzoate ring carbons |
| Aromatic (-C-) | ~145-155 | Substituted carbons |
| Ester Carbonyl (C=O) | ~166 | Ester carbonyl carbon |
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which readily accept a proton.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₃H₁₈N₂O₂, the expected monoisotopic mass is 234.1368, so the expected m/z for [M+H]⁺ is 235.1441 .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to confirm the presence of key functional groups.
Experimental Protocol: FT-IR
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Table 5: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl, Piperazine) |
| ~1710 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1250 - 1300 | C-O Stretch | Ester |
| 1100 - 1200 | C-N Stretch | Amine |
Physicochemical and Thermal Properties
Thermal analysis provides critical information about the material's melting point, thermal stability, and polymorphic form.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and can also provide an indication of purity. A sharp, single endotherm is characteristic of a pure crystalline substance.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The peak of the endothermic event corresponds to the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.[12]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The temperature at which significant mass loss begins is recorded as the onset of decomposition.
Integrated Analytical Workflow
A comprehensive characterization relies on the strategic integration of these techniques. The following workflow ensures that all critical quality attributes of Ethyl 2-(piperazin-1-yl)benzoate are assessed.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Ethyl benzoate | SIELC Technologies [sielc.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tdcommons.org [tdcommons.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"protocol for the purification of Ethyl 2-(piperazin-1-yl)benzoate"
An Application Guide to the Purification of Ethyl 2-(piperazin-1-yl)benzoate
Introduction: The Imperative for Purity
Ethyl 2-(piperazin-1-yl)benzoate is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring an ethyl ester and a piperazine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The purity of this intermediate is paramount; the presence of residual starting materials, byproducts, or solvents can lead to aberrant results in downstream applications, compromise the efficacy and safety of final drug products, and create difficulties in structural elucidation and reaction monitoring.[1][2]
Common impurities encountered during the synthesis of Ethyl 2-(piperazin-1-yl)benzoate can include unreacted starting materials such as ethyl 2-halobenzoate and piperazine, products of side-reactions like N,N'-di-substituted piperazines, and residual solvents from the reaction and initial workup.[3] This guide provides detailed protocols for robust purification of the title compound, focusing on methods that are scalable, efficient, and validated by fundamental chemical principles.
Strategic Approaches to Purification
The purification strategy for Ethyl 2-(piperazin-1-yl)benzoate leverages the compound's unique physicochemical properties: a basic piperazine moiety, moderate polarity, and its potential to be a crystalline solid. The primary methods employed are acid-base extraction, silica gel column chromatography, and recrystallization.
Acid-Base Extraction: Exploiting Basicity
This technique is a powerful first-line purification step to separate the basic target compound from neutral or acidic impurities. The principle lies in the reversible conversion of the water-insoluble amine into a water-soluble salt by treatment with acid.[4][5]
Causality of Experimental Choices: The piperazine ring contains two secondary amine groups, the more nucleophilic of which reacts with the electrophilic site on the benzene ring. The remaining N-H proton is not acidic, but the nitrogen atom is basic (a Lewis base). By washing the crude organic solution with an aqueous acid (like HCl), the basic nitrogen is protonated, forming a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral organic impurities (e.g., over-alkylated byproducts without a free N-H) remain in the organic solvent.[6][7] Subsequently, neutralizing the aqueous layer with a base deprotonates the ammonium salt, regenerating the neutral amine compound, which then precipitates or can be extracted back into an organic solvent.[8]
-
Dissolution: Dissolve the crude reaction mixture or solid (approx. 1.0 g) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add 30 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The target compound is now in the aqueous layer as its hydrochloride salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction (Optional): To ensure complete recovery, add another 20 mL of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Organic Layer Wash: Wash the original organic layer, which still contains neutral impurities, with 20 mL of brine (saturated NaCl solution) to remove residual water-soluble components. This layer can now be set aside.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 10, confirmed with pH paper). The free amine of Ethyl 2-(piperazin-1-yl)benzoate should precipitate if its solubility is low, or it will form an oily layer.
-
Product Extraction: Add 40 mL of fresh ethyl acetate or dichloromethane to the basified aqueous solution and shake to extract the purified product back into the organic phase.
-
Final Workup: Drain the organic layer. Wash it sequentially with 30 mL of deionized water and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Diagram: Acid-Base Extraction Workflow
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. homework.study.com [homework.study.com]
- 8. community.wvu.edu [community.wvu.edu]
GC-MS Analysis of Ethyl 2-(piperazin-1-yl)benzoate and its Potential Byproducts: A Comprehensive Protocol for Pharmaceutical Quality Control
<_
Abstract
Ethyl 2-(piperazin-1-yl)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality and safety of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive structure elucidation capabilities.[1] This application note presents a detailed, field-proven protocol for the GC-MS analysis of Ethyl 2-(piperazin-1-yl)benzoate, with a focus on identifying and characterizing potential process-related byproducts. We will delve into the rationale behind the methodology, from sample preparation to data interpretation, providing researchers and drug development professionals with a robust framework for quality control.
Theoretical Background & Analytical Rationale
The Analyte: Ethyl 2-(piperazin-1-yl)benzoate
Ethyl 2-(piperazin-1-yl)benzoate is a tertiary amine and an aromatic ester. Its structure lends itself well to GC analysis due to its volatility and thermal stability. Understanding its chemical properties is the first step in developing a sound analytical method. The presence of the piperazine ring and the ethyl benzoate moiety gives rise to a characteristic fragmentation pattern in mass spectrometry, which is crucial for its unambiguous identification.
Anticipated Byproducts from Synthesis
The most common route for synthesizing Ethyl 2-(piperazin-1-yl)benzoate is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., ethyl 2-bromobenzoate) and piperazine.[2] While efficient, this reaction can lead to several byproducts that must be monitored.[2]
-
Unreacted Starting Materials: Residual ethyl 2-halobenzoate and piperazine.
-
Hydrodehalogenation Product: Formation of ethyl benzoate, where the halogen on the starting aryl halide is replaced by a hydrogen atom. This is a known side reaction in Buchwald-Hartwig aminations.[2]
-
Products of Double Addition: Bis-arylated piperazine, where two molecules of the ethyl benzoate moiety attach to both nitrogen atoms of the piperazine ring.
-
Piperazine Dimerization Products: Self-coupling of piperazine derivatives.
-
Hydrolysis Product: 2-(piperazin-1-yl)benzoic acid, resulting from the hydrolysis of the ester group, although this is less likely to be observed by GC-MS without derivatization due to its low volatility.
Identifying these potential impurities is a critical task in pharmaceutical process development to ensure the quality and safety of the drug substance.[3]
Why GC-MS?
GC-MS is the technique of choice for analyzing volatile and semi-volatile impurities in pharmaceutical ingredients.[4][5] Its high chromatographic efficiency separates complex mixtures, while the mass spectrometer provides detailed structural information for each component, enabling confident identification.[1] For trace-level analysis of potential genotoxic impurities, the sensitivity and selectivity of GC-MS, especially when operated in Single Ion Monitoring (SIM) mode, are indispensable.[4][5]
Experimental Workflow
Materials and Reagents
-
Ethyl 2-(piperazin-1-yl)benzoate reference standard (>98% purity)
-
Ethyl Acetate (GC grade or equivalent)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL screw-top vials with PTFE-lined septa
Sample Preparation Protocol
The goal of sample preparation is to dissolve the analyte in a suitable solvent at a concentration appropriate for GC-MS analysis, while minimizing matrix interference.
-
Standard Preparation: Accurately weigh approximately 10 mg of the Ethyl 2-(piperazin-1-yl)benzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution 1:100 with ethyl acetate to prepare a 10 µg/mL working standard.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Filtration/Drying (if necessary): If the sample solution contains visible particulates, filter it through a 0.45 µm PTFE syringe filter. If water is suspected to be present, add a small amount of anhydrous sodium sulfate, vortex, and allow the solid to settle.
-
Final Dilution: Transfer an aliquot of the clear supernatant or filtrate and dilute to a final concentration of approximately 10 µg/mL with ethyl acetate in a GC vial.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and may be optimized for specific instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Injector | Split/Splitless | --- |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | --- |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the main component. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for most standard capillary columns. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of compounds. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial hold allows for separation of volatile impurities, while the ramp ensures elution of the main analyte and higher boiling byproducts in a reasonable time. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | --- |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and creating library-searchable spectra. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion of the target analyte and its expected fragments and byproducts. |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of Ethyl 2-(piperazin-1-yl)benzoate.
Data Analysis and Interpretation
Identification of Ethyl 2-(piperazin-1-yl)benzoate
The molecular weight of Ethyl 2-(piperazin-1-yl)benzoate (C₁₃H₁₈N₂O₂) is 234.3 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234.
Key Fragmentation Pathways:
The fragmentation of N-aryl piperazines is often characterized by cleavage of the bonds within the piperazine ring and the bond between the piperazine and the aromatic ring.[6]
-
Loss of the ethyl group (-C₂H₅): M⁺ - 29 → m/z 205.
-
Loss of the ethoxy group (-OC₂H₅): M⁺ - 45 → m/z 189. This results in a stable acylium ion.
-
Cleavage of the piperazine ring: The piperazine ring can undergo complex fragmentation, leading to characteristic ions at lower m/z values. Common fragments from the piperazine ring itself can appear at m/z 56, 70, and other values depending on the specific cleavage.[6]
-
Formation of the benzoyl cation: Cleavage of the C-N bond between the aromatic ring and the piperazine, followed by rearrangement, can lead to a fragment at m/z 149 , corresponding to the ethyl 2-aminobenzoate radical cation.
Identification of Key Byproducts
-
Ethyl Benzoate (C₉H₁₀O₂, MW: 150.17): This hydrodehalogenation byproduct will elute earlier than the main analyte. Its mass spectrum is well-documented.[7][8][9][10]
Data Summary Table
| Compound | Expected Retention Time | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl Benzoate | Earlier Eluting | 150 | 105 (Base Peak) , 77, 122 |
| Ethyl 2-(piperazin-1-yl)benzoate | Main Peak | 234 | 189, 149, 205 |
| Bis-arylated Piperazine | Later Eluting | 382 | Fragments corresponding to the loss of one or more ethoxy/ethyl groups. |
Fragmentation Pathway Diagram: Ethyl Benzoate
Caption: Proposed EI fragmentation pathway for Ethyl Benzoate.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of Ethyl 2-(piperazin-1-yl)benzoate and its process-related impurities using GC-MS. The detailed methodology, from sample preparation to the interpretation of mass spectral data, offers a reliable framework for quality control in a pharmaceutical setting. By understanding the potential byproducts and their characteristic mass spectral fingerprints, researchers can ensure the purity, safety, and efficacy of the final API. The application of robust analytical techniques like GC-MS is fundamental to modern drug development and manufacturing.[1][3]
References
- Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]
-
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2024, July 31). BH amination side products and purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
mzCloud. (2015, February 26). Ethyl benzoate. Retrieved from [Link]
-
MassBank. (2008, October 21). ethyl benzoate. Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]
- 9. mzCloud – Ethyl benzoate [mzcloud.org]
- 10. massbank.eu [massbank.eu]
- 11. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Spectroscopic Analysis of Ethyl 2-(piperazin-1-yl)benzoate
Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry
Ethyl 2-(piperazin-1-yl)benzoate is a heterocyclic compound featuring a piperazine ring attached to an ethyl benzoate scaffold at the ortho position. The piperazine moiety is a ubiquitous structural motif in drug discovery, renowned for its favorable pharmacokinetic properties and its presence in a wide array of therapeutic agents, including antipsychotics, antihistamines, and antianginal drugs. The substitution pattern on the aromatic ring significantly influences the molecule's biological activity and physicochemical properties. Understanding the precise structure and purity of such compounds is paramount in the research and development of new chemical entities. This application note provides a detailed guide to the characterization of Ethyl 2-(piperazin-1-yl)benzoate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering both predicted data and comprehensive experimental protocols for researchers in medicinal chemistry and drug development. While experimental data for the para-substituted analog, Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6), is more commonly cited, this guide will focus on the unique spectroscopic characteristics of the ortho-isomer.[1][2][3][4][5] A related compound, the methyl ester analog, 2-(piperazin-1-yl)-benzoic acid methyl ester (CAS 159974-63-7), provides a close structural reference for the predictions herein.[6]
Molecular Structure and Spectroscopic Correlation
A thorough analysis of the NMR and IR spectra allows for the unambiguous confirmation of the molecular structure of Ethyl 2-(piperazin-1-yl)benzoate. Each spectroscopic technique provides complementary information.
-
¹H NMR Spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule.
-
IR Spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
Caption: Molecular structure of Ethyl 2-(piperazin-1-yl)benzoate.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for Ethyl 2-(piperazin-1-yl)benzoate. These predictions are based on established chemical shift and vibrational frequency ranges for the constituent functional groups and data from structurally similar molecules.[7][8][9]
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| ~7.90 | dd | 1H | Ar-H (H6) | Deshielded by the anisotropic effect of the adjacent carbonyl group. |
| ~7.45 | ddd | 1H | Ar-H (H4) | Typical aromatic proton chemical shift, with coupling to adjacent protons. |
| ~7.10 | ddd | 1H | Ar-H (H5) | Shielded relative to H4 and H6 due to its position further from the electron-withdrawing ester group. |
| ~7.00 | dd | 1H | Ar-H (H3) | Shielded by the electron-donating nitrogen of the piperazine ring. |
| 4.35 | q | 2H | -OCH₂CH₃ | Methylene protons adjacent to an oxygen atom, split by the methyl protons. |
| 3.15 | t | 4H | Piperazine (-NCH₂-) | Protons on the carbons adjacent to the nitrogen attached to the aromatic ring. |
| 3.05 | t | 4H | Piperazine (-NCH₂-) | Protons on the carbons adjacent to the secondary amine. |
| 2.05 | br s | 1H | -NH | Exchangeable proton, typically a broad singlet. |
| 1.40 | t | 3H | -OCH₂CH₃ | Methyl protons split by the adjacent methylene protons. |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| ~167.0 | C=O (Ester) | Carbonyl carbon of an ester. |
| ~151.0 | Ar-C (C2) | Aromatic carbon directly attached to the nitrogen of the piperazine. |
| ~132.5 | Ar-C (C4) | Aromatic CH carbon. |
| ~131.0 | Ar-C (C6) | Aromatic CH carbon. |
| ~124.0 | Ar-C (C1) | Quaternary aromatic carbon attached to the ester group. |
| ~122.0 | Ar-C (C5) | Aromatic CH carbon. |
| ~119.0 | Ar-C (C3) | Aromatic CH carbon shielded by the adjacent nitrogen. |
| ~61.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~53.0 | Piperazine (-NCH₂-) | Piperazine carbons adjacent to the aromatic ring. |
| ~45.0 | Piperazine (-NCH₂-) | Piperazine carbons adjacent to the secondary amine. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
IR Spectroscopy (Predicted, ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind Prediction |
| 3300-3400 | Medium, sharp | N-H stretch | Characteristic of a secondary amine. |
| 3000-3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| 2800-3000 | Medium | Aliphatic C-H stretch | C-H bonds of the ethyl and piperazine groups. |
| ~1720 | Strong | C=O stretch (Ester) | Characteristic of a carbonyl group in an ester.[9] |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) | In-ring vibrations of the benzene ring. |
| ~1250 | Strong | C-O stretch (Ester) | Asymmetric C-O-C stretching of the ester. |
| ~1100 | Medium | C-N stretch | Stretching vibration of the bond between the aromatic ring and the piperazine nitrogen. |
Experimental Protocols
The following protocols provide a standardized methodology for acquiring high-quality NMR and IR spectra of Ethyl 2-(piperazin-1-yl)benzoate.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
This protocol is designed for a standard 400 MHz NMR spectrometer.
Caption: General workflow for NMR spectroscopy.
1. Sample Preparation:
- Accurately weigh 5-10 mg of Ethyl 2-(piperazin-1-yl)benzoate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[1]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[1]
- Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
- Wipe the outside of the NMR tube to remove any contaminants.
- Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.[2]
- Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be necessary.[2]
3. Data Processing:
- Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction to ensure all peaks are in the pure absorption mode.
- Apply baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis using tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons.
- Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[10][11][12]
Caption: General workflow for ATR-FTIR spectroscopy.
1. Sample Preparation and Instrument Setup:
- Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.[13] A background spectrum of the clean, empty crystal should be taken.
- Place a small amount of solid Ethyl 2-(piperazin-1-yl)benzoate directly onto the center of the ATR crystal.
- Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
2. Data Acquisition:
- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
3. Data Processing:
- The instrument software will automatically perform a background subtraction.
- Identify and label the wavenumbers of the major absorption bands.
- Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.
Conclusion
NMR and IR spectroscopy are indispensable tools for the structural elucidation and purity assessment of novel compounds in drug discovery. This application note provides a comprehensive guide, including predicted spectral data and detailed experimental protocols, for the characterization of Ethyl 2-(piperazin-1-yl)benzoate. The provided methodologies are robust and can be adapted for the analysis of other similar piperazine-containing molecules, thereby facilitating the efficient and accurate characterization of new chemical entities in the pharmaceutical sciences.
References
- Standard Operating Procedure for NMR Experiments. (2023).
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved from [Link]
-
PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). (n.d.). Retrieved from [Link]
-
1-(4-Ethoxycarbonylphenyl)piperazine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-2,5-dioxo-1-pyrrolidinyl)benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate. (n.d.). ChemBK. Retrieved from [Link]
-
Supplemental Information. (2022). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]
-
Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3. (n.d.). PubChem. Retrieved from [Link]
-
FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. (n.d.). Scholars Research Library. Retrieved from [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (n.d.). Google Patents.
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 80518-57-6 | Ethyl 4-(piperazin-1-yl)benzoate | Aryls | Ambeed.com [ambeed.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-PIPERAZIN-1-YL-BENZOIC ACID METHYL ESTER | 159974-63-7 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
The Strategic Utility of Ethyl 2-(piperazin-1-yl)benzoate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Piperazine Moiety as a Cornerstone in Kinase Inhibitor Scaffolding
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within the medicinal chemist's toolbox, the piperazine scaffold has emerged as a privileged structure, frequently incorporated into kinase inhibitors to modulate aqueous solubility, cell permeability, and target engagement. Ethyl 2-(piperazin-1-yl)benzoate and its corresponding carboxylic acid are versatile building blocks that serve as a strategic entry point for the synthesis of a diverse array of kinase inhibitors. This guide provides an in-depth exploration of the practical application of this key intermediate, complete with detailed protocols and the scientific rationale underpinning its use.
The 2-(piperazin-1-yl)benzoic acid framework offers a unique combination of a rigid aromatic core and a flexible piperazine unit. The carboxylic acid provides a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry, allowing for the introduction of various recognition elements to target the ATP-binding site of specific kinases. The piperazine moiety, with its two nitrogen atoms, offers opportunities for further functionalization to fine-tune physicochemical properties and explore interactions with the solvent-exposed regions of the kinase domain.
Core Synthetic Strategy: From Ethyl Ester to Bioactive Amide
The primary synthetic utility of Ethyl 2-(piperazin-1-yl)benzoate in this context involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment, often an aniline derivative that mimics the adenine region of ATP.
PART 1: Synthesis of the Key Intermediate: 2-(Piperazin-1-yl)benzoic acid
The initial and crucial step is the saponification of the commercially available ethyl ester to yield the free carboxylic acid. This transformation is typically straightforward and high-yielding.
Protocol 1: Hydrolysis of Ethyl 2-(piperazin-1-yl)benzoate
Objective: To synthesize 2-(piperazin-1-yl)benzoic acid, the key intermediate for subsequent amide coupling reactions.
Materials:
-
Ethyl 2-(piperazin-1-yl)benzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 2-(piperazin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 v/v ratio). The volume should be sufficient to ensure complete dissolution.
-
Base Addition: To the stirred solution, add a solution of NaOH or LiOH (2.0-3.0 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (ethyl ester) and the appearance of the more polar carboxylic acid product at the baseline.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 6-7 with 1 M HCl. The carboxylic acid product will precipitate out of the solution as a zwitterion.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield 2-(piperazin-1-yl)benzoic acid as a white solid.
-
Causality Behind Experimental Choices:
-
Choice of Base: NaOH and LiOH are strong bases that effectively catalyze the hydrolysis of the ester. LiOH is sometimes preferred for its higher solubility in mixed aqueous-organic solvents.
-
Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the inorganic base.
-
Acidification: Careful acidification is critical. Over-acidification can lead to the formation of the hydrochloride salt of the piperazine nitrogen, which may have different solubility properties. Adjusting the pH to the isoelectric point of the amino acid product maximizes its precipitation.
PART 2: Synthesis of a Representative Kinase Inhibitor Scaffold
With the key intermediate, 2-(piperazin-1-yl)benzoic acid, in hand, the next step is the formation of an amide bond with a suitable amine. This is a critical step in building the final kinase inhibitor. The following protocol outlines a general procedure for the synthesis of N-aryl-2-(piperazin-1-yl)benzamides, a common scaffold in many kinase inhibitors.
Protocol 2: Amide Coupling of 2-(Piperazin-1-yl)benzoic acid with a Substituted Aniline
Objective: To synthesize a model kinase inhibitor scaffold via amide bond formation.
Materials:
-
2-(Piperazin-1-yl)benzoic acid (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.0-1.2 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.3 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(piperazin-1-yl)benzoic acid (1.0 eq), the substituted aniline (1.1 eq), and the amide coupling reagent (e.g., HATU, 1.2 eq).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF or DCM. To this solution, add the base (e.g., DIPEA, 2.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-aryl-2-(piperazin-1-yl)benzamide.
Expertise & Experience Insights:
-
Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize racemization and side reactions. The combination of EDC and HOBt is a more classical and cost-effective alternative.
-
Base Selection: A non-nucleophilic organic base like DIPEA is crucial to neutralize the acidic species generated during the reaction without interfering with the coupling process.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is important to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Data Presentation: Representative Kinase Inhibitor Data
The following table summarizes hypothetical data for a series of N-aryl-2-(piperazin-1-yl)benzamide analogs, illustrating how modifications to the aniline fragment can impact kinase inhibitory activity.
| Compound ID | R Group (on Aniline) | Yield (%) | EGFR IC₅₀ (nM)[1] |
| KI-1 | 4-Methoxy | 75 | 50 |
| KI-2 | 3-Chloro | 82 | 25 |
| KI-3 | 3,4-Dichloro | 78 | 15 |
| KI-4 | 4-(Trifluoromethyl) | 72 | 30 |
Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. The reliability of these methods ensures the consistent and reproducible synthesis of the target kinase inhibitors.
Conclusion
Ethyl 2-(piperazin-1-yl)benzoate is a valuable and versatile starting material in the synthesis of novel kinase inhibitors. Its strategic use, beginning with a straightforward hydrolysis to the corresponding carboxylic acid, opens up a vast chemical space for the exploration of structure-activity relationships through robust amide coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their quest for the next generation of targeted therapeutics.
References
-
Van der Walt, M. M., et al. (2017). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. S. Afr. J. Chem., 70, 129-137. Available at: [Link]
Sources
Application Notes & Protocols: Ethyl 2-(piperazin-1-yl)benzoate as a Scaffold for Novel Anticonvulsant Agents
Abstract
Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the continuous exploration of novel chemical scaffolds for the development of more effective and safer antiepileptic drugs (AEDs). The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, valued for its ability to cross the blood-brain barrier and interact with various neurological targets. This document provides a detailed guide for researchers on utilizing Ethyl 2-(piperazin-1-yl)benzoate, a versatile starting material, for the synthesis and preclinical evaluation of new anticonvulsant candidates. We will detail synthetic protocols, pharmacological screening cascades, and principles of structure-activity relationship (SAR) analysis.
Introduction: The Piperazine Moiety in Anticonvulsant Design
The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting the CNS. Its two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. In the context of epilepsy, the piperazine framework has been incorporated into molecules designed to interact with various targets, including ion channels and neurotransmitter receptors, which are crucial in regulating neuronal excitability.[1]
Ethyl 2-(piperazin-1-yl)benzoate serves as an ideal starting point for building a library of potential anticonvulsants. The secondary amine at the N4 position is a nucleophilic handle for introducing diverse substituents, while the ethyl benzoate group can be retained or modified to modulate properties like lipophilicity, polarity, and metabolic stability. This strategic design allows for the systematic exploration of chemical space to identify compounds with potent anticonvulsant activity and a favorable safety profile.
Synthetic Strategy: Derivatization of the Piperazine Scaffold
The primary synthetic approach involves the functionalization of the N4-nitrogen of the piperazine ring. This position is critical for interaction with biological targets and allows for the introduction of various pharmacophoric elements. A general and robust method for this is N-alkylation or N-acylation.
Diagram 1: General Synthetic Scheme
The diagram below illustrates the core reaction for creating a library of derivatives from the parent compound.
Caption: General synthesis of N4-substituted piperazine derivatives.
Protocol 2.1: Synthesis of Ethyl 2-(4-(4-chlorobenzoyl)piperazin-1-yl)benzoate
This protocol provides a representative example of an N-acylation reaction. The choice of an aromatic acyl chloride is based on literature precedence suggesting that aryl groups at this position can confer potent anticonvulsant activity.[2]
Rationale: The reaction is a standard nucleophilic acyl substitution. The N4-amine of the piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. An anhydrous base is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants without interfering with the reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | M.eq. | Amount |
|---|---|---|---|
| Ethyl 2-(piperazin-1-yl)benzoate | 234.30 | 1.0 | 2.34 g (10 mmol) |
| 4-Chlorobenzoyl chloride | 175.01 | 1.1 | 1.93 g (11 mmol) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) |
| Acetonitrile (anhydrous) | - | - | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-(piperazin-1-yl)benzoate (2.34 g, 10 mmol) and anhydrous acetonitrile (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution. Stir the suspension for 15 minutes at room temperature.
-
Addition of Electrophile: Dissolve 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in 20 mL of anhydrous acetonitrile and add it dropwise to the stirred suspension over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Evaluation: A Tiered Screening Approach
A systematic screening process is essential to identify promising anticonvulsant candidates and characterize their profile. The Antiepileptic Drug Development (ADD) Program at the National Institute of Neurological Disorders and Stroke (NINDS) provides a well-established framework for this evaluation.[3][4] The initial phase involves assessing efficacy in acute seizure models and evaluating concurrent neurotoxicity.
Diagram 2: Preclinical Anticonvulsant Screening Workflow
Caption: A tiered workflow for evaluating novel anticonvulsant agents.
Protocol 3.1: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[5][6] The test evaluates the ability of a compound to prevent the spread of seizure activity following a maximal electrical stimulus. The abolition of the tonic hindlimb extension is the endpoint.
Procedure (adapted for mice):
-
Animals: Use male CF-1 mice (18-25 g).[4]
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group (e.g., 0.5% methylcellulose in water) must be included.
-
Time to Peak Effect: Conduct tests at 30 minutes and 4 hours post-administration to assess onset and duration of action.
-
Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension. Protection is defined as the complete abolition of this phase.
-
Data Analysis: The effective dose 50 (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.
Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test is used to identify compounds that may be effective against absence (petit mal) seizures.[2][7] It assesses a compound's ability to raise the threshold for seizure induction by the chemoconvulsant pentylenetetrazole (PTZ), a GABAA receptor antagonist.
Procedure (adapted for mice):
-
Animals and Dosing: Follow the same animal and dosing procedures as the MES test.
-
Chemoconvulsant Injection: At the time of peak effect (30 min or 4 hr), administer a subcutaneous injection of PTZ at a dose that reliably induces seizures in >95% of control animals (CD₉₇, typically 85 mg/kg).
-
Observation: Observe the mice for 30 minutes.
-
Endpoint: The primary endpoint is the failure to observe a 5-second episode of clonic spasms (forelimb and/or hindlimb clonus and loss of righting reflex).
-
Data Analysis: Calculate the ED₅₀ as described for the MES test.
Protocol 3.3: Rotarod Neurotoxicity Test
Rationale: It is crucial to determine if anticonvulsant activity is accompanied by unacceptable neurological side effects like motor impairment.[8] The rotarod test assesses motor coordination and balance.
Procedure (adapted for mice):
-
Training: Prior to the test, train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute.
-
Dosing: Administer the test compound at the same doses and time points as the efficacy tests.
-
Testing: Place the mouse on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the mouse to remain on the rod for one minute.
-
Data Analysis: Calculate the toxic dose 50 (TD₅₀), the dose at which 50% of the animals fail the test.
Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of the initial screening is to generate data that can guide further optimization. The key metrics are the ED₅₀ (efficacy) and TD₅₀ (toxicity). From these, a Protective Index (PI = TD₅₀ / ED₅₀) is calculated. A higher PI indicates a wider therapeutic window and a more promising drug candidate.
The table below presents hypothetical data for a series of derivatives based on the Ethyl 2-(piperazin-1-yl)benzoate scaffold, illustrating how SAR can be analyzed.
Table 1: SAR of Hypothetical Piperazine Derivatives
| Compound ID | R-Group at N4 Position | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | MES PI |
|---|---|---|---|---|---|
| Cpd-1 | -H (Parent Compound) | > 300 | > 300 | > 500 | N/A |
| Cpd-2 | -C(O)CH₃ (Acetyl) | 150 | > 300 | 450 | 3.0 |
| Cpd-3 | -C(O)Ph (Benzoyl) | 45 | 250 | 400 | 8.9 |
| Cpd-4 | -C(O)-Ph-4-Cl (4-Chlorobenzoyl) | 35 | 120 | 420 | 12.0 |
| Cpd-5 | -CH₂Ph (Benzyl) | 80 | > 300 | 300 | 3.75 |
Analysis of SAR:
-
Acylation vs. Alkylation: Acylation at the N4 position (Cpd-2, 3, 4) appears more favorable for anti-MES activity than alkylation (Cpd-5).
-
Aromatic Substituents: Introducing an aromatic ring (Benzoyl, Cpd-3) significantly increases potency compared to a simple alkyl group (Acetyl, Cpd-2). This is a common observation in anticonvulsant design.[2]
-
Electronic Effects: Adding an electron-withdrawing group like chlorine to the phenyl ring (Cpd-4) further enhances potency in both MES and scPTZ models and improves the protective index.
These insights are critical for guiding the next round of synthesis, focusing on modifications that are most likely to improve the desired pharmacological profile.
Conclusion
Ethyl 2-(piperazin-1-yl)benzoate is a highly valuable and versatile starting material for the discovery of novel anticonvulsant agents. The synthetic accessibility of its N4-position allows for the creation of large, diverse chemical libraries. By employing a systematic pharmacological evaluation workflow, including established models like MES, scPTZ, and rotarod tests, researchers can efficiently identify lead compounds. The subsequent analysis of structure-activity relationships provides a rational basis for optimizing potency and safety, ultimately paving the way for the development of next-generation therapies for epilepsy.
References
- Marona, H., et al. (2009). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 66(5), 571-578.
- Balaji, P., et al. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Journal of Advanced Zoology, 44(S2), 10-25.
-
Marona, H., Korona, R., & Szneler, E. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Bollettino Chimico Farmaceutico, 143(9), 329-335. [Link]
- Kulkarni, S.K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 37(1), 1-10.
-
Slideshare. (n.d.). Screening of antiepileptic drugs. [Link]
- Marona, H., et al. (2009). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 66(5), 571-578.
-
Marona, H., et al. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]
-
Marona, H., et al. (2009). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. ResearchGate. [Link]
-
Balaji, P., et al. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]
-
Balaji, P., et al. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. CABI Digital Library. [Link]
-
Kumari, S., Mishra, C. B., & Tiwari, M. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1092-1099. [Link]
-
Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5852-5855. [Link]
-
Rios, R., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 93-100. [Link]
Sources
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. ijpp.com [ijpp.com]
- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Ethyl 2-(piperazin-1-yl)benzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including depression, anxiety, and cancer.[1] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms in a six-membered ring. These nitrogens provide sites for hydrogen bonding, increasing aqueous solubility and bioavailability, and offer vectors for structural modification to fine-tune pharmacological activity and pharmacokinetic profiles.[2][3] Ethyl 2-(piperazin-1-yl)benzoate and its analogs are of particular interest as versatile intermediates and potential pharmacophores. The strategic placement of the piperazine moiety ortho to an ester group on a benzene ring provides a template for the development of novel bioactive molecules. This guide provides an in-depth exploration of established and novel synthetic routes to access these valuable compounds, with a focus on the underlying chemical principles and practical experimental protocols.
I. Classical Approaches to N-Arylpiperazine Synthesis: Buchwald-Hartwig Amination and Ullmann Condensation
The formation of the C-N bond between an aryl group and a piperazine is the cornerstone of synthesizing ethyl 2-(piperazin-1-yl)benzoate analogs. Two classical, yet powerful, transition-metal-catalyzed cross-coupling reactions dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its broad substrate scope and high functional group tolerance.[4] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used and are reduced in situ to Pd(0).
-
Phosphine Ligand: The choice of ligand is critical and depends on the steric and electronic properties of the substrates. Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed to promote the reductive elimination step and stabilize the catalytic species, especially with less reactive aryl chlorides.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the base and deactivation of the catalyst.
Experimental Protocol: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Amination
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials:
-
Ethyl 2-bromobenzoate (1.0 equiv)
-
1-Methylpiperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by 1-methylpiperazine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data Summary:
| Entry | Aryl Halide | Piperazine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl 2-bromobenzoate | Piperazine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Ethyl 2-chlorobenzoate | 1-Boc-piperazine | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 110 | 80-90 |
| 3 | Ethyl 4-fluoro-2-bromobenzoate | 1-Phenylpiperazine | Pd₂(dba)₃/SPhos | NaOtBu | Toluene | 100 | 82-92 |
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[5] While it often requires higher temperatures than the Buchwald-Hartwig reaction, recent advancements in ligand design have made it a more versatile and milder process.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The active species is believed to be a copper(I) amide complex.
-
Ligand: The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and allow for lower reaction temperatures.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.
Experimental Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)benzoate via Ullmann Condensation
Reaction Scheme:
A representative Ullmann condensation workflow.
Materials:
-
Ethyl 2-chlorobenzoate (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask, add ethyl 2-chlorobenzoate, piperazine, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF and heat the mixture to 120 °C under an inert atmosphere.
-
Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
II. Novel Synthetic Strategies for Piperazine Analog Construction
Beyond the classical methods, recent years have seen the emergence of innovative strategies for the synthesis of functionalized piperazines, offering alternative pathways with unique advantages.
A. Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under mild conditions. This approach can be harnessed to directly functionalize the C-H bonds of the piperazine ring, providing access to analogs that are difficult to prepare using traditional methods.[2][6]
Mechanism Insight:
The reaction is typically initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates that can undergo coupling reactions. For the α-arylation of N-Boc protected piperazines, the photocatalyst can oxidize the piperazine to a radical cation, which then undergoes deprotonation to form an α-amino radical. This radical can then be trapped by an aryl coupling partner.[2]
Illustrative Workflow: Photoredox-mediated α-Arylation of N-Boc-piperazine
Conceptual workflow for photoredox C-H arylation.
General Protocol Considerations:
-
Photocatalyst: Iridium complexes like [Ir(ppy)₂(dtbbpy)]PF₆ are commonly used due to their favorable redox potentials and photostability.
-
Light Source: Blue LEDs are typically employed as the light source.
-
Solvent: Degassed, anhydrous solvents such as acetonitrile or DMF are used.
-
Base: A mild base like cesium carbonate or an organic base is often required.
B. Synthesis of Substituted Ethyl 2-Halobenzoates as Key Precursors
The diversity of the final Ethyl 2-(piperazin-1-yl)benzoate analogs is largely dependent on the availability of a wide range of substituted ethyl 2-halobenzoates. Standard organic chemistry transformations can be employed to synthesize these crucial building blocks.
Protocol: Fischer Esterification of 2-Bromobenzoic Acid
Reaction Scheme:
Fischer esterification for precursor synthesis.
Materials:
-
2-Bromobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve 2-bromobenzoic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-bromobenzoate, which can be purified by distillation or column chromatography if necessary.[7]
III. Conclusion and Future Perspectives
The synthesis of Ethyl 2-(piperazin-1-yl)benzoate analogs is a dynamic area of research with significant implications for drug discovery. While classical methods like the Buchwald-Hartwig amination and Ullmann condensation remain robust and reliable, novel approaches such as photoredox catalysis are opening new avenues for creating molecular diversity. The choice of synthetic route will depend on factors such as substrate scope, functional group tolerance, and scalability. As our understanding of catalytic cycles deepens and new technologies emerge, we can expect the development of even more efficient and selective methods for the synthesis of these valuable piperazine-containing compounds.
References
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 357-375. [Link]
-
Dorel, R., & Grugel, C. P. (2020). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry, 2020(1), 24-42. [Link]
-
(PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved January 13, 2026, from [Link]
-
Tang, X., Boyle, A. G., & Porco, J. A. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Gherghel, L., & Hein, J. E. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1065-1083. [Link]
-
Shaughnessy, K. H. (2015). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Synfacts, 11(04), 0428. [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. Retrieved January 13, 2026, from [Link]
-
Romanelli, N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8050. [Link]
-
Zare, A., & Gholami, M. R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19044-19062. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 16(21), 5582–5585. [Link]
-
Tsurugi, H., & Mashima, K. (2008). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic aci. The Journal of Organic Chemistry, 73(19), 7582-7589. [Link]
-
Black, D. S., Kumar, N., & McConnell, D. B. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3009-3023. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Organic Letters, 10(17), 3705–3708. [Link]
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]
-
Al-Ostath, A., & El-Emam, A. A. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2010). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. Molecular Diversity, 14(4), 793–797. [Link]
Sources
Troubleshooting & Optimization
"common side reactions in the synthesis of N-aryl piperazines"
Welcome to the technical support center for N-aryl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. N-aryl piperazines are prevalent scaffolds in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of therapeutic areas.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Question 1: Why is the yield of my N-aryl piperazine low, or why is the reaction not proceeding to completion?
Low yields or incomplete conversions are common frustrations in N-aryl piperazine synthesis. The root cause often lies in the specific reaction conditions and the choice of reagents. The most common methods for synthesizing N-aryl piperazines are the Buchwald-Hartwig amination, Ullmann condensation, and reductive amination.[1]
The palladium catalyst and its associated phosphine ligand are the heart of the Buchwald-Hartwig reaction.[4]
-
Troubleshooting:
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be efficiently reducing to the active Pd(0) species.[4][5] Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Ligand Selection: The choice of ligand is critical and substrate-dependent.[5] For electron-rich or sterically hindered aryl halides, bulky and electron-rich biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often more effective than older generation ligands.[5][6] Screen a variety of ligands to find the optimal one for your specific substrate.
-
Inert Atmosphere: While not overly sensitive, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to protect the catalyst from deactivation by oxygen.[5][6]
-
-
Troubleshooting:
-
Base Selection: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] Weaker bases might lead to incomplete reactions. For Ullmann condensations, bases like K₂CO₃ are typical.[6]
-
Solvent Issues: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Toluene, dioxane, and THF are common for Buchwald-Hartwig, while high-boiling polar solvents like DMF or DMSO are used for Ullmann reactions.[6][7] Anhydrous solvents are critical, as water can deactivate the catalyst.[6]
-
Temperature Optimization: Many N-arylations require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[6][8] However, excessively high temperatures can lead to catalyst decomposition and side product formation.[6] Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
-
Caption: Troubleshooting workflow for low yields in N-aryl piperazine synthesis.
Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
The formation of the bis-arylated product is a frequent selectivity challenge, especially when using unprotected piperazine.
-
Troubleshooting:
-
Stoichiometry Control: The most straightforward approach is to use an excess of piperazine relative to the aryl halide.[5] A 2 to 5-fold excess of piperazine is a good starting point.
-
Use of a Monoprotected Piperazine: Employing a monoprotected piperazine, such as N-Boc-piperazine, is a highly effective strategy to prevent bis-arylation. The Boc group can be readily removed in a subsequent step.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can favor the mono-arylated product.
-
Question 3: I am observing significant amounts of homocoupling of my aryl halide. How can I minimize this?
Homocoupling of the aryl halide to form a biaryl species is a common side reaction in cross-coupling chemistry.[9][10]
-
Troubleshooting:
-
Ligand Choice: The ligand can significantly influence the relative rates of amination versus homocoupling. Experiment with different ligands to find one that promotes the desired C-N bond formation.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Catalyst Loading: In some instances, a lower catalyst loading may reduce the extent of homocoupling.
-
Question 4: My reductive amination reaction is sluggish or producing multiple byproducts. What should I check?
Reductive amination is a versatile method for N-alkylation but requires careful control of reaction parameters.[11][12]
-
Troubleshooting:
-
pH Control: The initial formation of the imine or iminium ion is pH-dependent and often requires mild acidic catalysis (e.g., acetic acid).[6] However, strongly acidic conditions can be detrimental.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild and selective for the iminium ion over the starting carbonyl compound.[6] Other reagents like sodium cyanoborohydride can also be used.[11]
-
Solvent: Protic solvents can accelerate imine formation, but some reducing agents like STAB can degrade in certain protic solvents like methanol. Isopropanol can be a good compromise.[13] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used.[13]
-
Caption: Common side reactions in the reductive amination of piperazines.
Frequently Asked Questions (FAQs)
-
What are the main synthetic routes to N-aryl piperazines? The most common methods include Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.[1] Building the piperazine ring from a suitable aniline is also a viable strategy.[1][8]
-
How can I purify my N-aryl piperazine from unreacted starting materials and byproducts? Standard purification techniques include column chromatography on silica gel, crystallization, and acid-base extraction.[14][15] For basic N-aryl piperazines, extraction into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to re-extract the product into an organic solvent can be very effective.
-
What analytical techniques are best for identifying side products? Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of byproducts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Gas Chromatography (GC) can also be used, particularly for more volatile compounds.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity analysis, sometimes requiring derivatization for compounds lacking a strong chromophore.[18]
-
Are there greener alternatives for N-aryl piperazine synthesis? Recent research has focused on developing more environmentally friendly methods. This includes using piperazine itself as the solvent, which is a cost-effective and eco-friendly approach.[19][20] Additionally, performing reactions under aerobic and solvent-free conditions is being explored.[19][20]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol is a general guideline and may require optimization for specific substrates.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and base.
-
In a separate vial, weigh the palladium catalyst and ligand.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the catalyst and ligand to the Schlenk tube, followed by the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, quench with water, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization.[11]
Materials:
-
Piperazine or N-substituted piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask, add the piperazine derivative and the aldehyde or ketone.
-
Dissolve the starting materials in the anhydrous solvent.
-
If needed, add a catalytic amount of acetic acid to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause(s) | Mitigation Strategy |
| N,N'-Bis-arylation | Use of unprotected piperazine; incorrect stoichiometry. | Use an excess of piperazine; use a monoprotected piperazine (e.g., N-Boc-piperazine).[5] |
| Aryl Halide Homocoupling | Sub-optimal ligand or reaction temperature. | Screen different ligands; optimize reaction temperature; adjust catalyst loading.[9][10] |
| Hydrodehalogenation | Presence of a hydrogen source; certain catalyst/ligand combinations. | Adjust ligand, base, or temperature.[6] |
| Over-alkylation (Reductive Amination) | Excess of the carbonyl compound. | Use a 1:1 stoichiometry or a slight excess of the amine. |
| Aldol Condensation (Reductive Amination) | Self-condensation of the aldehyde or ketone starting material. | Use a mild reducing agent like STAB that favors iminium reduction.[6] |
References
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis - Benchchem. (n.d.).
-
Mori, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5480. [Link]
-
Corvino, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(7), 633. [Link]
-
Reddit - r/OrganicChemistry. (2022). Reductive amination of piperazine. [Link]
- Optimizing reaction conditions for N-arylation of piperazine - Benchchem. (n.d.).
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (2005). Retrieved January 9, 2024, from [Link]
-
A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
-
Intramolecular reductive amination for the preparation of piperazines. - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]
-
Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7149. [Link]
- Hultquist, M. E. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Reddit - r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2014). International Journal of Pharmaceutical and Clinical Research, 6(3), 225-230. [Link]
-
Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(7), 1853-1855. [Link]
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]
-
Ghazanfarpour-Darjani, M., et al. (2020). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC advances, 10(1), 13-33. [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]
-
Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(4), 223-229. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (2013). Retrieved January 9, 2024, from [Link]
-
D'Agostino, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. [Link]
-
Ghaffari, S., et al. (2018). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Current Organic Synthesis, 15(6), 879-885. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2024, from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
-
Mampuys, P., et al. (2021). Cross-dehydrogenative N–N couplings. Chemical Society Reviews, 50(21), 12047-12067. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 9, 2024, from [Link]
-
Ube, H., & Shimizu, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]
-
Mori, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5480. [Link]
- Bak, A., & Wiger, G. (2007). U.S. Patent No. 2,315,762. Washington, DC: U.S.
-
Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5707. [Link]
-
Piperazine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2024, from [Link]
-
Ghazanfarpour-Darjani, M., et al. (2018). Synthesis of N-alkyl-N′-aryl or Alkenylpiperazines: A Copper-Catalyzed C-N Cross-Coupling in the Presence of Aryl and Alkenyl Triflates and DABCO. European Journal of Organic Chemistry, 2018(48), 6936-6943. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
-
Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 6(3), 269–283. [Link]
-
Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 9, 2024, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]
-
Ullmann Reaction - BYJU'S. (n.d.). Retrieved January 9, 2024, from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. hakon-art.com [hakon-art.com]
- 18. jocpr.com [jocpr.com]
- 19. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 2-(piperazin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and overcoming common challenges in this synthesis. The information herein is structured in a flexible question-and-answer format to directly address issues you may encounter in the lab.
Section 1: Synthesis Overview & Key Challenges
The synthesis of Ethyl 2-(piperazin-1-yl)benzoate is most commonly achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate), such as Ethyl 2-bromobenzoate or Ethyl 2-chlorobenzoate, with piperazine.
While powerful, this transformation presents unique challenges:
-
Selectivity Control: Piperazine possesses two secondary amine nitrogens (N1 and N4). A primary challenge is achieving selective mono-arylation to yield the desired product, while avoiding the formation of the N,N'-bis-arylated byproduct.
-
Catalyst Deactivation: The palladium catalyst system is sensitive to air, moisture, and impurities, which can lead to low conversion rates and reaction stalling.
-
Steric Hindrance: The ortho-position of the ester group on the aryl halide introduces steric bulk, which can impede the catalytic cycle and require careful optimization of ligands and reaction conditions.
This guide will provide detailed strategies to navigate these and other common issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Ethyl 2-(piperazin-1-yl)benzoate?
A1: The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[1] It offers high functional group tolerance and generally proceeds under milder conditions than alternatives like the Ullmann condensation. The reaction involves treating an aryl halide (e.g., Ethyl 2-bromobenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
Q2: Which aryl halide should I use: Ethyl 2-bromobenzoate or Ethyl 2-chlorobenzoate?
A2: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations and are a good starting point for optimization.[3] However, aryl chlorides are often less expensive. The coupling of aryl chlorides may require more specialized, electron-rich, and bulky phosphine ligands (such as XPhos or RuPhos) and potentially higher reaction temperatures to achieve good yields.[4]
Q3: How do I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A3: This is a critical selectivity challenge. The primary strategy is to use a stoichiometric excess of piperazine relative to the aryl halide. A common starting point is using 2 to 5 equivalents of piperazine. This increases the statistical probability that the aryl halide will react with an un-substituted piperazine molecule rather than the mono-arylated product. Other techniques include slow addition of the aryl halide to the reaction mixture to maintain a low concentration relative to the excess piperazine.
Q4: What is the role of the phosphine ligand and which one should I choose?
A4: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3] The choice of ligand is highly dependent on the substrates. For sterically hindered couplings like this one, bulky, electron-rich biaryl phosphine ligands are recommended.
-
Good Starting Choices: XPhos , RuPhos , or BrettPhos are excellent ligands to screen initially, as they have proven effective for coupling with sterically demanding substrates and secondary amines.[3][5]
-
Older Generation Ligands: Ligands like BINAP or DPEphos may be less effective, particularly if using the less reactive Ethyl 2-chlorobenzoate.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format.
Problem 1: Low or No Product Formation
Q: My reaction shows very low conversion of the starting aryl halide, even after extended reaction time. What are the likely causes?
A: This is a common issue that typically points to a problem with the catalytic system. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield reactions.
-
Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively. Ensure your phosphine ligand is not oxidized by handling it under an inert atmosphere. Always use fresh, high-quality catalyst and ligand.[1]
-
Inappropriate Base: The base is critical for deprotonating the piperazine, allowing it to coordinate to the palladium center. A weak base (e.g., K₂CO₃) may be insufficient. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) , or Potassium Phosphate (K₃PO₄) are generally more effective.[5]
-
Solvent & Temperature: Ensure all reagents are soluble in the chosen solvent (Toluene and Dioxane are common) at the reaction temperature. Many Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to proceed efficiently.[3]
Problem 2: Formation of Significant Side Products
Q: My reaction works, but I get a significant amount of hydrodehalogenation (my aryl halide is replaced by -H) and/or ester hydrolysis.
A: These side reactions indicate issues with the reaction pathway or workup conditions.
| Side Product | Likely Cause | Recommended Solution |
| Hydrodehalogenation (e.g., Ethyl benzoate) | β-Hydride Elimination: Can occur from an intermediate Pd(II)-amido complex, especially with certain ligands or if water is present.[1] | Ensure strictly anhydrous conditions. Screen different ligands; sometimes a slightly less bulky ligand can disfavor this pathway. |
| Ester Hydrolysis (e.g., 2-(piperazin-1-yl)benzoic acid) | Presence of Water: Water in the reaction mixture (especially with hydroxide-containing bases) or during aqueous workup can hydrolyze the ethyl ester. | Use anhydrous solvents and reagents. During workup, minimize contact time with strongly basic or acidic aqueous solutions. If the acid forms, it can be isolated and re-esterified as a separate step.[1] |
| Homocoupling (Biphenyl derivatives) | Side reactions of the Pd(0) catalyst: Can occur, especially at high temperatures or with certain aryl halides. | Lowering the reaction temperature or screening a different catalyst/ligand system may suppress this pathway. |
Section 4: Experimental Protocol - Buchwald-Hartwig Amination
This protocol is a generalized starting point based on common conditions for similar transformations. Optimization will likely be required.
Materials:
-
Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv)
-
Piperazine (3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the XPhos Pd G3 precatalyst, Sodium tert-butoxide, and piperazine.
-
Inert Atmosphere: Seal the flask, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by Ethyl 2-bromobenzoate.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the disappearance of the Ethyl 2-bromobenzoate spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench carefully by adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Section 5: Analytical & Characterization
Confirming the structure and purity of the final product is essential.
1. Thin Layer Chromatography (TLC):
-
Mobile Phase: Start with 20-30% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm). The product should be UV active. Staining with potassium permanganate can also be used.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental data for the exact title compound is not readily available, the expected ¹H NMR signals in CDCl₃ would be:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8 (dd), ~7.4 (td), ~7.0 (m) | m | 4H | Protons on benzoate ring |
| Ethyl (-CH₂) | ~4.3 - 4.4 | q | 2H | Ester -OCH₂CH₃ |
| Piperazine (N-Ar) | ~3.1 - 3.2 | t | 4H | -CH₂- groups adjacent to aryl ring |
| Piperazine (N-H) | ~3.0 - 3.1 | t | 4H | -CH₂- groups adjacent to N-H |
| N-H | ~1.8 - 2.5 (broad) | s | 1H | Piperazine N-H |
| Ethyl (-CH₃) | ~1.3 - 1.4 | t | 3H | Ester -OCH₂CH₃ |
3. Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺. For Ethyl 2-(piperazin-1-yl)benzoate (C₁₃H₁₈N₂O₂), the expected exact mass would be approximately 235.1441 m/z.
Section 6: References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kulik, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Retrieved January 12, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved January 12, 2026, from [Link]
-
ChemBK. (n.d.). Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate. Retrieved January 12, 2026, from [Link]
-
Google Patents. (n.d.). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Retrieved January 12, 2026, from
-
Barrow, J. C., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. Retrieved January 12, 2026, from
-
Hu, X., et al. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[6][7]benzoquinone hydrochloride. ResearchGate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved January 12, 2026, from [Link]
-
Dadras, A., et al. (2017). "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. NIH National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating Piperazine Chemistry: A Technical Guide to Overcoming Di-Substitution Challenges
Welcome to the Technical Support Center for Piperazine Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry, specifically addressing the persistent challenge of controlling di-substitution. Piperazine's symmetrical nature, with two reactive secondary amines, often leads to a mixture of mono- and di-substituted products, complicating synthesis and purification.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you with the expertise to achieve high selectivity and yield in your piperazine reactions.
The piperazine moiety is a critical structural component in numerous pharmaceuticals due to its ability to modulate physicochemical properties like solubility and bioavailability.[3] However, achieving selective N1 functionalization is a common hurdle. This guide will dissect the causative factors behind di-substitution and equip you with field-proven strategies for precise synthetic control.
Troubleshooting Guide: From Di-Substitution Dilemmas to Mono-Substitution Success
This section addresses common issues encountered during piperazine substitution reactions in a practical question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.
Question 1: My reaction is producing a significant amount of the 1,4-di-substituted piperazine byproduct. What are the primary causes?
Answer: The formation of di-substituted products is the most prevalent side reaction in piperazine chemistry.[2] Several factors contribute to this outcome:
-
Stoichiometry: A 1:1 molar ratio of piperazine to your electrophile (e.g., alkyl halide) is statistically likely to produce a mixture of products. The initially formed mono-substituted piperazine can often be as, or even more, nucleophilic than the starting piperazine, leading to a second reaction.[2]
-
Reaction Conditions: Elevated temperatures and extended reaction times provide the kinetic and thermodynamic driving force for the second substitution to occur.[2]
-
Basicity: The mono-substituted piperazine is typically still basic enough to react with the remaining electrophile. The presence and strength of an external base can also influence the selectivity of the reaction.[2]
-
Electrophile Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution compared to less reactive or sterically hindered electrophiles.[2]
Question 2: I'm observing low yield of my desired mono-substituted product. How can I improve mono-selectivity?
Answer: There are three primary strategies to favor mono-substitution, each with its own advantages and considerations. The choice of strategy will depend on the scale of your reaction, the nature of your starting materials, and the desired purity of your final product.
-
Statistical Control with Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a common and cost-effective method. This statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[2]
-
Protecting Group Strategy: This is a highly controlled and reliable method that involves temporarily blocking one of the piperazine nitrogens with a protecting group. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[1] This multi-step process involves:
-
Protection: Introduction of the protecting group onto one nitrogen.
-
Substitution: Reaction of the electrophile with the unprotected nitrogen.
-
Deprotection: Removal of the protecting group to yield the mono-substituted piperazine.
-
-
In Situ Mono-Protonation: This one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) to form the mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[4][5]
The following diagram illustrates the decision-making process for selecting a mono-substitution strategy:
Caption: Decision tree for selecting a mono-substitution strategy.
Question 3: Even with an excess of piperazine, I'm still getting significant di-substitution. What can I do to optimize the reaction?
Answer: If di-substitution persists despite using an excess of piperazine, further optimization of the reaction conditions is necessary:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity.[2]
-
Slow Addition of the Electrophile: Adding the alkylating agent slowly and under dilute conditions helps to maintain a low concentration of the electrophile in the reaction mixture, favoring reaction with the more abundant unsubstituted piperazine.[2]
-
Solvent Choice: The polarity of the solvent can influence the relative reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[2]
-
Base Selection: If a base is required, using a weaker, non-nucleophilic base can help to avoid deprotonating the mono-alkylated piperazine, making it less likely to react a second time.[2]
Question 4: I'm using a protecting group strategy, but I'm having issues with either the protection or deprotection step. What should I consider?
Answer: The success of a protecting group strategy hinges on the careful selection of the protecting group and the optimization of the protection and deprotection steps. A variety of orthogonal protecting groups are available, allowing for selective removal without affecting other functional groups.[1]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to Boc and Cbz.[3] |
Troubleshooting Tips:
-
Incomplete Protection: Ensure you are using the correct stoichiometry of the protecting group reagent and that the reaction conditions (solvent, temperature, base) are optimal for your specific substrate.
-
Difficult Deprotection: If deprotection is sluggish, consider increasing the temperature, reaction time, or the concentration of the deprotecting agent. Ensure that your substrate is compatible with the deprotection conditions. For example, avoid acidic deprotection if your molecule contains acid-labile groups.[3]
-
Orthogonality is Key: When synthesizing complex molecules, choose a set of protecting groups that can be removed under different, non-interfering conditions.[1]
Frequently Asked Questions (FAQs)
Q1: How do I purify my mono-substituted piperazine from the di-substituted byproduct and excess starting material?
A1: Purification can be challenging due to the similar polarities of the products and the high water solubility of piperazine.
-
Extraction: If you've used a large excess of piperazine, an initial acid wash (e.g., dilute HCl) can help to remove the basic starting material and di-substituted product into the aqueous layer, though your mono-substituted product may also be partially extracted. Careful pH control is crucial.
-
Crystallization: In some cases, the desired mono-substituted product can be selectively crystallized from a suitable solvent system. It is sometimes possible to precipitate piperazine as its diacetate salt from acetone.[6]
-
Column Chromatography: This is often the most effective method for separating mono- and di-substituted products. Due to the basicity of piperazines, it is often beneficial to pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking.
Q2: What analytical techniques are best for monitoring the progress of my piperazine reaction?
A2: A combination of techniques is often ideal:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of products. Staining with ninhydrin can be useful for visualizing the amine spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the mono- and di-substituted products by their mass-to-charge ratio.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile piperazine derivatives. Derivatization may be necessary for less volatile compounds.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture. Since piperazine itself lacks a strong UV chromophore, derivatization or the use of detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) may be necessary.[8][9]
Q3: Can steric hindrance of the alkylating agent influence the mono/di-substitution ratio?
A3: Yes, absolutely. A bulky, sterically hindered alkylating agent will react more slowly and can significantly favor mono-substitution. The steric bulk around the nitrogen of the mono-substituted piperazine can disfavor a second alkylation, especially with another bulky electrophile. Conversely, small and highly reactive electrophiles like methyl iodide are more prone to di-substitution.
Q4: Are there any modern techniques that can improve selectivity in piperazine mono-alkylation?
A4: Flow chemistry is emerging as a powerful tool for controlling selectivity in reactions that are sensitive to stoichiometry and addition rates. By precisely controlling the mixing of reactants in a continuous flow reactor, it is possible to maintain a very low concentration of the electrophile, thus favoring mono-alkylation with high selectivity.[10][11]
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol describes a standard procedure for the selective mono-protection of piperazine using di-tert-butyl dicarbonate.[1]
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the stirred piperazine solution over 2-3 hours at room temperature. The slow addition is crucial to minimize the formation of the di-Boc protected byproduct.
-
Stir the reaction mixture for 20-24 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting 1-Boc-piperazine by column chromatography on silica gel or by extraction to remove the unreacted piperazine and any di-Boc piperazine. Typical yields are around 83%.[1]
Protocol 2: Mono-N-Alkylation using Excess Piperazine
This protocol provides a general method for the selective mono-N-alkylation of piperazine using a statistical excess of the starting material.[2]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve piperazine (10 eq) in DCM in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq), either neat or dissolved in a small amount of DCM, dropwise to the stirred solution over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate to remove the piperazine hydrohalide salt and excess piperazine.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
The following diagram provides a logical workflow for troubleshooting common issues in piperazine mono-alkylation reactions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative | MDPI [mdpi.com]
Technical Support Center: Purification of Ethyl 2-(piperazin-1-yl)benzoate
Welcome to the dedicated technical support guide for Ethyl 2-(piperazin-1-yl)benzoate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile pharmaceutical intermediate. Its unique structure, possessing both a basic piperazine moiety and a neutral ethyl ester, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My crude product shows multiple spots on TLC after the initial work-up. What are the likely impurities and how can I identify them?
Answer: The impurity profile of crude Ethyl 2-(piperazin-1-yl)benzoate is highly dependent on the synthetic route, but common contaminants arise from unreacted starting materials, side reactions, or product degradation.
The most common impurities include:
-
Unreacted Starting Materials: Such as piperazine and an ethyl 2-halobenzoate (e.g., ethyl 2-fluorobenzoate or ethyl 2-chlorobenzoate).
-
Hydrolysis Product: 2-(Piperazin-1-yl)benzoic acid, formed by the hydrolysis of the ethyl ester under acidic or basic conditions, especially during work-up or prolonged heating.
-
Over-alkylation Byproduct: 1,4-bis(2-carbethoxy-phenyl)piperazine, where both nitrogen atoms of a piperazine molecule have reacted with the ethyl 2-halobenzoate.
You can presumptively identify these using thin-layer chromatography (TLC).
Table 1: Typical Impurity Profile & TLC Characteristics
| Compound Name | Structure | Polarity & Typical TLC Rf | Identification Notes |
| Ethyl 2-(piperazin-1-yl)benzoate (Product) | EtOOC-C₆H₄-(piperazin-1-yl) | Moderate | UV active. May stain with ninhydrin (for the secondary amine). |
| Piperazine | C₄H₁₀N₂ | Very High (streaks from baseline) | Not UV active. Stains strongly with ninhydrin. |
| Ethyl 2-halobenzoate | EtOOC-C₆H₄-X | Low | UV active. Does not stain with ninhydrin. |
| 2-(Piperazin-1-yl)benzoic acid | HOOC-C₆H₄-(piperazin-1-yl) | High (often stays at baseline) | UV active. Behaves as a zwitterion. Will streak without acid/base in eluent. |
| 1,4-bis(2-carbethoxy-phenyl)piperazine | (EtOOC-C₆H₄)₂-piperazine | Very Low | UV active. The least polar component in the mixture. |
Question 2: My compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions. How can I resolve this?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel, which is inherently acidic.[1] The basic piperazine moiety interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking.
Solutions:
-
Use a Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This will compete with your product for binding to the acidic sites, resulting in sharper peaks and better separation.[1]
-
-
Switch to a Different Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.
-
Alumina (basic or neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for strongly basic compounds.
-
Reversed-Phase Chromatography (C18): For analytical or preparative HPLC, reversed-phase chromatography using a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium bicarbonate) is highly effective.[2][3]
-
Question 3: I am experiencing significant product loss during my acid-base extraction. What are the common pitfalls?
Answer: Acid-base extraction is a powerful technique for purifying this molecule but requires careful control of pH and proper technique to avoid yield loss.[4][5][6]
Common Pitfalls:
-
Incorrect pH for Extraction: To extract your basic product into the aqueous phase, you must use an acid strong enough to fully protonate the piperazine nitrogens. A 1-2 M solution of HCl is typically sufficient.[6] You must ensure the aqueous phase is acidic (pH < 2).
-
Incomplete Back-Extraction: When recovering your product, you must add a base (e.g., NaOH or Na₂CO₃) to the acidic aqueous layer to deprotonate the piperazine and render it soluble in an organic solvent.[7] Ensure the aqueous phase is strongly basic (pH > 12) before extracting with your organic solvent (e.g., DCM or Ethyl Acetate). Check the pH with litmus paper.
-
Emulsion Formation: The amphiphilic nature of the protonated product can lead to emulsions at the aqueous/organic interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to ensure complete transfer of the product between phases.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective overall purification strategy for achieving >99% purity of Ethyl 2-(piperazin-1-yl)benzoate?
A1: A multi-step strategy is often necessary for achieving high purity. The optimal workflow combines extractive and chromatographic methods to remove different classes of impurities.
General Purification Workflow
Caption: Recommended multi-step purification workflow.
-
Initial Purification by Acid-Base Extraction: This is the most efficient first step to remove bulk neutral organic impurities (like unreacted ethyl 2-halobenzoate) and any acidic byproducts.[4][8]
-
Fine Purification by Column Chromatography: This step is crucial for separating the desired product from structurally similar impurities, such as over-alkylation byproducts.[9]
-
Final Polishing by Recrystallization: If the final product is a solid and a suitable solvent system can be found, recrystallization is an excellent method to achieve high crystalline purity and remove trace impurities.[8]
Q2: How can I effectively monitor the purification progress and assess final purity?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column fractions and reaction progress. Use a combination of visualization methods:
-
UV Light (254 nm): To visualize aromatic compounds.
-
Ninhydrin Stain: A specific stain for primary and secondary amines. The secondary amine on the piperazine ring will give a positive result (typically a yellow or orange spot).
-
Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds that are susceptible to oxidation.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[2] A reversed-phase method (C18 column) with a buffered mobile phase is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring no significant impurities are present.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Q3: What are the key safety considerations for this purification?
A3: Standard laboratory safety protocols must be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Solvent Hazards: Many organic solvents used (e.g., diethyl ether, hexane, ethyl acetate) are flammable. All work should be conducted in a well-ventilated fume hood away from ignition sources. Dichloromethane (DCM) is a suspected carcinogen and should be handled with care.
-
Reagent Hazards: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Handle them with extreme caution and appropriate PPE.
-
Compound Hazards: While specific toxicity data for Ethyl 2-(piperazin-1-yl)benzoate may be limited, it should be handled as a potentially hazardous chemical. Aromatic amines as a class can have toxicological properties.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to separate the basic product from neutral and acidic impurities.
Caption: Flowchart of the acid-base extraction process.
Methodology:
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl(aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The upper organic layer contains neutral impurities and should be discarded. For good recovery, re-extract the organic layer with another portion of 1 M HCl(aq) and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M NaOH(aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate of the free-base product may form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM). Shake to extract the deprotonated (neutral) product back into the organic phase.
-
Isolation: Separate the organic layer. Re-extract the aqueous layer twice more with the organic solvent. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Modified Eluent
This protocol is for purifying the product after an initial acid-base extraction.
Methodology:
-
Select Eluent System: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point is a gradient of 20% to 50% Ethyl Acetate in Hexane.
-
Prepare Modified Eluent: To the chosen solvent system, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of eluent).
-
Pack the Column: Pack a silica gel column using the prepared modified eluent. Ensure the column is packed uniformly without air bubbles.
-
Load the Sample: Dissolve your sample in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC using the same modified eluent system.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
References
- Vertex AI Search. (2025).
- The Pharma Master. (n.d.). Troubleshooting.
- BenchChem. (2025).
- Agilent Technologies. (n.d.).
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- UW-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
- YouTube. (2021). Acid-Base Extraction of Three Organic Compounds.
- The Royal Society of Chemistry. (n.d.). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides.
- YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid.
- YouTube. (2022). How to purify Amine? Grad student asked me.
- PubMed Central (PMC). (n.d.).
- SIELC Technologies. (2018).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 3. Ethyl benzoate | SIELC Technologies [sielc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shyzchem.com [shyzchem.com]
- 9. rsc.org [rsc.org]
- 10. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Piperazine N-Arylation
Welcome to the technical support center for piperazine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical C-N bond-forming reaction. N-arylpiperazines are a ubiquitous scaffold in pharmaceuticals, making the selective synthesis of these compounds a key challenge in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven advice to help you minimize common byproducts and achieve high yields of your desired mono-arylated product.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during piperazine N-arylation, particularly within the context of the Buchwald-Hartwig amination, a powerful and widely used method for this transformation.[3][4]
Issue 1: Significant formation of the N,N'-bis-arylated piperazine byproduct.
Question: My reaction is producing a substantial amount of the undesired bis-arylated piperazine, leading to low yields of the mono-arylated product and difficult purification. How can I improve the selectivity for mono-arylation?
Root Causes & Solutions:
The formation of the bis-arylated product is a common challenge stemming from the fact that the mono-arylated piperazine is often still nucleophilic enough to react a second time.[5] Several factors can be adjusted to favor the desired product.
-
Stoichiometry: The most direct way to favor mono-arylation is to use an excess of piperazine relative to the aryl halide.[6] This statistically increases the probability that the aryl halide will react with an unreacted piperazine molecule. A common starting point is to use 2-4 equivalents of piperazine.
-
Slow Addition of the Aryl Halide: Maintaining a low concentration of the aryl halide throughout the reaction can significantly enhance selectivity. This can be achieved by adding the aryl halide solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Protecting Group Strategy: For challenging substrates or when high selectivity is paramount, using a mono-protected piperazine, such as N-Boc-piperazine, is a robust strategy.[7] The Boc group can be removed in a subsequent step.
-
Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of the second arylation more than the first, thus improving selectivity.[5] However, this may also slow down the desired reaction, so careful optimization is needed.[8]
Experimental Protocol: Optimizing Mono-arylation via Stoichiometry and Slow Addition
This protocol outlines a general procedure for a Buchwald-Hartwig N-arylation, emphasizing strategies to minimize bis-arylation.
Materials:
-
Aryl halide (1.0 equiv.)
-
Piperazine (3.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[6]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., toluene, dioxane)[6]
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the piperazine, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent.
-
In a separate flask, dissolve the aryl halide in the anhydrous solvent.
-
Heat the piperazine-containing mixture to the desired temperature (typically 80-110 °C).[6]
-
Using a syringe pump, add the aryl halide solution to the reaction mixture over 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Perform an aqueous workup and purify the crude product by flash column chromatography.
Issue 2: Presence of hydrodehalogenation byproduct.
Question: I am observing a significant amount of the arene byproduct, resulting from the replacement of the halide on my starting material with a hydrogen atom. What causes this and how can I prevent it?
Root Causes & Solutions:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[9] It can be promoted by several factors:
-
Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the ligand, it can lead to the formation of palladium hydride species that can participate in the hydrodehalogenation pathway.
-
Base Strength and Type: The choice of base can influence the rate of hydrodehalogenation. In some cases, a weaker base may be beneficial.[9]
-
Reaction Temperature and Time: Excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and an increase in side products.[8]
Troubleshooting Strategies:
-
Ligand Screening: The choice of ligand is critical.[6] Sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective at preventing catalyst decomposition and minimizing side reactions.[6]
-
Use of a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient formation of the active catalytic species and may reduce the likelihood of side reactions.[7]
-
Optimize Base and Temperature: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and try running the reaction at a lower temperature to see if the formation of the hydrodehalogenation product is reduced.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in piperazine N-arylation reactions?
A1: The most frequently encountered byproducts are the N,N'-bis-arylated piperazine and the hydrodehalogenated arene from the aryl halide starting material.[1][9] Other potential side products can arise from reactions involving the catalyst, ligand, or solvent, especially under harsh conditions.
Q2: How does the choice of catalyst and ligand affect byproduct formation?
A2: The catalyst and ligand system is crucial for a successful and selective N-arylation. The active Pd(0) species is necessary for the catalytic cycle.[6][10] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often highly effective.[2][6] These ligands promote the desired reductive elimination step to form the C-N bond and can suppress side reactions by stabilizing the palladium center.[4]
Q3: What is the role of the base in controlling selectivity?
A3: The base plays a critical role in the catalytic cycle, typically by deprotonating the amine to make it a more active nucleophile.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher temperatures or longer reaction times.[6][12] The choice of base can also influence the equilibrium of the catalytic cycle and potentially impact the formation of byproducts.[11]
Q4: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of the reaction. For more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used for quantification, sometimes requiring derivatization of the piperazine.[8][13][14][15]
Data & Diagrams
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | To Favor Mono-arylation | Potential Drawbacks |
| Piperazine Stoichiometry | Use a large excess (2-4 eq.) | Increased material cost, more challenging purification |
| Aryl Halide Addition | Slow, dropwise addition | Longer reaction time |
| Temperature | Lower temperature | Slower reaction rate |
| Base | Weaker base (e.g., K₃PO₄) | May require longer reaction times or higher catalyst loading |
| Ligand | Bulky, electron-rich phosphines | Higher cost |
Diagram 1: Troubleshooting Workflow for Piperazine N-Arylation
Caption: A decision-making workflow for troubleshooting common issues in piperazine N-arylation.
Diagram 2: Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
- "optimizing reaction conditions for N-arylation of piperazine". Benchchem.
- Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Chemistry – A European Journal. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. Available from: [Link]
-
BH amination side products and purification. Reddit. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available from: [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Center for Biotechnology Information. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information. Available from: [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available from: [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available from: [Link]
-
Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar. Available from: [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. Available from: [Link]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Scale-Up of Ethyl 2-(piperazin-1-yl)benzoate Production
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Ethyl 2-(piperazin-1-yl)benzoate. This important pharmaceutical intermediate presents unique challenges when transitioning from laboratory-scale batches to pilot or commercial-scale production. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning a successful scale-up campaign.
Q1: What are the primary synthetic routes for Ethyl 2-(piperazin-1-yl)benzoate?
A1: The synthesis of Ethyl 2-(piperazin-1-yl)benzoate primarily involves the formation of a C-N bond between an ethyl 2-halobenzoate (typically bromo- or chloro-) and piperazine. The two most commercially viable methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become the industry standard for such transformations due to its high efficiency and broad substrate scope.[1][2] It involves reacting ethyl 2-bromobenzoate with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.[3]
-
Ullmann Condensation: A classical copper-catalyzed nucleophilic aromatic substitution reaction.[4] While effective, this method often requires harsh reaction conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents, which can be problematic for scale-up.[4]
Q2: Which synthetic route is generally preferred for scale-up and why?
A2: The Buchwald-Hartwig amination is overwhelmingly preferred for scale-up. The primary reasons are:
-
Milder Reaction Conditions: It operates at significantly lower temperatures compared to the Ullmann condensation, reducing the risk of thermal degradation of starting materials and products, and minimizing the formation of tarry byproducts.[3][4]
-
Higher Functional Group Tolerance: The variety of available catalysts and ligands allows for fine-tuning the reaction to be compatible with sensitive functional groups, such as the ethyl ester in the target molecule.[1][5]
-
Improved Safety Profile: Lower reaction temperatures and pressures reduce the energy hazards associated with the process. Managing exotherms is still critical but generally more predictable than in high-temperature Ullmann reactions.[6]
-
Lower Catalyst Loading: Modern Buchwald-Hartwig catalyst systems are highly efficient, often requiring only low mole percentages (1-2%) of the palladium catalyst.[1]
Q3: What are the most critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?
A3: When scaling up the Buchwald-Hartwig synthesis of Ethyl 2-(piperazin-1-yl)benzoate, the following parameters are critical for ensuring process safety, reproducibility, and product quality:
-
Heat Transfer and Temperature Control: The reaction can be exothermic. The reduced surface-area-to-volume ratio of large reactors makes heat dissipation less efficient, potentially leading to thermal runaways or the formation of temperature gradients (hot spots) that can generate new impurities.[7][8]
-
Mixing Efficiency: Proper agitation is crucial to maintain homogeneity, ensure efficient mass and heat transfer, and prevent solids (like the base) from settling. A transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller is a standard scale-up step.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining a robust inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and ensure consistent reaction rates.[1]
-
Stoichiometry and Reagent Addition: Since piperazine has two reactive secondary amines, controlling the stoichiometry is vital to minimize the formation of the N1,N4-bis-arylated byproduct. Using a slight excess of piperazine is common. The rate of addition of the limiting reagent (ethyl 2-bromobenzoate) can also influence selectivity.
Q4: What are the primary safety concerns when working with piperazine and its derivatives at scale?
A4: Piperazine and its derivatives require careful handling due to their toxicological profiles. Key safety considerations include:
-
Health Hazards: Piperazine derivatives can have psychoactive effects and may cause a range of acute and chronic health problems.[9][10][11] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory.
-
Corrosivity and Reactivity: Piperazine is a basic compound and can be corrosive. Ensure compatibility with all materials of construction.
-
Process Safety: As with any chemical process, a thorough hazard and operability (HAZOP) study should be conducted before scale-up to identify potential risks related to thermal runaway, pressure buildup, and reagent handling.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Product Formation | A. Inactive Catalyst | The Pd(0) catalyst may have been deactivated by exposure to oxygen. Solution: Ensure all solvents and reagents are properly degassed and the reaction is conducted under a strict inert atmosphere. Use freshly opened or properly stored catalyst and ligands.[3] |
| B. Inappropriate Base | The chosen base may be too weak or have poor solubility in the reaction solvent, leading to an incomplete reaction. Solution: For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often effective.[5] However, it can be incompatible with esters at high temperatures. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[1][5] The particle size of inorganic bases can also impact reactivity at scale; grinding the base or adding a phase-transfer catalyst may be beneficial.[5] | |
| C. Poor Raw Material Quality | Impurities in starting materials (e.g., water in piperazine, inhibitors in solvents) can poison the catalyst. Solution: Verify the purity of all reagents via analytical methods (e.g., NMR, GC-MS) before use. Use anhydrous solvents. | |
| 2. Significant Formation of N1,N4-bis(2-ethoxycarbonylphenyl)piperazine (Double Arylation) | A. Incorrect Stoichiometry | Using an excess of ethyl 2-bromobenzoate or a 1:1 ratio can favor the formation of the bis-arylated byproduct. Solution: Use a molar excess of piperazine (e.g., 1.5 to 2.0 equivalents) relative to the ethyl 2-bromobenzoate. This statistically favors the mono-arylation product. |
| B. High Reaction Temperature / Long Reaction Time | Pushing the reaction too hard can provide enough energy to overcome the steric and electronic barriers to the second arylation. Solution: Monitor the reaction progress closely by HPLC or TLC. Stop the reaction once the starting aryl halide has been consumed to prevent over-reaction. Consider running the reaction at the lowest effective temperature. | |
| 3. Presence of Ethyl Benzoate (Hydrodehalogenation Byproduct) | A. Catalyst Decomposition | If the palladium catalyst decomposes to palladium black, it can catalyze the reduction of the aryl halide. This is often caused by impurities or poor ligand choice. Solution: Ensure a high-purity catalyst and ligand system. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are known to stabilize the catalyst and prevent this side reaction.[12] |
| B. Presence of a Hydrogen Source | Trace amounts of water, alcohols, or other protic impurities can act as a hydrogen source for the reduction. Solution: Use high-purity, anhydrous reagents and solvents. Ensure the inert gas stream is dry. | |
| 4. Difficulties in Product Isolation & Purification | A. Oily Product / Failure to Crystallize | The freebase of Ethyl 2-(piperazin-1-yl)benzoate may be an oil or a low-melting solid, making it difficult to handle and purify by crystallization. Solution: Convert the product to a stable, crystalline salt. The hydrochloride salt is a common choice and can often be precipitated by adding HCl in a suitable solvent (e.g., ether or isopropanol) to a solution of the crude product.[13][14] |
| B. Impurities Co-crystallizing with Product | Structurally similar impurities, like unreacted starting material or byproducts, can be incorporated into the crystal lattice of the final product. Solution: Perform a reslurry of the crude solid in a solvent that dissolves the impurities but not the product. Alternatively, perform a recrystallization from a carefully selected solvent system, potentially using an anti-solvent to induce precipitation. |
Section 3: Protocols and Methodologies
Protocol 1: Representative Lab-Scale Synthesis via Buchwald-Hartwig Amination
Disclaimer: This is a representative procedure and must be optimized for specific laboratory conditions.
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene as the solvent, followed by piperazine (1.5 eq.) and ethyl 2-bromobenzoate (1.0 eq.).
-
Reaction: Heat the mixture to 80-100°C and stir until TLC or HPLC analysis indicates complete consumption of the ethyl 2-bromobenzoate (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-(piperazin-1-yl)benzoate.[15]
Protocol 2: Key Scale-Up Process Modifications
-
Reactor: Transition from glassware to a jacketed glass or stainless steel reactor for precise temperature control and safety.
-
Agitation: Replace the magnetic stir bar with a calibrated overhead mechanical stirrer (e.g., pitched-blade turbine or anchor) to ensure efficient mixing in the larger volume.[8]
-
Reagent Charging: For better temperature and selectivity control, consider adding the limiting reagent (ethyl 2-bromobenzoate) as a solution via a metering pump over a set period.
-
Purification: Avoid large-scale column chromatography. Develop a robust crystallization procedure for the final product, likely as a salt (see Troubleshooting #4). This involves solvent screening to find a system that provides good yield and high purity.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes, pressure transducers) to track the process in real-time and ensure it remains within the defined design space.
Protocol 3: HPLC Method for Purity Analysis
This method is suitable for monitoring reaction progress and determining final product purity.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and must be validated for the specific sample matrix. An ion-pairing reagent may be required for better peak shape if the free base is analyzed.[16]
Section 4: Visual Guides
Diagram 1: Reaction Scheme & Key Side Reactions
This diagram illustrates the desired synthetic transformation and the formation of two major process-related impurities.
Caption: Key reaction pathways in the synthesis of Ethyl 2-(piperazin-1-yl)benzoate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This workflow provides a logical sequence for diagnosing the root cause of low product yield during scale-up.
Caption: A decision tree for systematically troubleshooting low-yield issues.
Section 5: References
-
Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). Tianming Pharmaceutical. 7
-
Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. (n.d.). SlideShare. 6
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. 8
-
Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). [Source organization not specified]. 17
-
Challenges of Scale-up and Commercialization. (2014, October 2). Pharmaceutical Processing World. 18
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. 1
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. 19
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. 20
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. 5
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. 21
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics - ACS Publications. 12
-
Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate. 9
-
Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. (n.d.). Benchchem. 3
-
Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. (n.d.). PrepChem.com. 13
-
Piperazine derivatives as dangerous abused compounds. (2019, December 16). ResearchGate. 10
-
Piperazine derivatives as dangerous abused compounds. (2020, December 1). PubMed. 11
-
Ethyl 2-bromobenzoate synthesis. (n.d.). ChemicalBook. 15
-
Ullmann condensation. (n.d.). Wikipedia. Link
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Purdue e-Pubs. Link
-
Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (n.d.). PrepChem.com. Link
-
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd. (n.d.). Benchchem. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 18. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of Ethyl 2-(piperazin-1-yl)benzoate and Its Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-(piperazin-1-yl)benzoate and its structural analogs. This document is designed to provide in-depth, practical guidance on the stability challenges commonly encountered with this class of compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.
The molecular scaffold of interest combines an ethyl benzoate group, susceptible to hydrolysis, with a piperazine ring, which is prone to oxidation.[1] Understanding the interplay between these functional groups is critical for successful development.
Part 1: Core Stability Challenges & Degradation Pathways
This section addresses the fundamental instability issues inherent to the Ethyl 2-(piperazin-1-yl)benzoate structure.
Question 1: I'm observing a loss of potency and the appearance of new peaks in my HPLC analysis over time. What are the most likely degradation pathways for my compound?
Answer: The degradation of Ethyl 2-(piperazin-1-yl)benzoate and its derivatives is typically dominated by two primary pathways: hydrolysis of the ethyl ester and oxidation of the piperazine ring.[1][2] The specific pathway that predominates will depend on your experimental conditions, including pH, temperature, and exposure to oxygen and light.
-
Hydrolysis: The ester functional group is the most common point of hydrolytic cleavage.[1] This reaction is highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH 1-3), the ester is hydrolyzed to yield 2-(piperazin-1-yl)benzoic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): This is often a more significant issue.[3] Under neutral to basic conditions (pH > 7), the ester is rapidly cleaved to form the corresponding carboxylate salt (e.g., sodium 2-(piperazin-1-yl)benzoate) and ethanol.[3] This process is often irreversible and can significantly impact the compound's biological activity and physicochemical properties.
-
-
Oxidation: The two nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[2][4]
-
N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
Ring Oxidation: More complex oxidation can lead to the formation of products like piperazinone or even ring-opening byproducts such as ethylenediamine derivatives.[5] Theoretical studies show that oxidation can be initiated by hydroxyl radicals, leading to the formation of cyclic imines and amides.[6][7] This process can be catalyzed by metal ions like iron and copper.[4]
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to colored degradants.[1][2] This is a common issue for aromatic compounds and can be exacerbated in solution.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for Ethyl 2-(piperazin-1-yl)benzoate.
Part 2: Troubleshooting Formulation and Storage Stability
Practical issues often arise from how compounds are stored and formulated.
Question 2: My compound seems stable in solid form but degrades quickly when dissolved in an aqueous buffer for my biological assay. How can I improve its solution stability?
Answer: This is a classic and very common problem. Aqueous formulations expose the molecule to several degradation triggers.[2] The key is to systematically identify and mitigate the primary cause.
Causality-Driven Troubleshooting Steps:
-
pH Optimization is Critical: The stability of piperazine derivatives is highly pH-dependent.[2]
-
Why? As discussed, the ester is susceptible to base-catalyzed hydrolysis. The piperazine moiety, being basic, can also influence the local pH and participate in reactions.
-
Action: Conduct a pH-stability profile. Prepare your solution in a series of buffers (e.g., from pH 3 to pH 9) and monitor the compound's purity by HPLC over a set period (e.g., 0, 2, 4, 8, 24 hours). This will identify the pH at which the compound is most stable. Often, a slightly acidic pH (e.g., 4-6) is optimal to minimize base-catalyzed hydrolysis without promoting significant acid-catalyzed degradation.
-
-
Mitigate Oxidation:
-
Why? Dissolved oxygen is a major culprit in oxidative degradation. Assays performed at 37°C can accelerate these oxidative processes.[4]
-
Action:
-
Inert Atmosphere: Prepare buffers using water that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[2] If possible, conduct experiments under a nitrogen atmosphere.
-
Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[2]
-
Use Chelating Agents: If you suspect metal-catalyzed oxidation (e.g., from trace metals in your buffer salts), add a chelating agent like ethylenediaminetetraacetic acid (EDTA).[2]
-
-
-
Control Temperature and Light:
-
Why? Degradation reactions are accelerated by higher temperatures and light.
-
Action: Always use freshly prepared solutions for experiments.[2] If solutions must be stored, even for a short time, keep them at low temperatures (2-8°C or -20°C) and protected from light using amber vials or by wrapping containers in foil.[2][8] For long-term storage, flash-freezing single-use aliquots at -80°C is recommended to avoid repeated freeze-thaw cycles.[2]
-
Question 3: I've noticed a color change (e.g., turning yellow or brown) in my solid compound upon storage. What's happening?
Answer: A color change in a solid drug substance is a strong indicator of degradation, most commonly due to oxidation or photodegradation.[2]
-
Oxidation: The solid compound can react slowly with atmospheric oxygen. The resulting oxidized products are often colored.
-
Photodegradation: Exposure to ambient light, especially light with UV wavelengths, can induce the formation of colored degradants.
Preventative Measures for Solid-State Storage:
-
Light Protection: Store the substance in well-sealed, amber-colored glass containers.[2]
-
Inert Atmosphere: For highly sensitive derivatives, after initial synthesis and drying, flush the storage container with nitrogen or argon before sealing.
-
Temperature Control: Store the compound in a cool, dark, and dry place. A desiccator can prevent issues with moisture, which can accelerate degradation.
Part 3: Analytical Challenges and Solutions
Accurately measuring stability requires robust analytical methods.
Question 4: I'm struggling to develop a stability-indicating HPLC method. The parent peak overlaps with degradation products. What can I do?
Answer: Developing a robust, stability-indicating HPLC method is essential for accurately assessing degradation.[2] If you are facing co-elution or poor separation, you need to optimize your chromatographic parameters to exploit the different physicochemical properties of the parent compound and its degradants.
Systematic HPLC Method Optimization:
-
Mobile Phase pH Adjustment:
-
Why? The piperazine moiety is basic. Altering the mobile phase pH will change its ionization state, significantly impacting its retention time on a reverse-phase column. Degradation products (like the hydrolyzed carboxylic acid) will also have different pKa values and respond differently to pH changes.
-
Action: Experiment with different pH values for the aqueous component of your mobile phase (e.g., pH 2.5, 4.5, 6.5). This is often the most effective tool for separating basic parent compounds from their more acidic or neutral degradants.[2]
-
-
Column Selection:
-
Why? Not all C18 columns are the same. Different end-capping and silica properties can provide unique selectivity.
-
Action: If a standard C18 column fails, try a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds, while a cyano (CN) column could be useful for separating compounds with different polarities.[2]
-
-
Organic Modifier and Additives:
-
Why? Changing the organic solvent or using additives can alter interactions with the stationary phase.
-
Action:
-
Solvent: Switch between acetonitrile and methanol. Their different properties (acetonitrile is aprotic, methanol is protic) can change the elution order.
-
Additives: For basic compounds that show peak tailing, adding a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape.[2]
-
-
-
Gradient Elution:
-
Why? If isocratic elution doesn't provide enough resolving power, a gradient program can separate peaks with widely different retention times.
-
Action: Develop a gradient where the percentage of the organic solvent is increased over time. This can sharpen peaks and resolve closely eluting species.[2]
-
Part 4: Protocols for Stability Assessment
Question 5: How do I perform a forced degradation study to understand the potential degradation pathways and validate my analytical method?
Answer: Forced degradation (or stress testing) is a systematic way to intentionally degrade your compound to identify likely degradation products and demonstrate that your analytical method can separate them from the parent compound.[9][10]
Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl; 60°C for 2-8 hours | Hydrolysis of the ester group. |
| Base Hydrolysis | 0.1 M NaOH; Room Temp or 60°C for 1-4 hours | Saponification of the ester group. |
| Oxidation | 3% H₂O₂; Room Temp for 2-24 hours | Oxidation of the piperazine ring. |
| Thermal | Solid sample at 80°C for 24-72 hours | Thermally induced degradation. |
| Photolytic | Solution/Solid exposed to ICH-specified light (e.g., 1.2 million lux-hours and 200 watt-hours/m²) | Photodegradation. |
Note: The goal is to achieve 5-20% degradation. Incubation times and temperatures should be adjusted accordingly.[10]
Experimental Workflow: Forced Degradation Study
Below is a diagram and a step-by-step protocol for a typical forced degradation workflow.
Caption: Workflow for a forced degradation study.
Detailed Protocol:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of your stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase.[2]
-
-
Base Hydrolysis:
-
To an aliquot of your stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at room temperature, withdrawing samples at time points (e.g., 1, 2, 4 hours).
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl and dilute.[2]
-
-
Oxidative Degradation:
-
Mix an aliquot of your stock solution with a solution of 3-6% hydrogen peroxide.
-
Store at room temperature, protected from light. Withdraw samples at various time points.
-
Dilute with mobile phase for analysis.[2]
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C).[2]
-
At the end of the study period, dissolve the sample in a suitable solvent for analysis.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples alongside a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak and from each other.
References
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- ACS Earth and Space Chemistry. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
- Rochelle, G. T., et al. (2016). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation.
- Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
- Wang, D. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Freeman, S. (2011). Oxidation of piperazine in post-combustion carbon capture.
- Chandrashekar, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- Nwaoha, C., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- Żesławska, E., et al. (2019).
- L.A. W. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- 24ChemicalResearch. (2026). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch.
- Adamowicz, P., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Santa Cruz Biotechnology. Piperazine. Santa Cruz Biotechnology.
- Gadzała-Kopciuch, R. M., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Al-Sabti, A. M. (2024). A Review on Analytical Methods for Piperazine Determination.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Jorn, D. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- S.S.R.L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- UNODC.
- PubChem. Ethyl 4-(piperazin-1-yl)benzoate.
- Google Patents. Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
- MDPI. 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. MDPI.
- Dalton Transactions.
- SSERC Chemistry. (2021).
- Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- de Oliveira, M. A., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
- KEGG. Benzoate degradation - Reference pathway.
- Vo, T., et al. (2023).
- PubChem. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
- Göttsching, A., & Schmidt, S. (2007). Productive degradation of the biocide benzylbenzoate by Acinetobacter sp.
- Dr. Rajendra Singh. (2020).
- Rokade, Y. P., & Mali, G. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112.
- MedChemExpress.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of Chiral Ethyl 2-(piperazin-1-yl)benzoate Analogs
Welcome to the technical support center for the chiral resolution of ethyl 2-(piperazin-1-yl)benzoate analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on separating enantiomers of this important class of chiral molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Quick Navigation & Initial Assessment
Before diving into detailed protocols, it's often helpful to start with a high-level overview. The following diagram presents a decision-making workflow to help you select an appropriate starting point for your chiral resolution strategy.
Caption: Fig 1. Initial Decision Workflow for Chiral Resolution.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when planning a chiral resolution experiment for piperazine-containing compounds.
Q1: What is the most common and scalable method for resolving chiral amines like my piperazine analog?
A: For larger quantities (multi-gram to kilogram), diastereomeric salt crystallization is the most widely used and economical method in industry.[1][2] This technique takes advantage of the basic piperazine nitrogen, which can form salts with a chiral acid resolving agent.[3][4] The resulting diastereomeric salts have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[1]
Q2: I only need a small amount of each enantiomer for initial biological testing. What is the fastest approach?
A: For analytical or small-scale preparative work (<1 g), chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most rapid and efficient method.[2] These techniques can often provide baseline separation of enantiomers in a single run without the need for chemical derivatization.[5]
Q3: How do I determine the enantiomeric excess (ee) of my resolved sample?
A: The most reliable and accurate methods for determining enantiomeric excess are chiral HPLC and chiral Gas Chromatography (GC).[6][7] These chromatographic techniques separate the enantiomers and allow for direct quantification of the area under each peak.[8] Other methods like NMR spectroscopy with chiral shift reagents and polarimetry can also be used, though polarimetry can be less reproducible and requires a known specific rotation value for the pure enantiomer.[6][9]
Q4: Can the ethyl benzoate ester group be used as a handle for resolution?
A: Yes, the ester functional group is a handle for enzymatic kinetic resolution.[10][11] Specific enzymes, typically lipases, can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[11] The resulting acid and ester are easily separable by standard chemical extraction or chromatography.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool, but it can be sensitive to small changes in experimental conditions.[12] This section addresses common problems encountered during method development.
Q1: I'm not seeing any separation between my enantiomers. Where do I start?
A1: This is a common starting point. The issue lies in the lack of differential interaction between your enantiomers and the chiral stationary phase (CSP).
-
Underlying Cause: The chosen CSP does not provide the necessary three points of interaction for chiral recognition of your specific molecule.[12]
-
Troubleshooting Steps:
-
Confirm Column Choice: For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point and have broad applicability.[5][13][14] Columns like Chiralpak® IA, IB, IC, or Chiralcel® OD-H are often successful.[15][16]
-
Switch Elution Mode: If you are using reversed-phase, switch to normal phase (e.g., hexane/alcohol mixtures).[13] Normal phase chromatography often provides better selectivity for chiral separations.[14]
-
Change the Alcohol Modifier: The choice of alcohol in the mobile phase can dramatically alter selectivity. If you are using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa.[15]
-
Screen Different CSPs: If a single column doesn't work, a column screening approach is necessary. There is no universal chiral column, and different CSPs offer different recognition mechanisms.[17]
-
Q2: I can see two peaks, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution means the peaks are not fully separated. This can be addressed by manipulating factors that affect column efficiency and selectivity.
-
Underlying Cause: The difference in interaction energy between the enantiomers and the CSP is small, or the peak widths are too broad.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Decrease the percentage of the alcohol modifier (e.g., from 90:10 hexane:IPA to 95:5). This will increase retention times and often improves resolution.[15]
-
Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[18]
-
Adjust Temperature: Temperature is a critical but unpredictable parameter.[18] Both decreasing and increasing the temperature can improve resolution, so it is worth screening a range (e.g., 15°C, 25°C, 40°C).
-
Add an Additive: Since your molecule has a basic piperazine nitrogen, peak tailing due to interaction with residual silanols on the silica support can broaden peaks and reduce resolution.[14] Adding a small amount of a basic additive like diethylamine (DEA) or butylamine (0.1%) to the mobile phase can significantly improve peak shape and resolution.[16][19]
-
Caption: Fig 2. Troubleshooting Poor HPLC Resolution.
Q3: My column performance is degrading over time. What's happening?
A3: Column degradation is often due to contamination or exposure to incompatible solvents.
-
Underlying Cause: Strong adsorption of impurities from your sample onto the head of the column can block the stationary phase.[20] Alternatively, using solvents that are incompatible with coated polysaccharide CSPs (like THF or DCM) can irreversibly damage the column by stripping the chiral selector from the silica support.[17]
-
Troubleshooting Steps:
-
Sample Purity: Ensure your samples are clean and free of particulate matter. Filter all samples before injection.
-
Check Solvent Compatibility: Always consult the column manufacturer's instructions for a list of forbidden solvents, especially for coated CSPs.[17][20] If you must use such solvents, switch to an immobilized (covalently bonded) version of the CSP.
-
Implement a Washing Protocol: After use, flush the column with a strong, compatible solvent like 100% isopropanol to remove strongly retained compounds.[15]
-
Reverse Flow: If you suspect a frit blockage, you can try reversing the column and flushing at a low flow rate to dislodge particulates.[20]
-
Troubleshooting Guide: Diastereomeric Salt Resolution
This classical method is powerful for scale-up but relies on successful crystallization, which can be challenging to achieve.[2]
Caption: Fig 3. Workflow for Diastereomeric Salt Resolution.
Q1: I've mixed my racemic piperazine analog with a chiral acid, but nothing crystallizes out of solution.
A1: Failure to crystallize is the most common hurdle and is almost always a solvent issue.
-
Underlying Cause: The diastereomeric salts are too soluble in the chosen solvent system. For crystallization to occur, one salt must be significantly less soluble than the other.[21]
-
Troubleshooting Steps:
-
Solvent Screening is Key: This is the most critical parameter.[2] You must screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Introduce an Anti-Solvent: If your salt is highly soluble in a solvent like methanol, try slowly adding a less polar anti-solvent (e.g., MTBE or heptane) until turbidity is observed, then warm to redissolve and cool slowly.
-
Increase Concentration: Your solution may be too dilute. Try performing the experiment at a higher concentration.[1]
-
Try a Different Resolving Agent: The combination of your amine and the chosen acid may not form a salt that readily crystallizes. Common chiral acids for resolving amines include tartaric acid derivatives (like DBTA or DITA), mandelic acid, and camphorsulfonic acid.[3][4]
-
Q2: I got crystals, but after liberating the free amine and checking the ee, the enrichment is very low.
A2: This indicates that either both diastereomeric salts co-crystallized or the crystallization favored the racemic compound.
-
Underlying Cause: The solubility difference between the two diastereomeric salts in your chosen solvent is not large enough.[1] This can lead to the formation of a solid solution or simultaneous precipitation.[22]
-
Troubleshooting Steps:
-
Recrystallization: The first crop of crystals is often not diastereomerically pure. One or more recrystallizations from the same or a different solvent system can significantly upgrade the diastereomeric excess (de) and subsequent enantiomeric excess (ee).[23]
-
Optimize Molar Ratio: While a 1:1 molar ratio of amine to a diacid resolving agent is common, using different stoichiometries (e.g., 2:1 amine:acid) can sometimes lead to the formation of a different salt complex with better solubility characteristics.[1][22]
-
Control the Cooling Rate: Slow, controlled cooling (thermodynamic control) favors the formation of the most stable, and often least soluble, diastereomer.[23] Crash-cooling (kinetic control) can sometimes trap the less stable diastereomer but may also lead to lower purity.[1]
-
| Parameter | Recommendation for Optimization | Rationale |
| Resolving Agent | Screen various chiral acids (e.g., tartaric acid derivatives, mandelic acid). | The crystal lattice energy and solubility are highly dependent on the specific acid-base pair.[3][21] |
| Solvent | Screen a wide range of polar and non-polar solvents and their mixtures. | This is the most critical factor influencing the differential solubility of diastereomeric salts.[2][22] |
| Stoichiometry | Test different molar ratios of amine to resolving agent (e.g., 1:1, 2:1). | Can lead to different salt complexes (e.g., hemisalts) with more favorable crystallization properties.[22] |
| Temperature | Employ slow, controlled cooling profiles. | Favors thermodynamic equilibrium, leading to crystallization of the least soluble diastereomer.[1][23] |
Table 1. Key Parameters for Optimizing Diastereomeric Salt Resolution.
Experimental Protocols
Protocol 1: Chiral HPLC Screening for Ethyl 2-(piperazin-1-yl)benzoate Analogs
This protocol provides a robust starting point for developing a chiral HPLC method.
-
Column Selection: Start with a polysaccharide-based CSP, such as Chiralpak® IC or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[15][16][19]
-
Mobile Phase Preparation:
-
Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane (or Heptane)
-
Mobile Phase B: Isopropanol (IPA)
-
-
Prepare a third mobile phase: Ethanol (EtOH).
-
Prepare a 1% solution of diethylamine (DEA) in your alcohol modifier as an additive stock.
-
-
System Preparation: Purge the HPLC system thoroughly with your initial mobile phase. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.[19]
-
Sample Preparation: Prepare a 1 mg/mL solution of your racemic analog in the mobile phase.
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV at a wavelength where your compound absorbs (e.g., 230 nm or 254 nm).
-
-
Screening Runs:
-
Run 1: 90:10 Hexane:IPA
-
Run 2: 80:20 Hexane:IPA
-
Run 3: 90:10 Hexane:EtOH
-
Run 4: 80:20 Hexane:EtOH
-
Run 5: Repeat the best condition from above, but add 0.1% DEA to the mobile phase.
-
-
Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. If partial separation is observed, proceed with optimization as described in the troubleshooting guide.
Protocol 2: Diastereomeric Salt Resolution Screening
This protocol outlines a small-scale screening process to identify promising conditions for crystallization.
-
Setup: In parallel vials, dissolve 100 mg of your racemic piperazine analog in 1-2 mL of various test solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Resolving Agent Addition: Prepare a stock solution of a chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, DBTA) in the same solvent. Add 0.5 equivalents of the resolving agent to each vial.[22] Note: Starting with 0.5 equivalents can sometimes provide better initial hits.
-
Crystallization Induction:
-
Stir the solutions at room temperature for 30 minutes.
-
If no crystals form, slowly cool the vials to 0-4°C and leave them undisturbed overnight.
-
If still no crystals form, try adding a small amount of an anti-solvent (e.g., heptane) dropwise to one of the more polar solvent systems.
-
-
Isolation and Analysis:
-
If crystals form, isolate them by vacuum filtration and wash with a small amount of the cold solvent.[23]
-
Dry the crystals.
-
To analyze, dissolve a small portion of the crystals in water, make the solution basic (e.g., with 1M NaOH), and extract the free amine with an organic solvent (e.g., ethyl acetate).[23]
-
Dry the organic layer, evaporate the solvent, and analyze the residue using your developed chiral HPLC method to determine the enantiomeric excess.
-
References
- Determination of enantiomeric excess. (n.d.). University of Bath.
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Sousa, M. E., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(45), 10566-10574.
- Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 56(3), 353-357.
- LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. LibreTexts.
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Pirkle, W. H., & Welch, C. J. (1991). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of Organic Chemistry, 56(23), 6973-6974.
- Gray, M. (2020). Trouble with chiral separations. Chromatography Today.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- Wikipedia. (n.d.). Enantiomeric excess. Wikipedia.
- Song, J., et al. (2016). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 20(4), 746-754.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-194.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. BenchChem.
- W. R. G. E. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Aturki, Z., et al. (2010). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1262-1268.
- Reddy, G. S., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1130-1136.
- Clayden, J., & Y-J., Chen. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Wong, S., et al. (2021). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Molecules, 26(11), 3291.
- Song, M., & Chang, J.-H. (2022). Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification.
- Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate.
- Lanza, K., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(17), 8034-8049.
- Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
- BenchChem. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
- Pajak, A., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497.
- Ohta, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 185-192.
- van der Meer, T., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(23), 9174-9186.
- Reddy, B. P., et al. (2014).
- Al-Zoubi, R. M., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 213, 113168.
- Ohta, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 185-192.
- Li, Y., et al. (2015). Chiral Resolution of (1,2-benzothiazin-4-yl)Acetic Acid Enantiomers as Aldose Reductase Inhibitors. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering.
- Figadere, B., et al. (2019). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 24(11), 2130.
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. yakhak.org [yakhak.org]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chiraltech.com [chiraltech.com]
- 21. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-(piperazin-1-yl)benzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and related arylpiperazine compounds. The formation of the C-N bond between an aryl halide and piperazine is a critical transformation, most commonly achieved through the Buchwald-Hartwig amination.[1][2] While powerful, this reaction is highly sensitive to the choice of catalyst, ligand, base, and reaction conditions.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter, helping you to troubleshoot experiments and optimize your synthetic route efficiently.
Section 1: The Catalytic Heart of the Synthesis: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for forming C-N bonds.[3] The reaction's success hinges on a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The general cycle involves the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of Ethyl 2-(piperazin-1-yl)benzoate via Buchwald-Hartwig amination.
Q1: My reaction shows low or no conversion to the product. What are the primary causes?
A1: This is the most frequent issue and can stem from several factors related to catalyst activity and reagent quality.
-
Inactive Catalyst: The active catalyst is a Pd(0) species, which is sensitive to oxygen.[4] If you are not using a modern precatalyst, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed.[5]
-
Expert Insight: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to Pd(0), which can be inefficient.[4][6] We strongly recommend using air- and moisture-stable palladium precatalysts (e.g., Buchwald G3 or G4 Palladacycles).[7] These generate the active LPd(0) species cleanly and reliably upon exposure to the base at reaction temperature, leading to more reproducible results.[4]
-
-
Impure Reagents: The purity of all reagents is critical.
-
Amine Quality: Trace impurities in the piperazine can poison the palladium catalyst.[7] If possible, use a freshly opened bottle or purify the piperazine before use.
-
Solvent Quality: Use anhydrous, inhibitor-free solvents. Water can interfere with the base and catalyst stability.
-
-
Incorrect Base Selection: The base is crucial for deprotonating the amine.[6] For coupling piperazine with an aryl chloride or bromide, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[8] If your starting material contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may necessitate higher temperatures or more active catalyst systems.[6][8]
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates both the oxidative addition and the crucial reductive elimination steps.[6] For an electron-deficient aryl halide like ethyl 2-chlorobenzoate and a cyclic secondary amine like piperazine, a bulky, electron-rich phosphine ligand is the best starting point.[3] See Q3 for specific recommendations.
Q2: I am forming the desired product, but also a significant amount of ethyl benzoate (hydrodehalogenation). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction where the starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[9] This occurs when an intermediate palladium-hydride species is formed, which can compete with the desired C-N bond formation.[2]
-
Optimize the Ligand: This is the most effective solution. The structure of the ligand directly influences the rate of reductive elimination versus competing side reactions.[2] Using bulkier and more electron-donating ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos) accelerates the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[3][7]
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Once you find a catalyst system that provides some conversion, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Base Choice: While less common, the base can sometimes influence hydride formation. If you are using a butoxide base, ensure it is of high purity.
Q3: How do I choose the best initial catalyst system (Palladium Source, Ligand, Base) for my specific synthesis?
A3: Intelligent screening is vital, but a well-chosen starting point based on established principles will save significant time.[7] For the coupling of Ethyl 2-chlorobenzoate with Piperazine , we recommend the following robust starting system.
| Component | Recommended Starting Point | Rationale & Comments |
| Aryl Halide | Ethyl 2-chlorobenzoate | Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst system.[4][5] |
| Amine | Piperazine (1.2 - 1.5 equiv.) | A slight excess of the amine is typically used. Ensure high purity.[7] |
| Pd Source | XPhos Pd G3 or tBuXPhos Pd G4 (1-2 mol %) | These are air-stable precatalysts that reliably generate the active catalyst.[4][7] They are highly effective for coupling challenging aryl chlorides. |
| Ligand | XPhos or tBuXPhos (comes with the precatalyst) | These bulky, electron-rich ligands are excellent for promoting the coupling of secondary amines and sterically hindered substrates.[3] |
| Base | NaOtBu (2.0 equiv.) | A strong base is necessary to deprotonate the piperazine effectively and drive the reaction, especially with an aryl chloride.[6][8] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions.[5][8] |
| Temperature | 100-110 °C | A higher temperature is generally needed for the activation of aryl chlorides.[5] |
Expert Insight: If you were using Ethyl 2-bromobenzoate , the oxidative addition step is much easier.[4] You could likely use lower catalyst loadings (0.5-1 mol %), a slightly lower temperature (80-100 °C), and potentially a wider range of ligands.
Q4: My product is difficult to purify from the reaction mixture. What are some best practices for workup and purification?
A4: Arylpiperazine products can be basic, leading to purification challenges.
-
Standard Workup: After completion, cool the reaction to room temperature. A common procedure is to quench with a saturated aqueous solution of ammonium chloride, then dilute with an organic solvent like ethyl acetate.[9]
-
Aqueous Wash: Wash the organic layer sequentially with water and then brine. This helps remove the inorganic base and salts.
-
Acidic Extraction (Use with Caution): If the product is basic, an acid wash (e.g., dilute HCl) can be used to extract it into the aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent. Caution: Be mindful of the ethyl ester functionality, which can be hydrolyzed under strongly acidic or basic conditions.
-
Chromatography: Column chromatography on silica gel is the standard purification method.[9] A gradient eluent system, often starting with hexanes/ethyl acetate and gradually increasing the polarity, is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the silica gel.
Section 3: Recommended Experimental Protocol & Workflow
This section provides a general, step-by-step starting protocol for the synthesis.
Screening Protocol: Buchwald-Hartwig Amination of Ethyl 2-chlorobenzoate with Piperazine
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask or reaction vial inside a glovebox, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %) and sodium tert-butoxide (2.8 mmol).
-
Add Reagents: Add ethyl 2-chlorobenzoate (1.0 mmol) and piperazine (1.2 mmol).
-
Add Solvent: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the flask or vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
-
Reddy, K. L., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC, NIH. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
BUNZ, U. H. F., & SAALFRANK, R. W. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2006(19), 3336-3356. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives Versus Existing Drugs
A Guide for Researchers and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacodynamic and pharmacokinetic profiles, such as enhanced solubility and bioavailability.[2] This guide provides an in-depth comparison of the biological activities of novel derivatives of Ethyl 2-(piperazin-1-yl)benzoate against established drugs in three critical therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for key validation assays.
Part 1: Anticancer Activity
The search for more effective and less toxic chemotherapeutic agents is a perpetual endeavor in oncology. Piperazine derivatives have emerged as a promising class of compounds, often exhibiting potent anti-proliferative and pro-apoptotic effects against various cancer cell lines.[1][3]
Comparative Benchmark: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[3][4] Its primary mechanisms of action are complex and multifactorial, including intercalation into DNA, which inhibits the progression of topoisomerase II, and the generation of cytotoxic free radicals that damage cellular membranes, DNA, and proteins.[5][6][7] While effective, its use is limited by significant side effects, most notably dose-dependent cardiotoxicity, often referred to as the "red devil's" curse.[4][5]
Piperazine Derivatives: A New Frontier in Cancer Therapy
Recent studies have shown that piperazine-containing compounds can be more potent than established drugs like doxorubicin against certain tumors.[3] Their mechanism often involves the direct induction of apoptosis, making them attractive candidates for further development.[3][8] For instance, certain quinoxalinyl–piperazine derivatives act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein, leading to programmed cell death.[9]
Many piperazine derivatives exert their anticancer effects by triggering the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This can involve enhancing the release of mitochondrial cytochrome c, which in turn activates caspase-9, and increasing the activity of caspase-8.[3] The convergence of these pathways on effector caspases, like caspase-3, leads to the systematic dismantling of the cancer cell.
Caption: Proposed apoptotic pathway induced by piperazine derivatives.
Comparative Performance Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected piperazine derivatives compared to Doxorubicin against various human cancer cell lines. Lower values indicate higher potency.
| Compound/Drug | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Source |
| Piperazine Derivative 1 (Vindoline Conjugate 23) | MDA-MB-468 (Breast) | NCI60 Screen | GI50 = 1.00 | [2][10] |
| Piperazine Derivative 2 (Vindoline Conjugate 25) | HOP-92 (Lung) | NCI60 Screen | GI50 = 1.35 | [10] |
| Piperazine Derivative 3 (Amide Derivative) | MDA-MB-231 (Breast) | MTT Assay | IC50 = 11.3 | [8] |
| Piperazine Derivative 4 (Benzothiazole Hybrid 10f) | Tongue Cancer | Cytotoxicity Assay | <10 | [11] |
| Doxorubicin | ABC-DLBCL Cell Lines | Resazurin Assay | Varies (cell-specific) | [12] |
| Doxorubicin | HCT-116 (Colon) | Standard Assay | IC50 ≈ 1.0 - 3.0 | [1] |
Note: IC50/GI50 values for Doxorubicin can vary significantly based on the cell line and assay conditions.
Part 2: Antimicrobial Activity
The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global health.[13] This has spurred the search for novel antimicrobial agents with different mechanisms of action. Piperazine derivatives have demonstrated significant potential in this area.
Comparative Benchmark: Vancomycin
Vancomycin is a glycopeptide antibiotic and a cornerstone for treating serious MRSA infections.[13][14] It functions by inhibiting the synthesis of the bacterial cell wall. However, the emergence of vancomycin-resistant strains necessitates the development of new therapeutic options.[13] Treatment for MRSA can also include other antibiotics like linezolid, daptomycin, and ceftaroline.[13][15]
Piperazine Derivatives: A Versatile Antimicrobial Scaffold
The piperazine nucleus is a key component in several clinically used antimicrobial drugs.[16] Newly synthesized derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17] Their mechanism can involve inhibiting efflux pumps, which bacteria use to expel antibiotics, thereby restoring susceptibility to existing drugs.[16]
Comparative Performance Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the reported MIC values for piperazine derivatives against standard antibiotics for S. aureus.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Source |
| 1,2-Benzothiazine-piperazine derivative | S. aureus | 0.49 - 0.98 | [17] |
| 1,2-Benzothiazine derivative | S. aureus | 100 - 500 | [18] |
| Vancomycin | MRSA | Varies (strain-dependent) | [13] |
| Linezolid | MRSA | Varies (strain-dependent) | [13] |
Note: Direct comparison is challenging as activity is highly dependent on the specific derivative and bacterial strain tested.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality: The core principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound. The lowest concentration that inhibits bacterial growth (indicated by a lack of turbidity) is the MIC. This provides a quantitative measure of the compound's potency.[17][19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation: Aseptically prepare a stock solution of the Ethyl 2-(piperazin-1-yl)benzoate derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal and cardiovascular side effects.[20][21] This has created a need for new anti-inflammatory agents with improved safety profiles.
Comparative Benchmark: NSAIDs (e.g., Ibuprofen, Diclofenac)
Traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes.[20][22] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and mediates pain and fever.[22][23] The gastrointestinal side effects of non-selective NSAIDs are largely due to the inhibition of COX-1.[21]
Caption: Mechanism of action of NSAIDs and piperazine derivatives.
Piperazine Derivatives as Anti-inflammatory Agents
Several studies have synthesized and evaluated piperazine derivatives for their anti-inflammatory properties.[24][25] Like NSAIDs, many of these compounds demonstrate inhibitory activity against COX enzymes.[25] The goal is often to design derivatives that are selective inhibitors of COX-2, which could provide potent anti-inflammatory effects with a reduced risk of gastric side effects.[23]
Comparative Performance Data: In Vitro COX Inhibition
The following table presents IC50 values for the inhibition of COX-1 and COX-2 enzymes by novel derivatives compared to standard drugs.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Arylpiperazine-benzothiazine (Series B) | Active | Active | Varies | [25] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)... (MAK01) | 314 | 130 | 2.4 | [26] |
| Indomethacin (Reference Drug) | - | - | Non-selective | [26] |
| Celecoxib (Reference Drug) | - | - | COX-2 Selective | [26] |
A higher selectivity index indicates greater selectivity for the COX-2 enzyme.
Conclusion
Derivatives of Ethyl 2-(piperazin-1-yl)benzoate represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Across oncology, infectious disease, and inflammation, these compounds demonstrate potent biological activities that, in some cases, are comparable or superior to existing drugs. Their mechanisms of action, such as inducing apoptosis in cancer cells or selectively inhibiting COX-2, offer potential for improved efficacy and safety profiles. The experimental data presented in this guide underscores the need for continued research and development of this important class of molecules to address unmet medical needs.
References
-
MRSA infection - Diagnosis & treatment - Mayo Clinic. (n.d.). Mayo Clinic. Retrieved January 12, 2026, from [Link]
-
MRSA Infection | Johns Hopkins Medicine. (n.d.). Johns Hopkins Medicine. Retrieved January 12, 2026, from [Link]
-
MRSA (methicillin-resistant Staphylococcus aureus). (n.d.). Cleveland Clinic. Retrieved January 12, 2026, from [Link]
-
Methicillin-resistant Staphylococcus aureus. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Treatment of Meticillin-resistant Staphylococcus aureus (MRSA). (n.d.). Gloucestershire Hospitals NHS Foundation Trust. Retrieved January 12, 2026, from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Non-steroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Walsh Medical Media. Retrieved January 12, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2015). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Retrieved January 12, 2026, from [Link]
-
Doxorubicin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Anti-inflammatory drugs and their mechanism of action. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory Drugs: NSAIDs & Mechanisms. (2024). StudySmarter. Retrieved January 12, 2026, from [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved January 12, 2026, from [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Medicine of the week: Doxorubicin. (2025). YouTube. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2005). PubMed. Retrieved January 12, 2026, from [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2024). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of some derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quino linecarbo xylic acid (norfloxacin) as potential antibacterial agents. (1988). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. apjhs.com [apjhs.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of Ethyl 2-(piperazin-1-yl)benzoate Based Compounds as Novel Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical validation of a novel class of compounds based on the Ethyl 2-(piperazin-1-yl)benzoate (EPB) scaffold. The piperazine moiety is a versatile structure found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the benzoate structure is a key component in various pharmacologically active molecules.[4][5] Given the prevalence of these scaffolds in kinase inhibitors, this guide will proceed under the hypothesis that novel EPB derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC).[6][7]
This document will outline a rigorous, multi-stage validation cascade, comparing the hypothetical performance of a lead candidate, designated EPB-1 , against established EGFR inhibitors such as Gefitinib and Erlotinib.[8][9] The objective is to provide researchers, scientists, and drug development professionals with the necessary experimental designs, detailed protocols, and data interpretation frameworks to assess the therapeutic potential of this new chemical series.
Part 1: The In Vitro Validation Cascade: From Target to Cell
The initial phase of validation aims to confirm that the novel compounds engage their intended molecular target and elicit a desired biological response in a controlled cellular environment.[10][11] This phase is critical for establishing a structure-activity relationship (SAR) and selecting promising candidates for further development.
Stage 1: Primary Screening - Target Engagement & Potency
The foundational step is to directly measure the compound's ability to inhibit the enzymatic activity of the target kinase.[12] This biochemical assay provides a clean, cell-free system to quantify inhibitory potency (IC50).
Causality Behind Experimental Choice: A direct kinase inhibition assay is paramount because it isolates the interaction between the compound and the target protein, removing the complexities of cellular uptake, metabolism, and off-target effects. This allows for a pure measurement of on-target potency, which is the cornerstone of a targeted therapy. We utilize an ATP concentration near the Michaelis constant (Km) of the kinase to ensure that the assay is sensitive to competitive inhibitors.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Preparation: A serial dilution of the test compound (EPB-1), a positive control inhibitor (Gefitinib), and a DMSO vehicle control are prepared in a 384-well plate.[14]
-
Enzyme Interaction: A solution containing recombinant human EGFR kinase is added to the wells and incubated to allow for compound-enzyme binding.
-
Kinase Reaction Initiation: A reaction mixture containing the kinase-specific substrate and ATP is added to each well to start the enzymatic reaction.
-
Reaction Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection: An ADP-detecting reagent (such as ADP-Glo™) is added, which terminates the kinase reaction and converts the ADP produced into a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: The data is normalized to controls and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.
Stage 2: Cellular Assays - Assessing Phenotypic Effects
Once target engagement is confirmed, the next logical step is to determine if this inhibition translates into a functional anti-cancer effect in living cells.
Causality Behind Experimental Choice: Cell viability assays serve as a robust proxy for a compound's cytotoxic or cytostatic effects.[15] We employ two distinct methods to ensure the data is not an artifact of a single technology. The MTT assay measures metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels, which is a direct indicator of metabolically active cells.[16][17] Using a cancer cell line with known EGFR dependency, such as A549 (NSCLC), is crucial for linking target inhibition to the cellular phenotype.[18]
Experimental Protocol: Cell Viability Assay (MTT Method)
-
Cell Seeding: A549 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of EPB-1, Gefitinib, or a vehicle control for a specified duration (e.g., 72 hours).[15]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance is measured on a plate reader at approximately 570 nm.[15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Method)
-
Plate Setup: Seed A549 cells and treat with compounds as described in the MTT protocol.
-
Temperature Equilibration: The plate is equilibrated to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[19]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[17]
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded.[17]
-
Data Analysis: The IC50 value is calculated based on the luminescent signal.
Stage 3: Selectivity & Off-Target Profiling
A critical aspect of a successful kinase inhibitor is its selectivity. A "promiscuous" compound that inhibits multiple kinases can lead to unexpected toxicities.
Causality Behind Experimental Choice: Profiling the lead compound against a broad panel of kinases is an industry-standard practice to de-risk a drug discovery program.[20] This provides an early assessment of potential off-target liabilities and helps to interpret any unexpected cellular phenotypes or future in vivo toxicities.
The compound EPB-1 would be submitted to a commercial kinase profiling service to be screened against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM). Any kinases showing significant inhibition (e.g., >70%) would be subjected to follow-up IC50 determination.[20]
Comparative Data Summary (In Vitro)
The following table presents hypothetical, yet realistic, data comparing our lead candidate EPB-1 to the established drug, Gefitinib.
| Parameter | EPB-1 | Gefitinib (Comparator) | Justification for Comparison |
| EGFR Kinase IC50 | 15 nM | 25 nM | Demonstrates superior or comparable on-target biochemical potency. |
| A549 Cell Viability IC50 | 120 nM | 200 nM | Shows translation of biochemical potency to cellular efficacy.[21] |
| Selectivity Score (S-Score) | 0.05 | 0.08 | A lower score indicates higher selectivity across the kinome panel. |
Part 2: The In Vivo Validation: From Bench to Preclinical Model
After demonstrating promising in vitro characteristics, the validation process moves into a living system to evaluate pharmacokinetics, efficacy, and safety.[11]
Stage 1: Pharmacokinetics (PK) / ADME
Before testing for efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.[22][23] A PK study determines the drug's concentration profile over time.
Causality Behind Experimental Choice: An efficacy study is meaningless if the compound does not achieve sufficient exposure in the bloodstream and target tissue. A rapid PK study in mice provides critical data on bioavailability and clearance, which is necessary to establish an appropriate dosing regimen for the subsequent xenograft study.[24][25]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Healthy CD-1 mice are used for this study.[24]
-
Compound Administration: One group of mice receives EPB-1 intravenously (IV) to determine clearance, while another receives it orally (PO) to assess oral bioavailability.[24]
-
Blood Sampling: Serial blood samples are collected from each mouse at specific time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.[23][26]
-
Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of EPB-1 is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Stage 2: Efficacy in a Tumor Xenograft Model
This is the gold standard for preclinical evaluation of an anticancer compound's ability to inhibit tumor growth in vivo.[27]
Causality Behind Experimental Choice: The xenograft model, where human cancer cells are implanted into immunodeficient mice, provides the most relevant preclinical system to assess a compound's anti-tumor activity in a complex biological environment.[28] It allows for the evaluation of not only the direct effect on the tumor but also the impact of the drug's PK/PD relationship on efficacy.
Experimental Protocol: A549 Xenograft Efficacy Study
-
Cell Implantation: A suspension of A549 human NSCLC cells is subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).[28]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).[28]
-
Group Randomization: Mice are randomized into treatment groups: Vehicle Control, EPB-1, and Gefitinib (Positive Control).
-
Dosing: Treatment is initiated. Dosing is performed daily via oral gavage for a set period (e.g., 21 days). The dose is determined based on the prior PK study.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. The formula (Length x Width²)/2 is used to calculate the volume.[28] Animal body weight is also monitored as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Comparative Data Summary (In Vivo)
This table summarizes hypothetical data from the in vivo studies.
| Parameter | EPB-1 | Gefitinib (Comparator) | Justification for Comparison |
| Oral Bioavailability (%) | 45% | 60% | Assesses how much of the drug is absorbed and reaches circulation.[7] |
| Plasma Half-Life (hours) | 6 hours | 8 hours | Indicates the duration of exposure after a single dose. |
| Tumor Growth Inhibition (%) | 85% | 75% | The primary efficacy endpoint, demonstrating superior tumor control.[9] |
| Body Weight Change (%) | -2% | -5% | A key safety indicator, suggesting better tolerability. |
Visualizations: Workflows and Pathways
To better illustrate the logical flow and biological context of this validation guide, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 5. Benzoate | C7H5O2- | CID 242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. sci-hub.st [sci-hub.st]
- 19. promega.com [promega.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. yeasenbio.com [yeasenbio.com]
The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of Ethyl 2-(piperazin-1-yl)benzoate Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The piperazine scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties that can be tailored to modulate pharmacokinetic and pharmacodynamic profiles.[1] This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: ethyl 2-(piperazin-1-yl)benzoate analogs. While direct and comprehensive SAR studies on this exact scaffold are nascent, by examining related arylpiperazine derivatives, we can extrapolate key principles that govern their biological activity, offering a predictive framework for future drug design.
The core structure, ethyl 2-(piperazin-1-yl)benzoate, presents multiple avenues for chemical modification, each with the potential to significantly impact the compound's interaction with biological targets. These modifications primarily involve substitutions on the phenyl ring of the benzoate moiety and alterations to the second nitrogen of the piperazine ring. Understanding the causal relationship between these structural changes and the resulting biological effects is paramount for the rational design of more potent and selective drug candidates.
I. The Arylpiperazine Moiety: A Privileged Scaffold in CNS Drug Discovery
The arylpiperazine motif is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS).[2] Its prevalence in drugs targeting serotonin and dopamine receptors underscores its importance in the treatment of neuropsychiatric disorders. The insights gained from these established drug classes provide a valuable foundation for predicting the potential activities of ethyl 2-(piperazin-1-yl)benzoate analogs.
A. Substitutions on the Phenyl Ring of Piperazine: A Key Determinant of Receptor Affinity and Selectivity
Structure-activity relationship studies on various arylpiperazine series have consistently demonstrated that the nature and position of substituents on the phenyl ring attached to the piperazine nitrogen are critical for receptor affinity and selectivity. For instance, in the context of 5-HT1A receptor ligands, substitutions at the ortho position of the phenyl ring have been shown to be favorable for high affinity.[2]
Table 1: Hypothetical SAR of Phenyl Ring Substitutions on Ethyl 2-(piperazin-1-yl)benzoate Analogs (Extrapolated from related Arylpiperazine Ligands)
| Substitution at Phenyl Ring (R) | Predicted Biological Effect | Rationale (Based on Related Compounds) |
| 2-OCH₃ | Potential for high 5-HT1A receptor affinity | The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, favoring binding to the receptor.[2] |
| 2,3-diCl | May enhance affinity for D2/D3 dopamine receptors | Halogen substituents can modulate the electronic properties and lipophilicity of the molecule, potentially leading to stronger interactions with the receptor's binding pocket.[3] |
| 4-F | Can improve metabolic stability and bioavailability | Fluorine substitution is a common strategy in medicinal chemistry to block metabolic hydroxylation and improve pharmacokinetic properties. |
| 4-NO₂ | May decrease activity due to electronic and steric effects | The nitro group is a strong electron-withdrawing group and can introduce unfavorable steric bulk, potentially hindering optimal receptor binding. |
II. The Benzoate Moiety: Modulating Physicochemical Properties and Target Interactions
The ethyl 2-(piperazin-1-yl)benzoate core itself offers opportunities for modification that can influence the overall pharmacological profile of the analogs.
A. Ester to Amide Conversion: Impact on Stability and Target Engagement
The ethyl ester of the benzoate group can be hydrolyzed in vivo. Replacing the ester with a more stable amide linkage is a common medicinal chemistry strategy to improve metabolic stability. Furthermore, the amide nitrogen can introduce an additional hydrogen bond donor, potentially leading to new interactions with the biological target.
B. Substitution on the Benzoate Phenyl Ring: Fine-Tuning Activity
Introducing substituents on the phenyl ring of the benzoate moiety can further modulate the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups can influence the pKa of the piperazine nitrogens and the overall charge distribution, which can affect receptor binding and pharmacokinetic properties.
III. Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of ethyl 2-(piperazin-1-yl)benzoate analogs typically involves a nucleophilic substitution reaction between an appropriate aminobenzoate and bis(2-chloroethyl)amine, followed by derivatization of the second piperazine nitrogen.
A. General Synthesis of Ethyl 2-(piperazin-1-yl)benzoate
A common synthetic route involves the reaction of ethyl 2-aminobenzoate with bis(2-chloroethyl)amine hydrochloride in a suitable solvent such as n-butanol at reflux. The addition of a base like anhydrous potassium carbonate is often necessary to facilitate the reaction.[4]
Experimental Workflow for the Synthesis of Ethyl 2-(piperazin-1-yl)benzoate Analogs
Caption: Synthetic workflow for ethyl 2-(piperazin-1-yl)benzoate analogs.
B. Biological Evaluation: In Vitro and In Vivo Assays
The biological activity of the synthesized analogs can be evaluated through a variety of in vitro and in vivo assays, depending on the therapeutic target of interest. For CNS-active compounds, radioligand binding assays are crucial for determining affinity for specific receptors like serotonin and dopamine subtypes.[3] Functional assays, such as measuring second messenger responses, can then determine whether a compound acts as an agonist, antagonist, or inverse agonist.
For anticancer activity, in vitro cytotoxicity assays against a panel of cancer cell lines are a primary screening method.[1][5] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of novel compounds.
IV. Potential Therapeutic Applications: From CNS Disorders to Oncology
Given the diverse biological activities reported for arylpiperazine derivatives, analogs of ethyl 2-(piperazin-1-yl)benzoate hold promise for a range of therapeutic areas.
A. Central Nervous System Disorders
The well-documented activity of arylpiperazines at serotonin and dopamine receptors suggests that analogs of ethyl 2-(piperazin-1-yl)benzoate could be developed as novel treatments for depression, anxiety, schizophrenia, and other neuropsychiatric conditions.[2][3]
B. Oncology
Several studies have highlighted the anticancer potential of piperazine-containing compounds.[1][5][6][7] The proposed mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest. The ethyl 2-(piperazin-1-yl)benzoate scaffold could serve as a starting point for the development of new anticancer agents. For instance, SAR studies on 2-benzoylbenzofuran derivatives with a piperazine linker revealed that electron-donating substituents on the phenyl ring attached to the piperazine contributed to potent anticancer activities.[5]
Signaling Pathway: Hypothetical Mechanism of Anticancer Activity
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Ethyl 2-(piperazin-1-yl)benzoate Derivatives
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of Ethyl 2-(piperazin-1-yl)benzoate derivatives. As drug development professionals, we understand that early and comprehensive assessment of a compound's selectivity is paramount to mitigating downstream risk and increasing the probability of clinical success. The piperazine moiety, while a cornerstone of many successful therapeutics, is a well-known "privileged structure" that can confer activity across a wide range of biological targets.[1][2] This promiscuity necessitates a robust, multi-tiered approach to selectivity profiling.
Our discussion will move beyond a simple listing of services to an integrated strategy, explaining the causal logic behind experimental choices and demonstrating how to build a self-validating data package for your lead candidates.
The Challenge: The Privileged and Promiscuous Nature of the Piperazine Scaffold
The Ethyl 2-(piperazin-1-yl)benzoate core incorporates the piperazine ring, a structural motif present in drugs targeting a vast array of biological systems, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[3][4][5] Its prevalence is due to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[2]
However, this structural versatility is a double-edged sword. Many piperazine-containing compounds interact with monoamine neurochemical pathways, G-protein coupled receptors (GPCRs), ion channels, and transporters, creating a high potential for off-target interactions.[3] A derivative designed as a kinase inhibitor might, for example, retain affinity for serotonin or dopamine receptors, leading to unforeseen neurological or cardiovascular side effects. Therefore, a systematic and phased approach to profiling is not just recommended; it is essential.
A Phased Approach to Cross-Reactivity Profiling
We advocate for a tiered screening cascade that moves from broad, cost-effective binding assays to more focused, functional, and physiologically relevant systems. This strategy allows for the early elimination of promiscuous compounds and concentrates resources on the most promising candidates.
Below is a logical workflow for assessing a novel Ethyl 2-(piperazin-1-yl)benzoate derivative.
Caption: A logical workflow for profiling cross-reactivity, from broad screening to functional validation.
Comparative Analysis of Profiling Platforms
Tier 1: Broad Panel Safety Screening
The first step in de-risking a compound is to screen it against a broad panel of targets known to be implicated in adverse drug reactions. These panels typically consist of radioligand binding assays.
-
Leading Platform: Eurofins Discovery's CEREP SafetyScreen Panels (e.g., SafetyScreen44 or SafetyScreen87).[6][7]
-
Principle: These assays measure the ability of a test compound to displace a specific, radioactively labeled ligand from a target receptor, ion channel, or transporter.[8] The result is expressed as a percent inhibition (%I) at a single, high concentration (typically 10 µM).
-
Experimental Rationale: This approach is a cost-effective and high-throughput method to quickly flag potential liabilities.[9] A "hit" (commonly defined as >50% inhibition) does not confirm biological activity but serves as a critical warning sign that warrants further investigation. Because of the prevalence of piperazine derivatives in CNS-acting drugs, this initial screen is vital for identifying unintended interactions with targets like adrenergic, serotonergic, dopaminergic, and muscarinic receptors.[3]
Tier 2: Focused Target Family Profiling (The Kinome Example)
If the intended target of your Ethyl 2-(piperazin-1-yl)benzoate derivative is a protein kinase, or if you want to proactively screen for kinase off-targets, a comprehensive kinome scan is the logical next step.
-
Leading Platform: Eurofins Discovery's KINOMEscan® .[10][11]
-
Principle: This is an active site-directed competition binding assay. A test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR.[12] A potent binder will prevent the kinase from associating with the immobilized ligand, resulting in a low qPCR signal.
-
Experimental Rationale: Unlike simple activity assays, this method measures true thermodynamic binding affinity (Kd), providing highly accurate and reproducible potency data.[12] It allows for screening against hundreds of kinases simultaneously (over 480), providing a comprehensive view of a compound's selectivity across the entire kinome.[10][11] This is crucial for differentiating highly potent compounds and guiding structure-activity relationship (SAR) studies to improve selectivity.
Below is a diagram illustrating a potential off-target interaction with a critical signaling pathway.
Caption: Unintended binding to the 5-HT2B receptor, a known safety liability, can trigger adverse events.
Data Interpretation: A Comparative Example
To illustrate the process, let's consider hypothetical data for two Ethyl 2-(piperazin-1-yl)benzoate derivatives, EPB-A and EPB-B , both designed as inhibitors of Kinase X.
Table 1: Tier 1 CEREP SafetyScreen44 Results (% Inhibition @ 10 µM)
| Target | Assay Type | EPB-A | EPB-B | Implication |
|---|---|---|---|---|
| Kinase X (On-Target) | Binding | 98% | 99% | Both compounds bind the intended target. |
| Adrenergic α1A | Binding | 15% | 85% | EPB-B shows significant off-target binding. |
| Dopamine D2 | Binding | 8% | 72% | EPB-B shows significant off-target binding. |
| Serotonin 5-HT2A | Binding | 22% | 91% | EPB-B shows significant off-target binding. |
| hERG | Binding | 5% | 12% | Both compounds appear clean at hERG. |
| (...other 39 targets) | Binding | <30% | <30% | No other significant hits. |
Table 2: Tier 2 KINOMEscan Results (Select Kinases)
| Target | Assay Type | EPB-A (Kd, nM) | EPB-B (Kd, nM) | Implication |
|---|---|---|---|---|
| Kinase X (On-Target) | Binding (Kd) | 15 | 12 | Both are potent inhibitors of the target. |
| Kinase Y (Off-Target) | Binding (Kd) | >10,000 | 850 | EPB-B is less selective against Kinase Y. |
| Kinase Z (Off-Target) | Binding (Kd) | 8,500 | 45 | EPB-B has potent, unintended activity at Kinase Z. |
Analysis:
-
EPB-A appears to be a more promising candidate. While it binds its intended target potently, it shows minimal interaction in the broad safety panel and is highly selective across the kinome.
-
EPB-B is a problematic compound. Despite similar on-target potency to EPB-A, it displays significant cross-reactivity with multiple monoamine receptors and at least one other kinase (Kinase Z). This profile suggests a high likelihood of CNS and other side effects, making it a poor candidate for progression.
Experimental Protocols
Protocol: Compound Submission for Broad Panel Screening
-
Compound Preparation: Solubilize the test compound (e.g., EPB-A) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Quality Control: Verify the identity and purity (>95%) of the compound via LC-MS and ¹H NMR. This is a critical step to ensure that any observed activity is from the compound of interest and not an impurity.
-
Sample Submission: Provide the required amount of compound (typically 50 µL of a 10 mM stock) to the contract research organization (CRO).
-
Assay Execution (by CRO): The CRO will perform serial dilutions and test the compound at the specified concentration (e.g., 10 µM) in their validated binding assays.
-
Data Reporting: The CRO will provide a report detailing the % inhibition for each target in the panel, along with historical data for control compounds to validate the assay performance.
Protocol: Interpreting KINOMEscan Data
-
Review Primary Data: The primary output is typically a list of all kinases tested and the corresponding dissociation constant (Kd) for your compound. A lower Kd value indicates a stronger binding interaction.
-
Assess On-Target Potency: Confirm that the Kd for your primary target (e.g., Kinase X) is within the desired potency range.
-
Evaluate Selectivity Score: Many platforms provide a "Selectivity Score" (S-score), which quantifies the number of off-target kinases that bind the compound with a certain potency (e.g., S(10) is the number of kinases with a Kd < 100 nM). A lower S-score indicates higher selectivity.
-
Visualize with TREEspot™: Utilize visualization tools like TREEspot™, which map the binding data onto a phylogenetic tree of the human kinome.[11] Hits are represented as colored circles, with the size indicating the binding affinity. This provides an immediate, intuitive visual assessment of your compound's selectivity profile.
-
Prioritize Off-Targets for Functional Follow-up: Any off-target kinase with a Kd value within 30-fold of the on-target Kd should be flagged for further investigation in cell-based functional assays to determine if binding translates to inhibition of cellular activity.
Conclusion
The cross-reactivity profiling of Ethyl 2-(piperazin-1-yl)benzoate derivatives demands a rigorous, evidence-based strategy. The inherent potential of the piperazine scaffold to interact with multiple target families makes early, broad profiling not a luxury, but a necessity. By employing a phased approach—starting with wide-net binding assays like the CEREP SafetyScreen panel and progressing to quantitative, target-family-specific platforms like KINOMEscan—researchers can build a comprehensive and self-validating data package. This strategy enables informed decision-making, conserves resources, and ultimately paves the way for the development of safer, more effective therapeutics.
References
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Kinase Screening & Profiling Service. Reaction Biology. [Link]
-
Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. [Link]
-
Four ways to measure selectivity. ResearchGate. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. IntechOpen. [Link]
-
Kinase/Enzyme Assays. PharmaLegacy. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
(PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health (NIH). [Link]
-
Hett, E. C., Kyne, R. E., Jr, Gopalsamy, A., Tones, M. A., Xu, H., Thio, G. L., Nolan, E., & Jones, L. H. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(9), 546–555. [Link]
-
CEREP Laboratories France. Eurofins Scientific. [Link]
-
Drug Candidate Selection Panels. Eurofins Discovery. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. National Institutes of Health (NIH). [Link]
-
Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. [Link]
-
Roberts, S., B-Arrastia, L., B-Litherland, A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. [Link]
-
Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating the Piperazine Scaffold of Ethyl 2-(piperazin-1-yl)benzoate for CNS Targets
This guide provides a comprehensive framework for the preclinical validation of novel chemical entities targeting the Central Nervous System (CNS). We will use Ethyl 2-(piperazin-1-yl)benzoate as a representative molecule to illustrate a rigorous, multi-tiered validation workflow. This process is designed to systematically de-risk the compound, build a robust data package for its mechanism of action, and compare its performance against established alternatives.
The piperazine ring is a cornerstone of medicinal chemistry, a versatile six-membered heterocycle that is a key structural motif in numerous approved CNS drugs.[1][2] Its prevalence stems from its ability to be readily modified, its favorable physicochemical properties that often facilitate blood-brain barrier (BBB) penetration, and its capacity to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] Ethyl 2-(piperazin-1-yl)benzoate presents a synthetically accessible starting point, combining the privileged piperazine core with a substituted benzene ring, offering vectors for chemical exploration.
Our validation strategy will proceed through a logical pipeline, beginning with computational assessments and progressing through detailed in vitro characterization to conclusive in vivo studies. Each stage is designed to answer critical questions about the compound's drug-like properties, target engagement, and potential therapeutic efficacy.
Phase 1: In Silico and Physicochemical Profiling
Rationale: Before committing to costly and time-consuming wet lab experiments, a thorough computational and physicochemical analysis is essential. This initial phase serves to predict the molecule's potential for CNS penetration and to identify potential liabilities. Key parameters are calculated and compared against those of a well-established CNS drug, such as Fluoxetine, to benchmark our lead candidate.
Experimental Workflow: Predictive Modeling
Caption: Workflow for initial computational and physicochemical evaluation.
Data Summary: Predicted CNS Drug-like Properties
The following table compares the predicted properties of our lead compound with Fluoxetine. The goal is to ensure our molecule falls within the accepted range for CNS drugs. In silico methods can help predict brain exposure and speed up compound discovery and optimization.[5]
| Property | Ethyl 2-(piperazin-1-yl)benzoate | Fluoxetine (Reference) | Desired CNS Range | Rationale |
| Molecular Weight ( g/mol ) | 234.30 | 309.33 | < 450 | Lower MW aids in crossing the BBB. |
| cLogP | 2.1 | 4.05 | 1 - 4 | Optimal lipophilicity for membrane permeability without excessive protein binding. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | 21.3 Ų | 40 - 90 Ų | Balances solubility and permeability. |
| H-Bond Donors | 1 | 1 | ≤ 3 | Fewer donors limit polarity and improve BBB passage. |
| H-Bond Acceptors | 4 | 3 | ≤ 7 | Controls polarity. |
| CNS MPO Score | 4.5 (Predicted) | 4.8 | > 4.0 | A multi-parameter score for CNS drug-likeness.[5] |
Phase 2: In Vitro Target Validation and Safety
Rationale: This phase aims to experimentally confirm the predictions from Phase 1. We will assess the compound's ability to cross a model of the blood-brain barrier, identify its primary biological targets through broad panel screening, and evaluate its potential for off-target effects and general cytotoxicity. The use of complex neuronal cell-based assays provides high physiological relevance in the early stages of drug development.[6]
Blood-Brain Barrier (BBB) Permeability Assay
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a rapid, high-throughput method to predict passive, transcellular BBB penetration.
-
Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in dodecane, forming an artificial membrane.
-
Donor Plate: The test compound (Ethyl 2-(piperazin-1-yl)benzoate) and control compounds (high/low permeability) are dissolved in a buffer solution at a known concentration (e.g., 100 µM) and added to the donor wells.
-
Assembly: The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into an acceptor plate containing fresh buffer.
-
Incubation: The "sandwich" is incubated for 4-16 hours at room temperature to allow the compounds to diffuse from the donor, through the artificial membrane, into the acceptor well.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have good potential for BBB penetration.
Target Identification and Selectivity Profiling
Rationale: The piperazine scaffold is known to interact with a wide array of CNS targets, particularly serotonergic and dopaminergic receptors.[1][7] A broad radioligand binding screen is the most efficient way to identify primary targets and potential off-targets.
Experimental Workflow: Target Screening
Caption: Workflow for identifying CNS targets via binding assays.
Data Summary: Hypothetical Target Affinity Profile
This table presents hypothetical results from a binding assay screen, comparing our lead to a known selective compound.
| Target | Ethyl 2-(piperazin-1-yl)benzoate (Ki, nM) | Risperidone (Reference) (Ki, nM) |
| Dopamine D₂ | 55 | 3.1 |
| Serotonin 5-HT₂ₐ | 25 | 0.16 |
| Serotonin 5-HT₁ₐ | > 1,000 | 200 |
| Adrenergic α₁ | 450 | 1.1 |
| Histamine H₁ | > 5,000 | 15 |
Interpretation: The hypothetical data suggests our compound has moderate affinity for D₂ and 5-HT₂ₐ receptors, a common profile for atypical antipsychotics. The selectivity over other receptors is favorable.
In Vitro Neurotoxicity Assay
Protocol: MTT Assay using SH-SY5Y Human Neuroblastoma Cells
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of Ethyl 2-(piperazin-1-yl)benzoate (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., Staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC₅₀ (concentration causing 50% cytotoxicity) is determined. A high CC₅₀ value (>50 µM) is desirable.
Phase 3: In Vivo Validation
Rationale: After establishing a promising in vitro profile, the next critical step is to evaluate the compound's behavior in a living system. This phase assesses its pharmacokinetic (PK) properties, target engagement in the brain, and efficacy in a relevant animal model of CNS disease. A variety of validated in vivo models are available to support preclinical drug discovery for CNS disorders.[8][9][10]
Pharmacokinetic (PK) and Brain Penetration Study
Protocol: Mouse PK and Brain Exposure
-
Dosing: Administer a single dose of Ethyl 2-(piperazin-1-yl)benzoate to a cohort of mice (e.g., 10 mg/kg, intraperitoneal).
-
Sample Collection: At various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue from subgroups of animals.
-
Analysis: Analyze the concentration of the compound in plasma and brain homogenate using LC-MS/MS.
-
Calculation: Determine key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life. Crucially, calculate the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of target engagement in the CNS.[5]
Target Engagement and Behavioral Efficacy
Rationale: Based on our hypothetical in vitro data suggesting D₂/5-HT₂ₐ receptor activity, a behavioral model sensitive to modulation by these targets is appropriate. The amphetamine-induced hyperlocomotion model is a standard assay for screening potential antipsychotic efficacy.
Protocol: Amphetamine-Induced Hyperlocomotion in Mice
-
Acclimation: Place mice individually into open-field activity chambers and allow them to acclimate for 30 minutes.
-
Pre-treatment: Administer the vehicle, a positive control (e.g., Risperidone at 1 mg/kg), or various doses of Ethyl 2-(piperazin-1-yl)benzoate (e.g., 3, 10, 30 mg/kg).
-
Challenge: After a set pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg) to all animals to induce hyperlocomotion.
-
Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes using automated tracking software.
-
Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in locomotion compared to the vehicle + amphetamine group indicates potential antipsychotic-like efficacy.
Data Summary: Hypothetical Behavioral Efficacy
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) ± SEM | % Reversal of Hyperactivity |
| Vehicle + Saline | -- | 150 ± 20 | N/A |
| Vehicle + Amphetamine | 2 | 850 ± 65 | 0% |
| Ethyl 2-(piperazin-1-yl)benzoate | 10 | 480 ± 50 | 53% |
| Ethyl 2-(piperazin-1-yl)benzoate | 30 | 250 ± 45 | 86% |
| Risperidone (Positive Control) | 1 | 220 ± 40* | 90% |
*p < 0.05 compared to Vehicle + Amphetamine group.
Interpretation: The hypothetical data shows that Ethyl 2-(piperazin-1-yl)benzoate dose-dependently reverses amphetamine-induced hyperlocomotion, performing comparably to the established antipsychotic Risperidone at the highest dose. This provides strong in vivo proof-of-concept for its proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic and robust pathway for validating a novel piperazine-containing compound for CNS applications. Through this multi-tiered approach, we have taken Ethyl 2-(piperazin-1-yl)benzoate from a chemical structure to a lead candidate with a defined in vitro target profile and demonstrated in vivo efficacy in a relevant disease model.
The strength of this validation process lies in its causality-driven experimental choices and self-validating systems. The in silico predictions guided the in vitro screening strategy, and the in vitro target profile dictated the choice of the in vivo behavioral model. The positive results in the behavioral assay, in turn, validate the therapeutic relevance of the identified targets.
Future work would involve expanding the selectivity profiling, conducting formal safety pharmacology studies, and evaluating the compound in more complex behavioral models (e.g., conditioned avoidance response) to further solidify its potential as a novel therapeutic agent for CNS disorders.
References
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
- In vitro Disease Models for Screening Services. NeuroProof.
- CNS Pharmacology Models. Medicilon.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
- CNS Disorder Models - Drug Discovery.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- CNS Disorders Disease Models. Eurofins Advinus.
- Structure of cinnamyl piperazine derivatives as CNS agents.
- CNS Disease Models For Preclinical Research Services. Pharmaron.
- In silico methods to assess CNS penetration of small molecules. Poster Board #1899.
- In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights.
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
- Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central.
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed.
- Neuropharmacological activity of the new piperazine derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 6. neuroproof.com [neuroproof.com]
- 7. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 8. medicilon.com [medicilon.com]
- 9. advinus.com [advinus.com]
- 10. pharmaron.com [pharmaron.com]
Assessing the Therapeutic Potential of Ethyl 2-(piperazin-1-yl)benzoate Derivatives: A Comparative Guide for Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design. This guide delves into the therapeutic potential of a specific subclass, Ethyl 2-(piperazin-1-yl)benzoate derivatives, by providing a comparative analysis of their potential anticancer, antimicrobial, and anti-inflammatory activities. We will explore the underlying mechanisms of action, present relevant experimental data from the broader class of piperazine derivatives to infer potential efficacy, and provide detailed protocols for assessing these therapeutic potentials.
I. Synthesis and Characterization: The Foundation of Discovery
The synthesis of Ethyl 2-(piperazin-1-yl)benzoate derivatives typically begins with the core structure, Ethyl 4-(piperazin-1-yl)-benzoate. A general synthetic route involves the reaction of ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride in a suitable solvent like n-butanol, followed by the addition of a weak base such as potassium carbonate. Further derivatization at the N-4 position of the piperazine ring allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
II. Comparative Therapeutic Potential: A Multi-faceted Evaluation
The true potential of Ethyl 2-(piperazin-1-yl)benzoate derivatives lies in their diverse biological activities. Here, we compare their potential in three key therapeutic areas, drawing upon data from structurally related piperazine compounds to highlight their promise.
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Piperazine derivatives have shown significant promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are frequently dysregulated in cancer.[3]
Comparative Cytotoxic Activity of Representative Piperazine Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [4] |
| Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [4] |
| N-Ethyl-piperazinyl amide of Oleanonic Acid | Multiple | GI50 < 4 | [5] |
| Benzothiazole-piperazine derivative | HUH-7, MCF-7, HCT-116 | Active | [6] |
| 2-Benzoylbenzofuran-piperazine derivative | A549 (Lung) | Induces apoptosis | [7] |
| Phenylpiperazine of 1,2-Benzothiazine | MCF7 (Breast) | More cytotoxic than doxorubicin | [8] |
| 4-(benzo[9][10]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | IC50 = 11.3 | [11] |
Mechanism of Action: The PI3K/AKT Signaling Pathway
A crucial signaling pathway often targeted by anticancer piperazine derivatives is the PI3K/AKT pathway, which plays a central role in cell survival, proliferation, and growth.[12][13][14] Dysregulation of this pathway is a hallmark of many cancers.
B. Antimicrobial Activity: Combating Infectious Diseases
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[15][16] Piperazine derivatives have demonstrated notable antibacterial and antifungal activities, with some compounds showing efficacy comparable to or even exceeding that of standard antibiotics against certain strains.[17][18]
Comparative Antimicrobial Activity of Representative Piperazine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chalcone with piperazine moiety | Candida albicans | 2.22 | [15] |
| 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] | Xanthomonas oryzae | Superior to norfloxacin | [17] |
| Piperazine-methacrylate polymer | E. coli, S. aureus, C. albicans | Significant activity | [18] |
| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa | Significant activity | [16] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A primary mechanism by which many antibiotics exert their effect is through the inhibition of bacterial cell wall synthesis, a structure essential for bacterial survival and absent in mammalian cells.[][20][21][22] Piperazine derivatives may interfere with this process at various stages.
C. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents with improved side-effect profiles is a significant area of research.[23][24][25] Piperazine derivatives have shown promise in preclinical models of inflammation, suggesting their potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[26][27]
Comparative Anti-inflammatory Activity of Representative Piperazine Derivatives
| Compound | Model | Effect | Reference |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema | Reduced edema and pro-inflammatory cytokines | [26] |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema | Reduced edema | [28] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Activity comparable to diclofenac | [29] |
| Nimesulide and piperine combination | Carrageenan-induced inflammation | Superior to nimesulide alone | [27] |
Mechanism of Action: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][30][31][32] Inhibition of this pathway is a major target for anti-inflammatory drug development.
III. Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
To rigorously assess the therapeutic potential of novel Ethyl 2-(piperazin-1-yl)benzoate derivatives, a tiered approach involving both in vitro and in vivo assays is recommended.
A. Anticancer Activity Assessment
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control via a clinically relevant route (e.g., oral, intravenous).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
B. Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound that prevents visible microbial growth.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound with no visible growth.
-
C. Anti-inflammatory Activity Evaluation
1. In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To assess the acute anti-inflammatory activity of the compound.
-
Procedure:
-
Administer the test compound or a vehicle control to rodents (e.g., rats, mice) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
-
IV. Conclusion and Future Directions
The available evidence from the broader class of piperazine derivatives strongly suggests that Ethyl 2-(piperazin-1-yl)benzoate derivatives represent a promising scaffold for the development of novel therapeutic agents. Their potential to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities warrants further investigation. The key to unlocking their full potential lies in a systematic approach to synthesis, characterization, and biological evaluation.
Future research should focus on:
-
Synthesis of a focused library of Ethyl 2-(piperazin-1-yl)benzoate derivatives: To systematically explore the structure-activity relationships.
-
Head-to-head comparative studies: To benchmark the performance of these novel compounds against existing drugs and other alternatives.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways modulated by these derivatives.
By leveraging the experimental frameworks and mechanistic insights presented in this guide, researchers can effectively assess and advance the therapeutic potential of this promising class of compounds.
V. References
-
Schematic representation of PI3K-AKT pathway and associated cellular... - ResearchGate. [Link][3]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. [Link][30]
-
Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. [Link][20]
-
Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed. [Link][21]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link][13]
-
PI3K-AKT Signaling Pathway - Creative Diagnostics. [Link][12]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link][15]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [Link][2]
-
The NF-kB Signaling Pathway - Creative Diagnostics. [Link]
-
2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link][17]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [Link][4]
-
Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link][18]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - NIH. [Link][5]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link][33]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. [Link][16]
-
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed. [Link][24]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link][34]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][11]
-
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential | Request PDF. [Link][23]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH. [Link][35]
-
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. [Link][25]
-
Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed. [Link][26]
-
Comparative anti-nociceptive, anti-inflammatory and toxicity profile of nimesulide vs nimesulide and piperine combination - PubMed. [Link][27]
-
Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. [Link][6]
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. [Link][7]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link][29]
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. [Link][8]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. [Link][36]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. [Link][28]
-
Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities. [Link][37]
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives - ResearchGate. [Link][38]
-
Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - NIH. [Link][39]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 7. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. apjhs.com [apjhs.com]
- 17. ijbpas.com [ijbpas.com]
- 18. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 20. microbenotes.com [microbenotes.com]
- 21. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.biomol.com [resources.biomol.com]
- 23. researchgate.net [researchgate.net]
- 24. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential | Semantic Scholar [semanticscholar.org]
- 26. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparative anti-nociceptive, anti-inflammatory and toxicity profile of nimesulide vs nimesulide and piperine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. purformhealth.com [purformhealth.com]
- 31. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 32. NF-κB - Wikipedia [en.wikipedia.org]
- 33. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Some new 1,2-benzothiazine derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Strategic Guide for the Safe Disposal of Ethyl 2-(piperazin-1-yl)benzoate
A Foreword on Our Collective Responsibility:
In the landscape of drug discovery and development, our focus is often fixed on synthesis, efficacy, and mechanism of action. However, the life cycle of a chemical intermediate like Ethyl 2-(piperazin-1-yl)benzoate does not end when our experiments do. Its journey concludes with safe, responsible disposal—a critical step that safeguards our colleagues, our environment, and the integrity of our research. This guide moves beyond mere compliance, offering a framework for understanding the why behind the procedures. It is designed to empower you, my fellow scientists, to manage this waste stream with the same precision and expertise you apply to your research.
Part 1: Hazard Profile and Risk Assessment
Before we can manage a substance, we must understand its nature. Ethyl 2-(piperazin-1-yl)benzoate is a substituted aromatic piperazine derivative. While comprehensive toxicological data may be limited as with many research chemicals, we must operate under the principle of precaution, guided by the data available for similar chemical classes.
The primary risks associated with this compound are:
-
Skin and Eye Irritation: Amine-containing compounds can be irritating upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation.
-
Unknown Long-Term Effects: As a research chemical, full toxicological properties are often not yet determined. Therefore, it should be handled as a substance of unknown but potential toxicity.
This assessment dictates our entire handling and disposal strategy. Every step that follows is a direct response to these potential hazards.
Table 1: Key Safety & Handling Data
| Parameter | Specification | Rationale & Source |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Based on general safety data for amine and benzoate compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat | Standard protocol for handling chemicals of unknown toxicity to prevent skin, eye, and clothing contamination. |
| Waste Classification | Non-hazardous chemical waste (pending local review) | Must be confirmed with institutional EHS. Assumed non-RCRA hazardous unless specific data indicates otherwise. |
| Storage of Waste | Tightly sealed, compatible container (e.g., HDPE), away from strong oxidizing agents | Prevents release into the environment and avoids potentially reactive mixtures. |
Part 2: Step-by-Step Disposal Protocol
The core principle of chemical waste disposal is isolation and containment . Our goal is to ensure that Ethyl 2-(piperazin-1-yl)benzoate and its contaminated materials are securely managed from the point of generation to final disposal by a licensed facility.
Workflow for Waste Management
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of Ethyl 2-(piperazin-1-yl)benzoate waste.
Protocol for Unused or Expired Product
-
Do Not Dispose Down the Drain: This is the most critical rule. Piperazine derivatives can have unknown, long-term environmental effects and should never be introduced into the sewer system.
-
Containerize: Place the original container, if intact, into a larger, sealable waste container (overpack). If transferring the solid, use a dedicated, clean polyethylene or glass container.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Ethyl 2-(piperazin-1-yl)benzoate"
-
The words "Hazardous Waste" (as a best practice, even if not RCRA-defined, to ensure proper handling)
-
The date of accumulation.
-
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials, particularly strong acids and oxidizing agents.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They are the experts in final disposal logistics and regulatory compliance.
Protocol for Contaminated Labware and Debris
This includes items like contaminated gloves, weighing paper, pipette tips, and paper towels used for minor cleanups.
-
Segregation: Collect all contaminated solid waste into a dedicated, durable plastic bag or a lined container. Do not mix this waste with regular trash or other chemical waste streams. This prevents cross-contamination and ensures proper disposal routing.
-
Containment: Once the experiment is complete or the bag is full, seal the bag securely.
-
Labeling: Label the bag or container clearly as "Waste Contaminated with Ethyl 2-(piperazin-1-yl)benzoate."
-
Final Disposal: Place the sealed bag into your lab's designated solid chemical waste container for pickup by your EHS department.
Part 3: Emergency Spill Management
A swift and correct response to a spill is paramount to laboratory safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Isolate & Ventilate: Restrict access to the spill area. If it is safe to do so, increase ventilation by opening a fume hood sash.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid raising dust. Carefully sweep the material into a designated waste container.
-
For liquid spills (if dissolved in a solvent): Cover with a chemical absorbent pad or vermiculite, working from the outside in to prevent spreading.
-
-
Clean the Area: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as contaminated waste.
-
Package and Label Waste: All spill cleanup materials must be collected, containerized, and labeled as described in the protocol for contaminated debris.
-
Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.
By adhering to this structured approach, we not only comply with regulations but also fulfill our ethical duty to protect ourselves, our colleagues, and the wider community. This is the hallmark of a trustworthy and authoritative scientific practice.
References
-
Anichem , Safety Data Sheet for Ethyl 2-(piperazin-1-yl)benzoate, [Link]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-(piperazin-1-yl)benzoate
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as Ethyl 2-(piperazin-1-yl)benzoate, often lack extensive safety documentation. This guide, therefore, is crafted from a position of expertise and caution, synthesizing data from related chemical structures to provide a robust framework for its safe handling and disposal. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Assessment: A Compound of Two Moieties
Ethyl 2-(piperazin-1-yl)benzoate is a molecule that combines the structural features of both an ethyl benzoate and a piperazine ring. In the absence of a specific Safety Data Sheet (SDS), a prudent risk assessment involves evaluating the known hazards of these parent structures.
-
Ethyl Benzoate Moiety : This component suggests the compound may be a combustible liquid with potential for eye and skin irritation.[1][2][3] The ethyl ester group is generally associated with moderate volatility.
-
Piperazine Moiety : Piperazine and its derivatives can be corrosive, skin and respiratory sensitizers, and may cause serious eye damage.[4][5] Some piperazine compounds are also classified as harmful if swallowed.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure.[7] The following table outlines the recommended PPE for handling Ethyl 2-(piperazin-1-yl)benzoate, based on the anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[8][9] | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[3] |
| Hand Protection | Nitrile or neoprene gloves.[8] Inspect gloves for any signs of degradation or puncture before use.[4] | Provides a barrier against skin contact, which may cause irritation or sensitization.[3][6] Double gloving is recommended for extended handling periods. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8][10] | Protects skin and personal clothing from spills and splashes. |
| Footwear | Closed-toe shoes made of a non-porous material.[8] | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | Work in a certified chemical fume hood.[8] If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][11] | Minimizes the risk of inhaling potentially harmful vapors or aerosols.[7] |
Workflow for Donning and Doffing PPE
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent cross-contamination.
Operational Plan: From Benchtop to Waste
A systematic approach to handling Ethyl 2-(piperazin-1-yl)benzoate will ensure safety at every stage of your experiment.
3.1. Preparation and Weighing
-
Designate a Workspace : All handling of Ethyl 2-(piperazin-1-yl)benzoate should occur within a certified chemical fume hood.[8]
-
Assemble Materials : Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.
-
Weighing : If the compound is a solid, carefully weigh the desired amount in a tared container. If it is a liquid, use a calibrated pipette or syringe. Avoid creating dust or aerosols.
3.2. Experimental Procedure
-
Perform Reactions in a Closed System : Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.
-
Maintain Ventilation : Ensure the fume hood sash is at the appropriate height to maintain proper airflow.[8]
-
Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents, as these may react with the piperazine or ester functionalities.[6][11]
3.3. Accidental Spills
In the event of a spill, it is crucial to be prepared and act swiftly.[10]
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Contain : For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[12]
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Inform your laboratory supervisor or safety officer of the incident.
Spill Response Decision Tree
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. greenwgroup.com [greenwgroup.com]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl benzoate - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
